Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-amino-2-pyridin-2-ylacetate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)7(9)6-4-2-3-5-10-6;;/h2-5,7H,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDLXAKJINMFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039356-77-8 | |
| Record name | methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride
An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound. As a key building block in synthetic and medicinal chemistry, this unnatural amino acid ester derivative requires thorough characterization to ensure its effective and safe use in research and development. This document details the compound's structural attributes, physicochemical parameters, chemical reactivity, and stability. Furthermore, it offers detailed, field-proven protocols for analytical characterization, including NMR, MS, and HPLC, alongside critical safety and handling information. The insights provided are intended to equip researchers with the necessary knowledge for the confident application of this versatile reagent.
Compound Identification and Structure
This compound is the dihydrochloride salt of the methyl ester of 2-amino-2-(pyridin-2-yl)acetic acid. The presence of a chiral center at the α-carbon, a nucleophilic amino group, a hydrolyzable ester, and a basic pyridyl ring makes it a functionally rich and synthetically valuable molecule.[1][2][3] The dihydrochloride form enhances its stability and solubility in polar solvents, though it also imparts significant hygroscopicity.
Caption: Chemical structure of this compound.
| Identifier | Value | Source |
| CAS Number | 1039356-77-8 | |
| Molecular Formula | C₈H₁₂Cl₂N₂O₂ | Inferred from structure |
| Molecular Weight | 239.1 g/mol | |
| Canonical SMILES | COC(=O)C(N)C1=CC=CC=N1.Cl.Cl | Inferred from structure |
| InChI Key | JTOBAFRWEGCWGI-UHFFFAOYSA-N (for free base) | [4] |
Physicochemical Properties
The physical properties of this compound are critical for its handling, formulation, and application in reactions. As a dihydrochloride salt, it is expected to be a crystalline solid with high polarity.
| Property | Description | Rationale / Experimental Insight |
| Appearance | White to off-white crystalline solid. | Similar amino acid hydrochlorides are typically white or off-white solids.[5] Color may indicate the presence of impurities. |
| Solubility | Soluble in water and DMSO. Limited solubility in less polar organic solvents like dichloromethane or ethyl acetate. | The dihydrochloride salt structure confers high polarity. For reactions in organic media, neutralization to the free base is often required.[5][6] |
| Melting Point | Decomposes upon heating. | Amino acid hydrochlorides often decompose at their melting points rather than exhibiting a sharp, defined melt.[7] This decomposition is typically endothermic.[7] |
| Hygroscopicity | Expected to be hygroscopic. | The salt nature makes it prone to absorbing moisture from the atmosphere. |
| pKa | Two key pKa values are expected: one for the pyridinium ion (protonated pyridine nitrogen) and one for the ammonium ion (protonated α-amino group). | The pyridinium pKa will be lower than that of the α-ammonium group. This differential basicity is key for selective deprotection or reaction. |
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three primary functional groups: the α-amino group, the methyl ester, and the pyridine ring.
Stability and Storage
-
Recommended Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place, away from moisture and incompatible materials like strong bases.[5][8] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Degradation Pathways: The primary degradation pathway is the hydrolysis of the methyl ester. This reaction is accelerated by the presence of moisture and can be catalyzed by both acid and base. Thermal decomposition can also occur at elevated temperatures, leading to complex product mixtures.[7]
Key Reactions
-
Neutralization to Free Base: The dihydrochloride salt is often unreactive in non-polar organic solvents. Neutralization with a suitable base (e.g., triethylamine, sodium bicarbonate) is required to generate the free amine, which is more soluble and nucleophilic.[6]
-
Causality: The protonated amino group is non-nucleophilic. Deprotonation is essential for it to participate in reactions like acylation or alkylation.
-
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or, more commonly, mild alkaline conditions (e.g., using LiOH in a THF/water mixture).[9]
-
Causality: Saponification under basic conditions is an irreversible process that proceeds to completion, making it a reliable method for de-esterification.[9]
-
-
N-Acylation/Peptide Coupling: The free amino group is a potent nucleophile that can react with acyl chlorides, anhydrides, or activated carboxylic acids (in the presence of coupling reagents like DCC or HATU) to form amides. This is the basis for its use in peptide synthesis.[10]
-
Reactivity of the Pyridine Ring: The pyridine ring can be a target for electrophilic substitution, although the electron-withdrawing nature of the α-amino ester substituent deactivates the ring. The pyridine nitrogen can also act as a ligand for metal coordination.[11]
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound.
Caption: A typical workflow for the comprehensive analysis of the title compound.
Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess purity.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Analysis (Expected Features):
-
¹H NMR:
-
Pyridyl Protons: Expect four distinct signals in the aromatic region (~7.5-8.8 ppm), characteristic of a 2-substituted pyridine.
-
α-Proton (CH): A singlet or multiplet around 5.0-5.5 ppm. The chemical shift is highly dependent on the solvent and protonation state.
-
Methyl Protons (OCH₃): A sharp singlet around 3.7-3.9 ppm, integrating to 3 hydrogens.[12]
-
Amine Protons (NH₃⁺): A broad signal that may exchange with water in the solvent. In DMSO-d₆, this may appear as a broad peak at high ppm.
-
-
¹³C NMR:
-
Rationale: NMR is the most powerful tool for unambiguous structure elucidation. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule. The integration of the ¹H NMR signals can be used for a semi-quantitative purity assessment against a known standard.
Protocol 4.2: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound with high accuracy.
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[13]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 270 nm.
-
Sample Preparation: Prepare a stock solution of the compound in water or a water/acetonitrile mixture at a concentration of ~1 mg/mL.
Rationale: This reverse-phase HPLC method effectively separates the polar analyte from non-polar impurities. The use of TFA as an ion-pairing agent improves peak shape for the basic compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.[13][14]
Protocol 4.3: Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound.
Methodology:
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Sample Preparation: Dilute the HPLC sample solution or prepare a new solution in 50:50 acetonitrile:water with 0.1% formic acid at a concentration of ~0.1 mg/mL.
-
Analysis: Infuse the sample directly or analyze via LC-MS.
-
Expected Result: The primary ion observed should correspond to the free base [M+H]⁺, which has a monoisotopic mass of 167.08. The dihydrochloride salt itself will not be observed; the technique analyzes the molecule after desolvation and ionization.
Rationale: ESI-MS is a soft ionization technique that provides a clear molecular ion peak, offering definitive confirmation of the compound's molecular weight and formula.
Safety, Handling, and Disposal
As with any laboratory chemical, proper safety precautions are paramount. Information is synthesized from safety data sheets of structurally related compounds like aminopyridines and amino acid hydrochlorides.
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
If dust is generated, use a respirator with an appropriate filter.
-
-
Handling:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust. Wash hands thoroughly after handling.
-
Keep away from sources of ignition and incompatible substances like strong oxidizing agents and strong bases.[15]
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth and seek immediate medical attention.[8]
-
On Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[8]
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
-
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
-
Conclusion
This compound is a compound of significant interest in modern chemical synthesis. Its utility is matched by its chemical complexity. A thorough understanding of its physical properties, such as solubility and stability, combined with a clear grasp of its reactivity, is essential for its successful application. The analytical protocols and safety guidelines presented in this document provide a robust framework for researchers to characterize, handle, and utilize this valuable building block with confidence and precision, ensuring both experimental success and laboratory safety.
References
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ACS Publications. (2022). Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration. The Journal of Organic Chemistry. Retrieved from [Link]
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Chemwatch. (n.d.). GHS SDS in English (European) 35944-2. Retrieved from [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
ACS Publications. (2025). Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Journal of the American Chemical Society. Retrieved from [Link]
-
Shimadzu Chemistry & Diagnostics. (n.d.). Methyl 2-[(5-chloropyridin-2-yl)amino]2-oxoacetate. Retrieved from [Link]
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ACS Publications. (2024). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]
-
NIH. (n.d.). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. PMC. Retrieved from [Link]
-
RSC Publishing. (n.d.). Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis. Journal of the Chemical Society C. Retrieved from [Link]
-
Springer. (n.d.). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid. Retrieved from [Link]
-
Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]
- No Source Available.
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Pharmacompass. (n.d.). 2-(Methylamino)Pyridin-3-Yl)Methyl 2-((Tert-Butoxycarbonyl)(Methyl)Amino)Acetate. Retrieved from [Link]
-
NRC Research Press. (2009). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? Retrieved from [Link]
-
ResearchGate. (2022). De-esterification of amino acid esters. Retrieved from [Link]
-
Ascendex Scientific, LLC. (n.d.). methyl 2-amino-2-(pyridin-2-yl)acetate. Retrieved from [Link]
-
MDPI. (n.d.). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection. Retrieved from [Link]
- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
ResearchGate. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-2-(pyridin-2-YL)acetic acid. Retrieved from [Link]
- Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
-
NIH. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]
- Google Patents. (n.d.). JPH10139716A - Hydrolysis of methyl acetate.
-
NIH. (n.d.). Assigning methyl resonances for protein solution-state NMR studies. PMC. Retrieved from [Link]
-
Canada.ca. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? NRC Publications Archive. Retrieved from [Link]
-
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
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Stability and storage conditions for Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride
An In-depth Technical Guide to the Stability and Storage of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal building block in contemporary pharmaceutical research and development. Its structural integrity is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, drawing upon established principles of chemical stability for analogous aminopyridine derivatives. It delves into the critical factors influencing its stability, outlines potential degradation pathways, and offers detailed protocols for its appropriate management in a laboratory setting. The objective is to equip researchers with the necessary knowledge to preserve the quality and efficacy of this compound throughout its lifecycle in the research and development pipeline.
Introduction: The Significance of Chemical Stability
The chemical stability of a reagent is a cornerstone of successful scientific inquiry. For a compound like this compound, which often serves as a starting material in multi-step syntheses, any degradation can lead to the formation of impurities, reduction in yield, and potentially misleading biological data. This guide emphasizes a proactive approach to stability, focusing on preventative measures through appropriate storage and handling.
Core Stability Profile and Incompatibilities
While specific, long-term stability studies on this compound are not extensively published, data from safety data sheets (SDS) of closely related aminopyridine compounds provide a strong basis for recommended storage conditions. The compound is generally considered stable under recommended storage conditions[1]. However, certain conditions and materials pose a significant risk to its integrity.
Key Incompatibilities:
-
Strong Oxidizing Agents: These can react with the amine and pyridine functionalities, leading to degradation.
-
Strong Acids: While the compound is a dihydrochloride salt, further exposure to strong acids should be avoided to prevent unwanted side reactions[1].
-
Moisture: The dihydrochloride salt is hygroscopic and should be protected from moisture to prevent hydrolysis and physical changes[2][3].
-
Air: Some related compounds are noted to be air-sensitive, suggesting that storage under an inert atmosphere is a prudent measure[1].
-
Direct Sunlight and Heat: Exposure to light and elevated temperatures can provide the energy for degradation reactions[3][4].
Recommended Storage and Handling Protocols
Adherence to stringent storage and handling protocols is the most effective strategy for preserving the stability of this compound.
Storage Conditions
The following table summarizes the recommended storage conditions based on best practices for similar chemical entities.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature[5] | Avoids exposure to excessive heat which can accelerate degradation. |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen)[1][6] | Minimizes contact with atmospheric oxygen and moisture. |
| Container | Tightly Closed Original Container[2][3][4][7] | Prevents contamination and exposure to the atmosphere. |
| Location | Dry, Cool, Well-Ventilated Area[1][3][4][7] | Protects from environmental fluctuations in temperature and humidity. |
| Light | Protect from Direct Sunlight[3][4] | Avoids light-induced degradation. |
Handling Procedures
Proper handling is crucial to maintain the compound's integrity from the moment it is received until it is consumed in a reaction.
Step-by-Step Handling Protocol:
-
Acclimatization: Before opening, allow the container to reach ambient laboratory temperature to prevent condensation of moisture on the cold solid.
-
Inert Atmosphere Operations: Whenever possible, handle the compound in a glove box or under a stream of inert gas (e.g., argon or nitrogen).
-
Dispensing: Use clean, dry spatulas and weighing vessels. Promptly and securely reseal the container after dispensing the desired amount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, as the compound can be harmful if it comes into contact with skin or is ingested[1][6][7].
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles[1][3][4][7].
Potential Degradation Pathways: A Mechanistic Perspective
Hydrolysis
The ester functionality in the molecule is susceptible to hydrolysis, particularly in the presence of moisture. This reaction would yield the corresponding carboxylic acid and methanol. The acidic nature of the dihydrochloride salt may influence the rate of this process.
Oxidation
The pyridine ring and the primary amine are susceptible to oxidation, especially in the presence of atmospheric oxygen, light, and trace metal catalysts. Oxidative degradation can lead to a complex mixture of byproducts, including N-oxides.
The following diagram illustrates the logical flow of best practices for handling and storage to mitigate these potential degradation pathways.
Caption: Best practices for mitigating degradation.
Conclusion: Ensuring Compound Integrity
The stability of this compound is best maintained through a combination of controlled storage conditions and meticulous handling procedures. By minimizing exposure to moisture, air, light, and incompatible substances, researchers can ensure the compound's quality and, consequently, the validity of their experimental results. While the information presented is based on best practices for analogous compounds, it provides a robust framework for the safe and effective management of this important chemical reagent.
References
-
Biochem Chemopharma. (n.d.). Safety Data Sheet for 2-Amino Pyridine. Retrieved from [Link]
-
Loba Chemie. (2016). Safety Data Sheet for 2-Amino Pyridine for Synthesis. Retrieved from [Link]
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- 5. methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride CAS#: 1039356-77-8 [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Taselisib (GDC-0032), a PI3K Inhibitor
A Note on Chemical Identification: This guide focuses on the phosphatidylinositol 3-kinase (PI3K) inhibitor Taselisib (GDC-0032). The provided CAS number, 1354949-64-6, corresponds to "Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride"[1][2][3][][5][][7]. The correct CAS number for Taselisib is 1282512-48-4[8][9][10]. This guide proceeds under the assumption that the intended topic is the well-researched PI3K inhibitor, Taselisib.
Introduction
Taselisib, also known as GDC-0032, is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway[11]. As a critical regulator of cell proliferation, survival, and metabolism, the PI3K pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention[12][13]. Taselisib exhibits a unique isoform selectivity, with potent activity against p110α, p110δ, and p110γ isoforms, while sparing the p110β isoform[8][14]. This β-sparing profile is hypothesized to enhance its therapeutic index[13]. This guide provides a comprehensive overview of Taselisib's properties, mechanism of action, and essential handling protocols for research and development professionals.
Chemical and Physical Properties
A thorough understanding of Taselisib's physicochemical properties is fundamental for its effective application in research settings.
| Property | Value | Source |
| CAS Number | 1282512-48-4 | [8][9][10] |
| Molecular Formula | C24H28N8O2 | [9][10] |
| Molecular Weight | 460.53 g/mol | [8][9] |
| IUPAC Name | 2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][8][11]benzoxazepin-9-yl]pyrazol-1-yl]propanamide | [9] |
| Synonyms | GDC-0032, RG7604 | [8] |
| Appearance | Crystalline solid | [10] |
| Solubility | Soluble in DMSO (≥23.05 mg/mL); Insoluble in water; Sparingly soluble in Ethanol (<1 mg/mL) | [9][10] |
| Storage | Store at -20°C | [9] |
Mechanism of Action
Taselisib exerts its anti-tumor effects through a dual mechanism of action, primarily centered on the inhibition of the PI3K signaling pathway, with enhanced potency in cancers harboring activating mutations in the PIK3CA gene[12][15].
-
Kinase Inhibition : Taselisib competitively binds to the ATP-binding pocket of the PI3K catalytic subunit, effectively blocking its kinase activity[11]. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The subsequent reduction in PIP3 levels leads to the inhibition of downstream effectors, most notably AKT and mTOR, which are key drivers of cell proliferation and survival[16].
-
Mutant-Specific Protein Degradation : Uniquely among many PI3K inhibitors, Taselisib induces the ubiquitin-mediated proteasomal degradation of the mutant p110α protein[12]. This effect is significantly more pronounced for the mutated form of p110α compared to the wild-type protein, leading to a sustained suppression of PI3K signaling in cancer cells with PIK3CA mutations[12][13]. This dual action of both inhibiting kinase activity and promoting the degradation of the oncogenic protein contributes to its enhanced potency in PIK3CA-mutant cancers[12][15].
Caption: Mechanism of action of Taselisib in the PI3K pathway.
Handling and Storage
Proper handling and storage of Taselisib are crucial to maintain its stability and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Lab Coat: A standard laboratory coat is required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
Storage:
-
Taselisib should be stored as a solid at -20°C for long-term stability[9].
-
Stock solutions, typically prepared in anhydrous DMSO, should be stored at -20°C or -80°C[9][16]. It is recommended to use the stock solution within 6 months when stored at -20°C and within 1 year at -80°C[16].
-
Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use vials is highly recommended.
-
Moisture can reduce the solubility of Taselisib in DMSO; therefore, the use of fresh, anhydrous DMSO is critical for preparing stock solutions[8].
Disposal:
-
Dispose of unused Taselisib and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
The following are generalized protocols for common in vitro and in vivo experiments involving Taselisib. Researchers should optimize these protocols for their specific cell lines and experimental models.
In Vitro Cell Proliferation Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Taselisib on cancer cell lines.
Materials:
-
Taselisib (GDC-0032)
-
Anhydrous DMSO
-
Cancer cell line of interest (e.g., MCF7, a PIK3CA-mutant breast cancer cell line)[9]
-
Complete cell culture medium
-
96-well plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Prepare Taselisib Stock Solution: Dissolve Taselisib in anhydrous DMSO to a concentration of 10 mM.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Taselisib Treatment: Prepare serial dilutions of Taselisib in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Add the diluted Taselisib to the appropriate wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.
In Vivo Xenograft Studies
This protocol describes a general workflow for evaluating the anti-tumor efficacy of Taselisib in a mouse xenograft model.
Materials:
-
Taselisib (GDC-0032)
-
Appropriate vehicle for oral gavage
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation (e.g., KPL-4, a PIK3CA-mutant breast cancer line)[11]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Taselisib Administration: Prepare the Taselisib formulation in the vehicle. Administer Taselisib orally (p.o.) to the treatment group at a predetermined dose and schedule (e.g., 5 mg/kg, once daily)[16]. The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until a predefined endpoint is reached (e.g., tumors in the control group reach a maximum allowed size).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Caption: Workflow for in vivo xenograft studies with Taselisib.
Clinical Development and Safety Profile
Taselisib has undergone extensive clinical evaluation, primarily in patients with advanced or metastatic breast cancer harboring PIK3CA mutations[14][17][18]. Phase III trials, such as the SANDPIPER study, demonstrated that the combination of Taselisib and fulvestrant improved progression-free survival compared to placebo plus fulvestrant in this patient population[18]. However, the development of Taselisib was halted due to its modest clinical activity and a challenging toxicity profile[19][20]. Common treatment-related adverse events included diarrhea, hyperglycemia, decreased appetite, nausea, rash, stomatitis, and vomiting[11]. The safety profile highlighted the need for careful patient monitoring and management of side effects during treatment[18].
Conclusion
Taselisib (GDC-0032) is a potent, β-sparing PI3K inhibitor with a unique dual mechanism of action that includes both kinase inhibition and degradation of mutant p110α. Its enhanced activity in PIK3CA-mutant cancers has made it a valuable tool for cancer research. While its clinical development has been discontinued, the insights gained from studies with Taselisib continue to inform the development of next-generation PI3K inhibitors. For researchers, a thorough understanding of its properties, mechanism, and handling is essential for its effective and safe use in preclinical studies aimed at further unraveling the complexities of the PI3K signaling pathway in cancer.
References
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AACR Journals. (2017, February 15). Abstract S6-04: The PI3K inhibitor, taselisib, has enhanced potency in PIK3CA mutant models through a unique mechanism of action. [Link]
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AACR Journals. (2017, July 1). Abstract 146: The PI3K inhibitor, taselisib, has a unique mechanism of action that leads to enhanced potency in PIK3CA mutant models. [Link]
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Juric, D., Krop, I., Ramanathan, R. K., Wilson, T. R., Ware, J. A., San-Martin, O., ... & Burris, H. A. (2017). Phase I dose-escalation study of taselisib (GDC-0032), an oral PI3K inhibitor, in patients with advanced solid tumors. PLoS ONE, 12(10), e0186369. [Link]
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ClinicalTrials.gov. A Study of Taselisib + Fulvestrant Versus Placebo + Fulvestrant in Participants With Advanced or Metastatic Breast Cancer Who Have Disease Recurrence or Progression During or After Aromatase Inhibitor Therapy (SANDPIPER). NCT02340221. [Link]
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ResearchGate. Abstract 146: The PI3K inhibitor, taselisib, has a unique mechanism of action that leads to enhanced potency in PIK3CA mutant models. [Link]
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ASCO Publications. (2015). SANDPIPER: Phase III study of the PI3-kinase (PI3K) inhibitor taselisib (GDC-0032) plus fulvestrant in patients (pts) with estrogen receptor (ER)-positive, HER2-negative locally advanced or metastatic breast cancer (BC) enriched for pts with PIK3CA mutant tumors. [Link]
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National Institutes of Health (NIH). (2024, June 3). Phase Ib dose-escalation trial of taselisib (GDC-0032) in combination with HER2-directed therapies in patients with advanced HER2+ breast cancer. [Link]
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Arctom. CAS NO. 1354949-64-6 | methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride. [Link]
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A Technical Guide to Unlocking the Therapeutic Potential of Novel Pyridine-Containing Amino Acid Esters
Preamble: The Convergence of Privileged Scaffolds
In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The pyridine ring, a nitrogen-containing heterocycle, is a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs, where it contributes to enhanced metabolic stability, permeability, and target binding through hydrogen bonding.[1][2][3] Similarly, amino acids, the fundamental building blocks of life, provide a chiral backbone and functional groups that are readily recognized by biological systems. The esterification of these amino acids offers a tunable parameter to modulate lipophilicity and pharmacokinetic properties.
This guide delves into the synthesis and, more critically, the systematic evaluation of the biological activities of novel compounds that merge these two domains: pyridine-containing amino acid esters. We will explore the causality behind experimental design and provide robust, self-validating protocols for assessing their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Part 1: Antimicrobial Activity Evaluation
The rise of antimicrobial resistance presents a formidable global health challenge, necessitating the exploration of new chemical entities.[4] Pyridine derivatives have demonstrated broad-spectrum antimicrobial effects, often by disrupting essential microbial processes like cell wall synthesis, protein synthesis, or nucleic acid metabolism through interactions with key enzymes or microbial DNA.[5][6][7]
Rationale for Experimental Screening
A tiered screening approach is the most efficient method for identifying promising antimicrobial candidates. The initial screen should be a qualitative or semi-quantitative assay to quickly identify compounds with any level of activity. This is followed by a quantitative determination of the minimum concentration required for efficacy.
Experimental Workflow: From Initial Screening to Potency Determination
The logical progression of experiments ensures that resources are focused on the most promising compounds. The workflow begins with a broad screen for activity, followed by precise quantification of that activity.
Caption: Workflow for in vitro antimicrobial activity assessment.
Detailed Experimental Protocols
This method serves as a primary screen for antimicrobial activity.[8][9]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (~1 x 10⁸ CFU/mL).[9]
-
Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared bacterial inoculum.
-
Disk Application: Aseptically place sterile paper discs (6 mm diameter) onto the agar surface.
-
Compound Loading: Pipette a fixed volume (e.g., 10 µL) of the test compound solution (at a known concentration, e.g., 1 mg/mL in DMSO) onto each disc. A disc with DMSO serves as the negative control, and a disc with a standard antibiotic (e.g., Gentamicin) serves as the positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc.
This assay quantifies the lowest concentration of a compound that inhibits visible microbial growth.[10]
-
Plate Preparation: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton broth to each well.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 5 µL of the 0.5 McFarland standard bacterial suspension to each well. Include a positive control (broth + bacteria) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10]
Data Presentation
Quantitative data from these assays should be tabulated for clear comparison.
| Compound ID | Test Organism | Disk Diffusion (Zone of Inhibition, mm) | Broth Microdilution (MIC, µg/mL) |
| PY-AAE-01 | S. aureus (ATCC 25923) | 15 ± 1 | 32 |
| E. coli (ATCC 25922) | 11 ± 0.5 | 64 | |
| PY-AAE-02 | S. aureus (ATCC 25923) | 19 ± 1 | 16 |
| E. coli (ATCC 25922) | 14 ± 1 | 32 | |
| Gentamicin | S. aureus (ATCC 25923) | 25 ± 2 | 2 |
| (Positive Control) | E. coli (ATCC 25922) | 22 ± 1 | 4 |
| DMSO | S. aureus (ATCC 25923) | 0 | >256 |
| (Vehicle Control) | E. coli (ATCC 25922) | 0 | >256 |
Data are representative. Strains recommended by the Clinical Laboratory Standards Institute (CLSI) are often used.[9]
Part 2: Anticancer Activity Evaluation
Pyridine-containing compounds are integral to numerous anticancer chemotherapeutics.[11][12] Their mechanisms are diverse, including the inhibition of critical enzymes like kinases (e.g., VEGFR-2), disruption of microtubule polymerization, interaction with DNA, and modulation of key signaling pathways such as PI3K/Akt/mTOR that govern cell proliferation and survival.[1][13][14][15]
Rationale for Experimental Screening
The initial evaluation of potential anticancer agents focuses on cytotoxicity—the ability of a compound to kill cancer cells. In vitro assays using cancer cell lines provide a cost-effective and high-throughput method for primary screening.[16][17] Compounds demonstrating high potency can then be subjected to more detailed mechanistic studies.
Experimental Workflow: Cytotoxicity Screening and Mechanistic Insight
A standard workflow involves an initial broad screening for cytotoxicity against a panel of cancer cell lines, followed by deeper investigation into the mechanism of action for the most potent compounds.
Caption: Workflow for in vitro anticancer activity assessment.
Detailed Experimental Protocols
This colorimetric assay is a widely used standard for assessing cell viability and screening for cytotoxic agents.[16] It measures the metabolic activity of living cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the pyridine-containing amino acid esters for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18] Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
The IC50 values are a critical metric for comparing the potency of different compounds against various cancer cell lines.
| Compound ID | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HepG2 (Liver) |
| PY-AAE-01 | 25.4 ± 2.1 | 45.1 ± 3.5 | 38.7 ± 2.9 |
| PY-AAE-02 | 5.2 ± 0.8 | 10.8 ± 1.1 | 8.9 ± 0.9 |
| PY-AAE-03 | > 100 | > 100 | > 100 |
| Doxorubicin | 1.9 ± 0.3 | 2.5 ± 0.4 | 2.1 ± 0.2 |
Data are representative. Lower IC50 values indicate higher cytotoxic potency.
Visualizing a Key Target Pathway
Many pyridine derivatives exert their anticancer effects by inhibiting signaling pathways crucial for cancer cell growth. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target.[14]
Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition.
Part 3: Anti-inflammatory Activity Evaluation
Chronic inflammation contributes to a wide range of diseases. Pyridine derivatives have shown promise as anti-inflammatory agents, often through mechanisms like the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the inflammatory pathway.[19][20] Another critical mechanism is the suppression of pro-inflammatory mediators by modulating signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[18]
Rationale for Experimental Screening
An effective in vitro model for screening anti-inflammatory drugs involves using immune cells, such as macrophages, and stimulating them with an inflammatory agent like lipopolysaccharide (LPS).[18][21] The ability of a test compound to reduce the production of key inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), is then quantified.
Experimental Workflow: Quantifying Inhibition of Inflammatory Mediators
The workflow is designed to first ensure the compound is not cytotoxic at the tested concentrations, then to measure its effect on specific inflammatory markers.
Caption: Workflow for in vitro anti-inflammatory activity evaluation.
Detailed Experimental Protocols
This protocol measures nitrite, a stable product of NO, in cell culture supernatants.[18][22]
-
Cell Culture & Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.[18]
-
Inflammation Induction: Induce inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for 24 hours.[18]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume (e.g., 50 µL) of the supernatant with Griess reagent. Incubate for 10-15 minutes at room temperature.[18]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition relative to the LPS-only treated cells.
This protocol uses Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of specific pro-inflammatory cytokines.[18]
-
Cell Culture and Stimulation: Follow steps 1 and 2 from the Griess Assay protocol.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's specific instructions.[18]
-
Data Analysis: Calculate the concentration of each cytokine from a standard curve and determine the percentage inhibition for each compound concentration.
Data Presentation
Results should clearly show the dose-dependent inhibitory effect of the compounds on inflammatory markers.
| Compound ID | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Secretion (% of LPS Control) |
| Control | - | 0% | 0% |
| LPS (1 µg/mL) | - | 100% | 100% |
| PY-AAE-04 | 10 | 75.2 ± 5.1% | 80.1 ± 6.2% |
| 25 | 45.8 ± 3.9% | 52.3 ± 4.5% | |
| 50 | 21.3 ± 2.5% | 25.9 ± 3.1% | |
| Indomethacin | 25 | 35.4 ± 3.0% | 40.7 ± 3.8% |
| (Positive Control) |
Data are representative and show the percentage of inflammatory marker production relative to the LPS-stimulated group.
Visualizing the NF-κB Signaling Pathway
The NF-κB pathway is a primary target for anti-inflammatory drugs. LPS from bacteria binds to Toll-like receptor 4 (TLR4), initiating a cascade that leads to the activation of NF-κB and subsequent transcription of pro-inflammatory genes.
Caption: Simplified LPS-induced NF-κB signaling pathway.
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- In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
- Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Rel
- A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflamm
- Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis. Journal of the Chemical Society C - RSC Publishing.
- A Brief View on Pyridine Compounds. Open Access Journals.
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- A study on the anti-inflammatory effects of new deriv
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflamm
- Pyridine heterocycles: Compiling the anticancer capabilities.
- In vitro anticancer assay: Significance and symbolism. Health Sciences.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
- Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores.
- Guidelines for the in vitro determination of anti‐inflammatory activity.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
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- Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
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An In-depth Technical Guide to the Exploratory Reactions of Methyl 2-amino-2-(pyridin-2-yl)acetate Dihydrochloride
Foreword: Unlocking the Potential of a Versatile Pyridinyl Amino Acid Scaffold
Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride stands as a pivotal starting material for drug discovery and development. Its unique structure, combining a chiral α-amino acid moiety with a chelating 2-pyridinyl group, offers a rich landscape for chemical exploration. This guide provides an in-depth technical overview of the core exploratory reactions of this compound, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations essential for researchers, scientists, and drug development professionals. Our focus is on providing actionable insights grounded in established chemical literature, enabling the rational design and synthesis of novel derivatives with therapeutic potential.
Foundational Understanding: Structural Features and Reactivity
This compound possesses three primary reactive sites: the primary amino group, the methyl ester, and the pyridine ring. The dihydrochloride salt form ensures stability and enhances solubility in polar solvents, though it necessitates neutralization for many reactions. The pyridine nitrogen, with its lone pair of electrons, can act as a directing group in metal-catalyzed reactions and is also susceptible to alkylation.[1] The primary amine is a versatile nucleophile, while the ester group can undergo hydrolysis, amidation, or reduction.
N-Functionalization: Building Molecular Diversity at the Amino Group
The primary amino group is arguably the most versatile handle for derivatization, allowing for the introduction of a wide array of functionalities through N-acylation, N-alkylation, and related reactions.
N-Acylation and Amide Bond Formation
The formation of an amide bond is a cornerstone of medicinal chemistry. N-acylation of methyl 2-amino-2-(pyridin-2-yl)acetate not only modifies the molecule's steric and electronic properties but also provides a scaffold for extending its structure.
Causality Behind Experimental Choices: The choice of coupling reagent is critical for efficient and clean amide bond formation, minimizing side reactions and preserving stereochemical integrity. While acyl chlorides can be used, they often require harsh conditions. Peptide coupling reagents offer a milder and more controlled approach.[2][3] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are effective in suppressing racemization and improving yields.[4]
Experimental Protocol: N-Acylation with a Carboxylic Acid using EDC/HOBt
-
Neutralization: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Add a tertiary amine base, like triethylamine (TEA) or diisopropylethylamine (DIEA) (2.2 eq), at 0 °C to neutralize the hydrochloride salt and liberate the free amine.
-
Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq) in DCM or DMF. Stir the mixture at 0 °C for 30 minutes to form the active ester.
-
Coupling: Add the activated carboxylic acid solution dropwise to the solution of the free amine at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Representative N-Acylation Reactions
| Carboxylic Acid | Coupling Reagents | Solvent | Typical Yield (%) |
| Acetic Acid | EDC, HOBt | DCM | 85-95 |
| Benzoic Acid | HATU, DIEA | DMF | 80-90 |
| Boc-Gly-OH | DCC, HOBt | DCM/DMF | 75-85 |
Workflow for N-Acylation
Caption: Workflow for N-acylation.
N-Alkylation
Introducing alkyl groups at the nitrogen atom can significantly impact the compound's lipophilicity and conformational flexibility. Reductive amination and direct alkylation are common strategies.
Causality Behind Experimental Choices: Reductive amination is a mild and efficient method for N-alkylation that avoids over-alkylation, a common side reaction with direct alkylation using alkyl halides.[5] The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial to selectively reduce the intermediate imine without affecting the ester functionality.
Experimental Protocol: Reductive Amination
-
Neutralization and Imine Formation: Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.2 eq) in a solvent like 1,2-dichloroethane (DCE) or methanol. Add a tertiary amine base (2.2 eq) to neutralize the salt. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically stirred at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Ester Modifications: Tuning Polarity and Reactivity
The methyl ester group offers a gateway to other functional groups, most notably carboxylic acids and primary alcohols.
Ester Hydrolysis
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that increases polarity and provides a new handle for further derivatization, such as amide coupling.
Causality Behind Experimental Choices: Base-mediated hydrolysis using lithium hydroxide (LiOH) in a mixture of water and a co-solvent like tetrahydrofuran (THF) or methanol is a standard and reliable method.[6] LiOH is often preferred over NaOH or KOH as it can sometimes lead to cleaner reactions with fewer side products. The reaction is typically performed at room temperature to avoid potential side reactions.
Experimental Protocol: Base-Mediated Hydrolysis
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of water and THF (e.g., 1:1 v/v).
-
Hydrolysis: Add an aqueous solution of LiOH (2.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).
-
Work-up and Isolation: Acidify the reaction mixture to a pH of approximately 4-5 with 1M HCl. The product may precipitate out of solution. If not, extract the product with a suitable organic solvent like ethyl acetate. Dry the organic extracts and concentrate to yield the carboxylic acid.
Logical Relationship of Ester Modifications
Caption: Key ester modification pathways.
Ester Reduction
Reduction of the ester to a primary alcohol can be useful for introducing a different type of linker or pharmacophore.
Causality Behind Experimental Choices: Strong reducing agents like lithium aluminum hydride (LAH) will readily reduce the ester.[7] However, milder reagents such as lithium borohydride (LiBH₄) are often preferred as they can offer better chemoselectivity, particularly if other sensitive functional groups are present.[8]
Experimental Protocol: Ester Reduction with LiBH₄
-
Reaction Setup: Dissolve the N-protected Methyl 2-amino-2-(pyridin-2-yl)acetate (1.0 eq) in an anhydrous solvent such as THF under an inert atmosphere (e.g., nitrogen or argon). It is crucial to N-protect the starting material to prevent side reactions with the reducing agent.
-
Reduction: Cool the solution to 0 °C and add LiBH₄ (2.0-3.0 eq) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up and Purification: Carefully quench the reaction at 0 °C by the slow addition of water, followed by 1M HCl to dissolve the inorganic salts. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.
Reactions on the Pyridine Ring: Expanding the Heterocyclic Core
The pyridine ring itself can be a site for further functionalization, primarily through electrophilic substitution or metal-catalyzed cross-coupling reactions.
Catalytic Cross-Coupling Reactions
The pyridine nitrogen can act as a directing group to facilitate C-H activation and subsequent cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other groups onto the pyridine ring.[1]
Causality Behind Experimental Choices: Palladium and Rhodium catalysts are commonly employed for such transformations. The choice of catalyst, ligand, and oxidant is crucial for achieving high regioselectivity and yield.[1]
Conceptual Reaction Scheme: Palladium-Catalyzed C-H Arylation
A plausible, though not yet reported for this specific substrate, exploratory reaction would be a Pd-catalyzed C-H arylation. This would likely involve the reaction of N-acylated Methyl 2-amino-2-(pyridin-2-yl)acetate with an aryl halide in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine or N-heterocyclic carbene), and a base. The directing effect of the pyridine nitrogen would be expected to favor functionalization at the C6 position.
Conclusion and Future Directions
This compound is a highly valuable building block with multiple avenues for chemical exploration. The reactions outlined in this guide—N-functionalization, ester modifications, and potential pyridine ring functionalization—provide a robust toolkit for generating diverse libraries of novel compounds. Future research should focus on exploring the full potential of metal-catalyzed C-H functionalization of the pyridine ring and the development of diastereoselective reactions to control the stereochemistry of new derivatives. The insights provided herein are intended to serve as a springboard for innovation in the synthesis of next-generation therapeutics.
References
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Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]
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University of Manchester. (n.d.). N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. [Link]
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In-Depth Technical Guide: Theoretical Calculations on the Structure of Methyl 2-amino-2-(pyridin-2-yl)acetate Dihydrochloride
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride, a molecule of significant interest in medicinal chemistry and drug development. We delve into the application of robust computational chemistry techniques, primarily Density Functional Theory (DFT), to elucidate its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and professionals in drug development, offering both a conceptual understanding and practical, step-by-step protocols for performing these calculations. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.
Introduction: The Significance of Heterocyclic Amino Acid Esters
Methyl 2-amino-2-(pyridin-2-yl)acetate belongs to a class of compounds that merge the structural features of amino acids with heterocyclic scaffolds, specifically a pyridine ring. These hybrid molecules are of considerable interest in pharmaceutical research due to their potential to interact with biological targets in unique ways. The pyridine moiety can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while the amino acid ester portion provides a handle for further chemical modification and can influence pharmacokinetic properties.[1] The dihydrochloride salt form is often utilized to enhance solubility and stability, crucial aspects for drug formulation.
Understanding the three-dimensional structure, conformational landscape, and electronic properties of this molecule is paramount for predicting its biological activity, designing derivatives with improved efficacy, and understanding its behavior in different environments. Theoretical calculations provide a powerful, cost-effective, and time-efficient means to gain these insights at the atomic level, complementing and guiding experimental studies.
The Role of Computational Chemistry
Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), allows for the detailed examination of molecular properties that can be challenging to probe experimentally.[2][3] By solving the Schrödinger equation (or its Kohn-Sham equivalent in DFT), we can determine the optimized geometry, vibrational frequencies, electronic structure (including frontier molecular orbitals), and other key characteristics of a molecule. This information is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.
-
Rational Drug Design: Modifying the molecular structure to enhance desired properties.
-
Spectroscopic Analysis: Aiding in the interpretation of experimental spectra (e.g., IR, NMR).[4][5]
-
Understanding Reaction Mechanisms: Investigating the reactivity and stability of the molecule.
This guide will focus on a DFT-based approach to characterize this compound.
Theoretical Methodology: A Self-Validating Approach
The choice of computational methodology is critical for obtaining accurate and reliable results. Our approach is grounded in Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.
The Causality Behind Method Selection
Why DFT? DFT is a quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids.[6] It is particularly well-suited for studying organic molecules containing heteroatoms. The choice of the B3LYP functional is based on its proven track record in providing excellent descriptions of molecular geometries and electronic properties for a wide range of organic compounds.[2][7]
Basis Set Selection: The 6-311++G(d,p) basis set is chosen to provide a flexible and accurate description of the electron distribution. The inclusion of diffuse functions (++) is important for accurately describing anions and systems with lone pairs, such as the nitrogen and oxygen atoms in our molecule. Polarization functions (d,p) are essential for correctly modeling the shape of electron orbitals and describing chemical bonds, particularly in strained or unusual bonding situations.
Solvent Effects: Biological processes and many chemical reactions occur in solution. Therefore, it is crucial to account for the influence of the solvent. The Polarizable Continuum Model (PCM) is an implicit solvation model that represents the solvent as a continuous dielectric medium. This approach captures the bulk electrostatic effects of the solvent on the solute, providing a more realistic representation of the molecule's behavior in solution.
Computational Workflow Diagram
The following diagram illustrates the logical flow of the theoretical calculations described in this guide.
Caption: Computational workflow for the theoretical analysis of this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed guide for performing the theoretical calculations using a quantum chemistry software package such as Gaussian, ORCA, or PySCF.[8]
Protocol 1: Gas Phase Geometry Optimization and Frequency Analysis
-
Build the Initial Structure: Construct the 3D structure of this compound using a molecular modeling program (e.g., Avogadro, ChemDraw). Ensure correct protonation states for the dihydrochloride form (protonated pyridine nitrogen and amino group).
-
Prepare the Input File: Create an input file for the quantum chemistry software. Specify the following keywords:
-
# B3LYP/6-311++G(d,p) Opt Freq
-
Define the molecular charge (+2) and spin multiplicity (singlet).
-
Provide the Cartesian coordinates of the initial structure.
-
-
Run the Calculation: Submit the input file to the quantum chemistry software.
-
Verify the Optimized Structure: After the calculation is complete, check for the absence of imaginary frequencies in the output file. A true energy minimum will have zero imaginary frequencies.
-
Extract Data: From the output file, extract the optimized Cartesian coordinates, total energy, and vibrational frequencies.
Protocol 2: Solvent Phase Geometry Optimization
-
Use the Gas-Phase Optimized Structure: Take the optimized geometry from the gas phase calculation as the starting point for the solvent phase calculation.
-
Prepare the Input File: Modify the input file from Protocol 1 to include the PCM solvent model. For example, in Gaussian, you would add SCRF=(PCM,Solvent=Water).
-
# B3LYP/6-311++G(d,p) Opt SCRF=(PCM,Solvent=Water)
-
-
Run the Calculation: Submit the modified input file.
-
Extract Data: Extract the optimized Cartesian coordinates and total energy in the solvent phase.
Protocol 3: Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analysis
-
Perform Single-Point Energy Calculations: Using the optimized geometries from both the gas and solvent phases, perform single-point energy calculations.
-
Request FMO and NBO Analysis: In the input file for the single-point calculations, include keywords to request the generation of FMOs and perform NBO analysis. For example, in Gaussian, you would add Pop=NBO.
-
Analyze the Output:
-
FMO: Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Visualize these orbitals to understand the regions of electron density involved in chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
NBO: Analyze the NBO output to understand charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.
-
Results and Discussion: Unveiling Molecular Insights
This section presents the expected outcomes from the theoretical calculations and provides guidance on their interpretation.
Optimized Molecular Structure
The geometry optimization will yield the most stable 3D conformation of the molecule. Key structural parameters to analyze include:
-
Bond Lengths and Angles: Compare calculated bond lengths and angles with typical values for similar functional groups to identify any unusual structural features.
-
Dihedral Angles: Analyze the dihedral angles to understand the overall conformation of the molecule, particularly the orientation of the ester group relative to the pyridine ring. A conformational analysis can be performed by systematically rotating key dihedral angles to identify low-energy conformers.[9][10]
Table 1: Predicted Key Structural Parameters
| Parameter | Gas Phase | Solvent Phase (Water) |
| Pyridine N-C Bond (Å) | Value | Value |
| C-N (amino) Bond (Å) | Value | Value |
| C=O (ester) Bond (Å) | Value | Value |
| Pyridine-C-N-C Dihedral (°) | Value | Value |
(Note: "Value" should be replaced with the actual calculated data.)
Electronic Properties
The electronic properties provide insights into the reactivity and stability of the molecule.
Frontier Molecular Orbitals (FMOs): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO: The HOMO is expected to be localized primarily on the pyridine ring and the amino group, indicating these are the most likely sites for electrophilic attack.
-
LUMO: The LUMO is likely to be distributed over the pyridine ring and the carbonyl group of the ester, suggesting these are potential sites for nucleophilic attack.
-
HOMO-LUMO Gap: A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.
Table 2: Calculated Electronic Properties
| Property | Gas Phase | Solvent Phase (Water) |
| HOMO Energy (eV) | Value | Value |
| LUMO Energy (eV) | Value | Value |
| HOMO-LUMO Gap (eV) | Value | Value |
| Dipole Moment (Debye) | Value | Value |
(Note: "Value" should be replaced with the actual calculated data.)
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the charge distribution. The calculated atomic charges can help identify acidic protons and regions of high or low electron density, which is crucial for understanding intermolecular interactions.
Spectroscopic Properties
The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule.[5] By comparing the calculated spectrum with an experimental one, one can confirm the identity and purity of the synthesized compound. Key vibrational modes to look for include:
-
N-H stretches from the protonated amino group.
-
C=O stretch from the ester group.
-
C=N and C=C stretches from the pyridine ring.
Conclusion: A Powerful Predictive Tool
This technical guide has outlined a robust and scientifically sound methodology for the theoretical investigation of this compound. By employing DFT calculations, researchers can gain deep insights into the structural and electronic properties of this and similar molecules. This knowledge is invaluable for guiding the synthesis of new derivatives, predicting their biological activity, and ultimately accelerating the drug discovery and development process. The protocols and interpretive guidance provided herein serve as a comprehensive resource for scientists seeking to leverage the power of computational chemistry in their research.
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Taylor & Francis Online. (2010). A DFT Study on Nitro Derivatives of Pyridine. Retrieved from [Link]
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ResearchGate. (2025). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. Retrieved from [Link]
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AIP Publishing. (2025). The XPS of pyridine: A combined theoretical and experimental analysis. Retrieved from [Link]
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PubMed Central. (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. Retrieved from [Link]
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The Ascendancy of 2-Pyridyl Amino Acid Derivatives: A Technical Guide for Modern Drug Discovery and Catalysis
Abstract
The incorporation of the 2-pyridyl moiety into amino acid scaffolds has emerged as a transformative strategy in medicinal chemistry and catalysis. These unique derivatives, characterized by the strategic placement of a nitrogen atom within an aromatic ring system, offer a confluence of properties including enhanced binding affinities, modulated pharmacokinetic profiles, and novel catalytic activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of 2-pyridyl amino acid derivatives. We will explore the causality behind synthetic choices, detail field-proven experimental protocols, and present a critical analysis of their burgeoning role in the development of next-generation therapeutics and catalysts.
Introduction: The Strategic Advantage of the 2-Pyridyl Moiety
The pyridine ring is a privileged scaffold in pharmaceutical sciences, present in a multitude of FDA-approved drugs.[1] Its isosteric relationship with benzene, combined with the nucleophilic and basic properties of the nitrogen atom, allows for a diverse range of interactions with biological targets.[1][2] When appended to an amino acid framework, the 2-pyridyl group imparts a unique set of physicochemical characteristics. These include:
-
Enhanced Receptor Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor or coordinate with metal ions within biological systems, leading to improved binding affinity and selectivity.[2]
-
Modulated Pharmacokinetics: The introduction of the polar pyridine ring can influence a molecule's solubility, metabolic stability, and permeability, key determinants of its in vivo behavior.[2][3]
-
Versatile Chemical Handles: The pyridine ring serves as a versatile platform for further chemical modifications, allowing for the fine-tuning of a molecule's properties.
This guide will delve into the practical aspects of working with these valuable compounds, from their synthesis to their application.
Synthetic Strategies for 2-Pyridyl Amino Acid Derivatives
The synthesis of 2-pyridyl amino acid derivatives can be approached through several strategic routes, each with its own advantages and considerations. The choice of a particular method often depends on the desired scale, the specific stereochemistry required, and the nature of other functional groups in the molecule.
Synthesis of the Core Scaffold
A common approach involves the construction of the core 2-amino-2-(pyridin-2-yl)acetic acid structure, which can then be further derivatized.[4] Key synthetic strategies often involve modifications at the amino group, the carboxylic acid group, and the pyridine ring itself.[4]
This protocol is adapted from methodologies that utilize carbodiimide coupling agents.[5]
-
Dissolution: Dissolve the N-acyl-amino-acid and 2-hydroxypyridine in pyridine.
-
Coupling Agent Addition: Add NN′-dicyclohexylcarbodi-imide (DCC) to the solution. Note: The use of pyridine as a solvent is crucial, as other solvents like acetonitrile or dichloromethane may lead to the formation of N-acylureas as byproducts.[5]
-
Reaction: Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Purification: Purify the resulting 2-pyridyl ester by recrystallization or column chromatography.
The resulting N-t-butoxy-carbonyl-amino-acid 2-pyridyl esters are often crystalline, stable, and exhibit higher reactivity towards nucleophiles compared to their p-nitrophenyl ester counterparts, making them particularly useful in solid-phase peptide synthesis.[5]
Multicomponent Reactions for Diversity
Multicomponent reactions (MCRs) offer an efficient pathway to generate libraries of substituted 2-aminopyridine derivatives in a one-pot process.[6] This strategy is valued for its convergence, speed, and reduced waste generation.[6]
Caption: The catalytic cycle of Pd(II)-catalyzed C-H activation facilitated by a mono-N-protected amino acid (MPAA) ligand.
Formation of Metal Complexes
2-Pyridyl amino acid derivatives readily form stable complexes with a variety of transition metals. [7][8][9]These complexes have diverse applications, including fluorescence sensing and catalysis. [7]The coordination of the amino acid and pyridine moieties to a metal center can lead to the formation of one-, two-, or three-dimensional coordination networks with interesting structural and functional properties. [7]
Conclusion and Future Perspectives
2-Pyridyl amino acid derivatives represent a class of compounds with immense potential in both drug discovery and catalysis. Their synthesis is well-established and continues to evolve with the advent of modern catalytic methods. The strategic incorporation of the 2-pyridyl moiety offers a powerful tool for modulating the biological and chemical properties of amino acid-based molecules. Future research will likely focus on expanding the diversity of these derivatives, exploring their applications in new therapeutic areas, and developing novel catalytic systems based on their unique coordination properties. The insights and protocols provided in this guide aim to empower researchers to fully harness the potential of this versatile and valuable class of compounds.
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Dutta, A. S., & Morley, J. S. (1971). Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis. Journal of the Chemical Society C: Organic, 2896-2902. [Link]
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Wang, C., et al. (2022). Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration. The Journal of Organic Chemistry, 87(21), 14376–14386. [Link]
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Askar, F. W., Abood, N. K., & Jinzeel, N. A.-A. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry, 52, 453-465. [Link]
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Li, Y., et al. (2019). Transition metal complexes constructed by pyridine–amino acid: fluorescence sensing and catalytic properties. CrystEngComm, 21(3), 436-444. [Link]
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He, G., & Chen, G. (2018). From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation. Accounts of Chemical Research, 51(9), 2029–2041. [Link]
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ResearchGate. (n.d.). Impact of pyridine incorporation into amino acids and peptide drugs. [Link]
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Molecules. (n.d.). New Insights into Metal Complexes of Amino Acids and Peptides: Chemistry and Application. [Link]
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Doraghi, F., & Gholap, A. R. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(3), 1538-1563. [Link]
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Imperiali, B., & Fisher, S. L. (1992). Bipyridyl amino acid-metal complexes and their characterization by electrospray mass spectrometry. Journal of the American Chemical Society, 114(26), 10527–10528. [Link]
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Vasu, D., et al. (2022). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1147–1154. [Link]
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Smith, A. B., et al. (2013). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters, 15(18), 4838–4841. [Link]
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Methodological & Application
Application Notes and Protocols for the Use of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride in Peptide Synthesis
Introduction: Expanding the Chemical Space of Peptides
The incorporation of non-natural amino acids into peptide sequences is a powerful and widely adopted strategy in modern medicinal chemistry and drug discovery.[1] By moving beyond the canonical 20 proteinogenic amino acids, researchers can introduce novel structural and functional motifs into peptides, thereby enhancing their therapeutic properties. These modifications can lead to improved metabolic stability against enzymatic degradation, increased potency, enhanced receptor selectivity, and favorable pharmacokinetic profiles.[2] Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride is a unique non-natural amino acid building block that introduces a pyridyl moiety directly at the α-carbon. The pyridine ring can act as a hydrogen bond acceptor, a metal chelator, or a rigidifying element, offering unique possibilities for modulating the conformation and biological activity of a peptide. This guide provides a comprehensive overview and detailed protocols for the effective incorporation of this versatile building block into peptide chains using solid-phase peptide synthesis (SPPS).
Physicochemical Properties
A thorough understanding of the physicochemical properties of the building block is paramount for successful incorporation. The table below summarizes the key properties of Methyl 2-amino-2-(pyridin-2-yl)acetate and its dihydrochloride salt.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1039356-77-8 | [3] |
| Molecular Formula | C₈H₁₂Cl₂N₂O₂ | |
| Molecular Weight | 239.10 g/mol | |
| Appearance | White to off-white solid | Typical for amino acid salts |
| Solubility | Soluble in water and polar organic solvents like DMF and NMP. Solubility is enhanced by the salt form. | General knowledge on amino acid salts[4] |
Strategic Considerations for Incorporation
The use of this compound in peptide synthesis requires careful consideration of its unique chemical features: the dihydrochloride salt form of the α-amino group, the methyl ester at the C-terminus, and the presence of the pyridyl side chain.
Handling the Dihydrochloride Salt: In Situ Neutralization
The α-amino group is protonated as a dihydrochloride salt, which renders it unreactive for peptide bond formation. Therefore, neutralization is a critical first step. An in situ neutralization approach is highly recommended to avoid premature dimerization or unwanted side reactions of the free amine.[5] This is typically achieved by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the coupling reaction mixture.
N-Terminal Protection: The Fmoc Strategy
For stepwise solid-phase peptide synthesis, the α-amino group must be protected. The base-labile fluorenylmethyloxycarbonyl (Fmoc) group is the most common and recommended protecting group for this purpose, as it is compatible with the acid-labile side-chain protecting groups and linkers typically used in modern SPPS.[6] A protocol for the N-Fmoc protection of the title compound is provided below.
The C-Terminal Methyl Ester: A Point of Divergence
The presence of a methyl ester at the C-terminus means this amino acid can be incorporated in two primary ways:
-
As the C-terminal residue: The methyl ester can be directly coupled to a resin-bound peptide with a free N-terminus. This results in a peptide with a C-terminal methyl ester, which can be desirable for certain applications like prodrugs or to mimic post-translational modifications.[1]
-
Internal incorporation: For incorporation within a peptide sequence, the methyl ester must first be saponified to the free carboxylic acid after N-terminal protection. This allows for activation and subsequent coupling to the N-terminus of the growing peptide chain on the solid support. Care must be taken during saponification to avoid racemization.[2][7]
The Pyridyl Side Chain: Potential for Side Reactions
While the pyridine ring is generally stable under standard SPPS conditions, its basic nitrogen atom can potentially undergo N-alkylation, especially during the final cleavage from the resin in the presence of carbocation scavengers.[8] Therefore, the choice of scavengers in the cleavage cocktail should be made judiciously.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the preparation and incorporation of this compound into a peptide sequence using the Fmoc/tBu strategy.
Protocol 1: N-Terminal Fmoc Protection
This protocol describes the preparation of Fmoc-protected Methyl 2-amino-2-(pyridin-2-yl)acetate, a key intermediate for internal incorporation.
Materials:
-
This compound
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
To this solution, add a solution of Fmoc-OSu (1.1 eq) in dioxane dropwise at 0°C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel to obtain pure Fmoc-protected Methyl 2-amino-2-(pyridin-2-yl)acetate.
Protocol 2: Saponification of the Methyl Ester
To incorporate the amino acid internally, the methyl ester must be hydrolyzed to the free carboxylic acid.
Materials:
-
Fmoc-protected Methyl 2-amino-2-(pyridin-2-yl)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Fmoc-protected methyl ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0°C in an ice bath.
-
Add a 1 M aqueous solution of LiOH (1.2 eq) dropwise.
-
Stir the reaction at 0°C and monitor by TLC until the starting material is consumed (typically 2-4 hours). Avoid prolonged reaction times to minimize the risk of racemization.[2][7]
-
Quench the reaction by adding 1 M HCl until the pH is acidic (pH 2-3).
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Fmoc-protected free acid.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) - Internal Incorporation
This protocol outlines the coupling of the prepared Fmoc-protected 2-amino-2-(pyridin-2-yl)acetic acid to a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-2-amino-2-(pyridin-2-yl)acetic acid (from Protocol 2)
-
Coupling reagent: HBTU, HATU, or PyBOP
-
Base: N,N-diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Pre-activation: In a separate vessel, dissolve Fmoc-2-amino-2-(pyridin-2-yl)acetic acid (3 eq relative to resin loading), the coupling reagent (e.g., HBTU, 2.9 eq), in DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step with fresh reagents.[1]
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the newly added residue, preparing it for the next coupling cycle.
-
Washing: Wash the resin with DMF (5x) to remove piperidine and the fluorenyl adduct.
Protocol 4: Final Cleavage and Deprotection
This protocol describes the cleavage of the final peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water. A standard mixture is 95% TFA, 2.5% TIS, and 2.5% Water.
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS).
Visualization of Key Workflows
Chemical Structure
Caption: Workflow for internal incorporation in Fmoc-SPPS.
Troubleshooting and Advanced Insights
-
Incomplete Coupling: Due to the steric hindrance of the α-pyridyl group, coupling reactions may be sluggish. If the Kaiser test remains positive after the initial coupling, a "double coupling" should be performed where the coupling step is repeated with fresh reagents. [9]Using stronger coupling agents like HATU or increasing the coupling time and temperature (e.g., to 40°C) can also improve efficiency.
-
Racemization: Saponification of the methyl ester is a critical step where racemization can occur, particularly under harsh basic conditions. [7]It is crucial to perform this reaction at low temperatures (0°C) and for the minimum time necessary. The use of LiOH is often preferred over NaOH as it can sometimes lead to less racemization. [8][10]* Pyridyl N-Alkylation: During the final TFA cleavage, carbocations generated from side-chain protecting groups (e.g., tert-butyl) can potentially alkylate the nitrogen of the pyridine ring. While TIS is an effective scavenger, for particularly sensitive sequences, consider using a scavenger cocktail that includes water and ethanedithiol (EDT) to more effectively quench these reactive species.
-
Solubility: The dihydrochloride salt form of the starting material should exhibit good solubility in polar aprotic solvents like DMF and NMP, which are standard in SPPS. [11]If solubility issues arise with the growing peptide chain on the resin, which can lead to aggregation, consider using NMP or adding chaotropic agents. [9]
Conclusion
This compound is a valuable building block for introducing unique structural and functional properties into synthetic peptides. While its incorporation requires specific strategic considerations, such as in situ neutralization and careful management of the C-terminal methyl ester, the protocols and insights provided in this guide offer a robust framework for its successful application. By leveraging the principles of modern peptide chemistry, researchers can effectively utilize this non-natural amino acid to expand the chemical diversity of their peptide libraries and accelerate the development of novel peptide-based therapeutics.
References
- Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4226387, 2-Amino-2-(pyridin-2-YL)acetic acid. Retrieved from [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2561. [Link]
- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., Siciliano, C., & Sindona, G. (2007). Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids. Amino Acids, 33(3), 475-481.
-
Albericio, F., et al. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]
-
ResearchGate. (n.d.). Scheme 4-4: Saponification reaction performed to convert methyl ester...[Link]
-
Pari, K., et al. (2021). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry, 86(12), 8247-8256. [Link]
- Google Patents. (1993).
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193. [Link]
- Google Patents. (1993).
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. [Link]
-
University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents...[Link]
-
SciTechnol. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. [Link]
-
National Center for Biotechnology Information. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. [Link]
-
MDPI. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. [Link]
Sources
- 1. US8022181B2 - Composition and method for the release of protected peptides from a resin - Google Patents [patents.google.com]
- 2. chempep.com [chempep.com]
- 3. methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride CAS#: 1039356-77-8 [chemicalbook.com]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. rsc.org [rsc.org]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for Methyl 2-amino-2-(pyridin-2-yl)acetate Dihydrochloride in Coordination Chemistry
Introduction: Unveiling the Potential of a Versatile Pyridyl-Amino Acid Ester Ligand
In the dynamic fields of coordination chemistry, catalysis, and drug development, the design and synthesis of novel ligands are paramount to unlocking new functionalities and applications. Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride, a unique molecule combining the structural features of a pyridine ring and an α-amino acid ester, presents itself as a compelling bidentate ligand. The strategic placement of the pyridyl nitrogen and the amino group allows for the formation of stable five-membered chelate rings with a variety of transition metal ions. This structural motif is a cornerstone of bioinorganic chemistry and has been exploited in the development of catalysts and therapeutic agents.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the utilization of this compound as a ligand in coordination chemistry. We will delve into the synthesis of the ligand, its coordination behavior with various metal centers, and provide step-by-step protocols for the synthesis and characterization of its metal complexes. Furthermore, we will explore the potential applications of these complexes, drawing upon established principles and recent advancements in the field.
Ligand Synthesis: A Guided Path to this compound
A reliable and reproducible synthesis of the ligand is the foundational step for its application in coordination chemistry. While a specific, detailed protocol for the dihydrochloride salt of methyl 2-amino-2-(pyridin-2-yl)acetate is not extensively documented in readily available literature, a robust synthesis can be devised based on established esterification methods for amino acids.[3][4][5][6] The most common and effective methods involve the reaction of the parent amino acid, 2-amino-2-(pyridin-2-yl)acetic acid, with methanol in the presence of an acid catalyst.
Proposed Synthesis Protocol: Esterification of 2-Amino-2-(pyridin-2-yl)acetic Acid
This protocol is based on the widely used thionyl chloride/methanol or trimethylchlorosilane (TMSCl)/methanol methods for the esterification of amino acids.[3][4][5] These methods are efficient and generally provide the hydrochloride salt of the resulting amino acid ester in good yields.
Materials:
-
2-Amino-2-(pyridin-2-yl)acetic acid[7]
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-2-(pyridin-2-yl)acetic acid (1 equivalent) in anhydrous methanol (approximately 10 mL per gram of amino acid).
-
Acid Addition (Caution: Perform in a well-ventilated fume hood):
-
Method A (Thionyl Chloride): Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (2 equivalents) dropwise to the stirred suspension. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.
-
Method B (TMSCl): To the stirred suspension at room temperature, slowly add trimethylchlorosilane (2 equivalents).
-
-
Reaction: After the addition of the acid chloride, remove the ice bath (for the thionyl chloride method) and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed. This may take several hours to overnight.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid is the crude this compound. To purify, triturate the solid with diethyl ether, and then collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum.
Characterization:
The final product should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of the methyl ester group and the overall structure.
-
FT-IR Spectroscopy: To identify the characteristic vibrational modes of the ester carbonyl group and the amine hydrochloride.
-
Mass Spectrometry: To determine the molecular weight of the product.
Coordination Chemistry: The Art of Complex Formation
Methyl 2-amino-2-(pyridin-2-yl)acetate is an archetypal bidentate N,N'-donor ligand. The coordination to a metal center typically occurs through the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group, forming a stable five-membered chelate ring.[1][2] The ester group, while generally not directly involved in coordination, can influence the electronic properties and steric environment of the resulting complex.
The general workflow for the synthesis and characterization of metal complexes with this ligand is depicted below:
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters | MDPI [mdpi.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. 2-Amino-2-(pyridin-2-YL)acetic acid | C7H8N2O2 | CID 4226387 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of Methyl 2-amino-2-(pyridin-2-yl)acetate Dihydrochloride in Modern Medicinal Chemistry
Introduction: The Value of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the efficient construction of novel therapeutic agents. Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride represents a quintessential example of a "privileged scaffold" – a molecular framework that is not only synthetically versatile but also predisposed to interact with multiple biological targets. This application note serves as a technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound, focusing on its utility in generating libraries of bioactive molecules with therapeutic potential.
The structure combines three key features that underpin its value:
-
A Pyridine Ring: A ubiquitous heterocycle in FDA-approved drugs, the pyridine moiety can engage in hydrogen bonding, π-stacking, and metal coordination, often serving as a key recognition element for enzyme active sites.[1]
-
An α-Amino Acid Ester: This functionality provides a handle for standard peptide coupling reactions, allowing for its incorporation into larger molecules. The stereocenter and the amino group are critical for mimicking natural peptide ligands.
-
A Dihydrochloride Salt: This form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.
This guide will provide detailed insights and protocols for leveraging this compound in the synthesis of potent enzyme inhibitors and other bioactive compounds.
Primary Application: Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes
A major application of pyridyl-amino acid derivatives lies in the development of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV), a serine protease that plays a crucial role in glucose homeostasis.[2] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[3]
Therapeutic Rationale: The Incretin Effect
DPP-IV is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-IV, the physiological levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and improved glycemic control with a low risk of hypoglycemia.[4] The pyridyl-amino acid scaffold effectively mimics the dipeptide nature of the natural substrates of DPP-IV, making it an ideal starting point for inhibitor design.
Caption: Mechanism of DPP-IV Inhibition.
Protocol: Representative Amide Coupling Reaction
This protocol describes a standard procedure for coupling this compound with a carboxylic acid, a common step in the synthesis of DPP-IV inhibitors and other complex molecules.
Objective: To synthesize an N-acylated pyridylglycine derivative.
Materials:
-
This compound (1.0 eq)
-
Target Carboxylic Acid (e.g., a substituted benzoic acid) (1.05 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Neutralization: To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) at 0 °C. The use of a tertiary amine base is crucial to deprotonate the hydrochloride salt and the ammonium group to liberate the free amine in situ for the subsequent coupling. Stir for 15 minutes.
-
Acid Activation: In a separate flask, dissolve the target carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF. Stir at room temperature for 10 minutes. HATU is a highly efficient coupling reagent that minimizes racemization and side reactions.
-
Coupling: Add the activated acid solution from Step 2 to the amine solution from Step 1 at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
Data on Structurally Related DPP-IV Inhibitors
While specific data for derivatives of the title compound are proprietary or dispersed, the following table summarizes the activity of structurally related pyridyl-based compounds, demonstrating the potential of this scaffold.
| Compound ID | Structure | DPP-IV IC₅₀ (nM) | Selectivity vs DPP-8/DPP-9 | Reference |
| Sitagliptin | Triazolopiperazine core | 4.380 | >2600-fold | [4] |
| Compound 2f | Pyrazole-thiosemicarbazone | 1.266 | Not Reported | [4] |
| Compound [I] | Pyrrolidine-2-carbonitrile | 17 | ~1300-fold | [3] |
This table presents data for compounds with different core structures but highlights the low nanomolar potency achievable with heterocyclic scaffolds targeting DPP-IV.
Secondary Applications: Scaffolding for Anti-Infective Agents
The pyridyl-amino acid motif is also a valuable starting point for the development of anti-infective agents, including those targeting tuberculosis and various viruses.
Antitubercular Agents
Chalcones and their derivatives containing heterocyclic rings like pyridine have shown promising activity against Mycobacterium tuberculosis.[5][6] The pyridyl group can be incorporated to enhance solubility and interact with key residues in mycobacterial enzymes. Methyl 2-amino-2-(pyridin-2-yl)acetate can be used as a synthon to introduce the pyridyl-amino functionality into more complex scaffolds. For instance, the amino group can be derivatized to form part of a larger heterocyclic system or be acylated with lipophilic side chains to improve cell penetration.[6]
Antiviral Agents
Pyridine-containing heterocycles, such as imidazo[1,2-a]pyridines, have demonstrated potent antiviral activity, particularly against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[7] The synthesis of these fused systems often involves the condensation of a 2-aminopyridine derivative with an appropriate partner. Methyl 2-amino-2-(pyridin-2-yl)acetate can serve as a versatile precursor. The ester can be reduced to the corresponding alcohol or converted to other functional groups, while the amino group provides the nucleophilicity needed for cyclization reactions to build the core antiviral scaffold.[7][8]
General Synthetic Workflow
The utility of this compound in a drug discovery program can be visualized as a branching pathway from a central, versatile building block to diverse, highly functionalized lead candidates.
Caption: Drug Discovery Workflow.
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its privileged structure provides a robust platform for the synthesis of potent DPP-IV inhibitors, offering a clear and validated path for developing treatments for type 2 diabetes. Furthermore, its synthetic tractability allows for its incorporation into a wide array of complex molecules, opening avenues for the discovery of novel anti-infective agents. The protocols and strategies outlined in this guide are intended to empower researchers to fully exploit the potential of this scaffold in their drug discovery endeavors.
References
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. (2011). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis and evaluation of pyridazinylpiperazines as vanilloid receptor 1 antagonists. (2004). PubMed. Retrieved January 19, 2026, from [Link]
-
Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Chinese researchers report synthesis of novel DPP IV inhibitors for type 2 diabetes. (2013). BioWorld. Retrieved January 19, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. (1998). PubMed. Retrieved January 19, 2026, from [Link]
-
Special Issue : Synthesis of Bioactive Compounds: Volume II. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (2020). PubMed Central. Retrieved January 19, 2026, from [Link]
-
An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. (2020). Chemistry & Biology Interface. Retrieved January 19, 2026, from [Link]
-
Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Synthesis and SAR of azolopyrimidines as potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors for type 2 diabetes. (2010). Scilit. Retrieved January 19, 2026, from [Link]
-
Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. (2025). PubMed Central. Retrieved January 19, 2026, from [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Publishing. Retrieved January 19, 2026, from [Link]
- Synthesis method of 2-amino pyridine compounds. (n.d.). Google Patents.
-
Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). PubMed Central. Retrieved January 19, 2026, from [Link]
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- 4. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Coupling Reactions of Methyl 2-amino-2-(pyridin-2-yl)acetate Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Pyridin-2-yl Glycinate Derivative
Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride is a non-natural alpha-amino acid ester that holds significant potential in medicinal chemistry and materials science. Its structure, featuring a pyridine ring directly attached to the alpha-carbon of a glycine methyl ester, offers a unique combination of a metal-chelating moiety, a site for peptide bond formation, and a scaffold for further functionalization. This guide provides an in-depth exploration of the key coupling reactions involving this compound, offering both the theoretical underpinnings and detailed, field-proven protocols to empower researchers in their synthetic endeavors. The incorporation of unnatural amino acids is a critical strategy in modern drug discovery, enabling the design of peptidomimetics with enhanced stability, receptor affinity, and novel functionalities.[1][2][3][4]
The presence of the pyridine nitrogen introduces opportunities for creating complex molecular architectures through metal-catalyzed cross-coupling reactions, while the amino group serves as a handle for peptide synthesis. The dihydrochloride salt form necessitates specific considerations in reaction design, primarily the inclusion of a suitable base to liberate the free amine for nucleophilic attack. This document will address these nuances, providing a comprehensive resource for leveraging this versatile building block.
Part 1: Peptide Bond Formation - Incorporating a Metal-Chelating Moiety into Peptides
The primary application of Methyl 2-amino-2-(pyridin-2-yl)acetate is in the synthesis of novel peptides. The pyridine moiety can act as a ligand for metal ions, making the resulting peptides useful as catalysts, imaging agents, or therapeutics that target metalloenzymes. The formation of the peptide bond is a condensation reaction that requires the activation of a carboxylic acid to react with the amino group of the amino acid ester.[5][6][7][8]
Causality in Reagent Selection for Peptide Coupling
The choice of coupling reagent is paramount for achieving high yields and minimizing side reactions, particularly racemization at the stereocenter of the coupling partners.[6][9][10] For sterically hindered amino acids, such as the title compound with its bulky pyridin-2-yl group, more potent activating agents are often required.[11]
-
Carbodiimides (DCC, EDC): These are classic coupling reagents but can lead to the formation of insoluble urea byproducts (in the case of DCC) and may require an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization and improve efficiency.[9][12][13] EDC is often preferred due to the water-solubility of its urea byproduct, simplifying purification.[13][14]
-
Onium Salts (HBTU, HATU, HCTU, PyBOP): These reagents are highly efficient and lead to rapid coupling with low racemization.[10][12][15][16][17] HATU, in particular, is often favored for challenging couplings due to the anchimeric assistance provided by the pyridine nitrogen in its corresponding active ester, which accelerates the reaction. The use of these reagents necessitates a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the amino acid salt and facilitate the reaction.[6][9][10]
Visualization of a General Peptide Coupling Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological applications of non natural α-amino acids. | Pubblicazioni dello IUSS [annali.unife.it]
- 3. Design and syntheses of nonnatural amino acids and their incorporation into somatostatin and RGD analogs [escholarship.org]
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- 17. peptide.com [peptide.com]
Application Notes & Protocols: Synthesis of Metal Complexes Using Methyl 2-amino-2-(pyridin-2-yl)acetate Dihydrochloride
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of transition metal complexes using Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride as a versatile chelating ligand. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and the critical methods for validating synthetic outcomes. We present detailed, field-proven protocols for the synthesis of representative metal complexes and outline the essential characterization techniques required to confirm their structure and purity. The potential of these complexes in fields such as catalysis and medicinal chemistry stems from the ligand's ability to form stable, well-defined coordination geometries with various metal centers.[1][2]
The Ligand: Structure, Properties, and Coordination Potential
Methyl 2-amino-2-(pyridin-2-yl)acetate is a compelling ligand in coordination chemistry due to its hybrid structure, incorporating both a pyridine ring and an α-amino acid ester moiety. This combination provides multiple potential donor atoms for coordinating with a central metal ion: the nitrogen of the pyridine ring, the nitrogen of the amino group, and the carbonyl oxygen of the ester group.
The commercially available dihydrochloride salt form ensures stability but requires neutralization to activate the ligand for coordination. The deprotonation of the pyridinium and ammonium groups is a critical prerequisite for chelation, making pH a key parameter in the synthetic process.
Key Structural Features:
-
Pyridine Nitrogen: A soft Lewis base, readily coordinating to many transition metals.
-
Amino Nitrogen: A hard Lewis base, which becomes a potent donor upon deprotonation.
-
Ester Carbonyl Oxygen: A potential, albeit weaker, coordination site.
The ligand can act as a bidentate or tridentate chelating agent, forming stable 5- or 6-membered rings with the metal ion.[1] This chelate effect significantly enhances the thermodynamic stability of the resulting complexes compared to those formed with monodentate ligands.[3] The specific coordination mode is influenced by the metal ion's identity, its preferred coordination geometry, and the reaction conditions.[1]
Caption: Deprotonation of the dihydrochloride salt to the active ligand.
General Synthetic Strategy: The "Why" Behind the "How"
The synthesis of metal complexes with this ligand generally involves the reaction of the in situ deprotonated ligand with a suitable metal salt in a polar solvent.[1] The success of the synthesis hinges on the careful control of several key parameters.
2.1. Choice of Metal Precursor Metal salts with weakly coordinating anions, such as acetates, nitrates, or perchlorates, are often preferred. These anions are easily displaced by the chelating ligand. While metal halides (chlorides, bromides) are common and economical, the halide ions can sometimes compete for coordination sites, potentially leading to mixed-ligand complexes.
2.2. Ligand Activation via Deprotonation Since the starting material is a dihydrochloride salt, a base is required to neutralize the HCl and deprotonate the amino and pyridinium groups, making the nitrogen atoms available for coordination.
-
Inorganic Bases (e.g., NaOH, KOH): Strong bases that are effective and inexpensive. The choice of an aqueous or alcoholic solvent system is critical. The resulting NaCl or KCl salt often has different solubility properties from the desired complex, aiding in purification.
-
Organic Bases (e.g., Triethylamine, Pyridine): Useful in non-aqueous solvents. They act as both a base and a solvent in some cases. The resulting triethylammonium chloride byproduct must be removed during workup, typically by filtration or washing.
2.3. Solvent System The solvent must dissolve the reactants but ideally should allow the product (the metal complex) to precipitate upon formation, which simplifies isolation.
-
Alcohols (Methanol, Ethanol): Excellent choices as they dissolve the ligand salt and many transition metal salts.[4][5] The resulting complexes often have limited solubility in these solvents, especially upon cooling.
-
Water: A viable, green solvent, particularly when using inorganic bases. Purification might require recrystallization from a different solvent system to remove inorganic salt byproducts.
2.4. Reaction Conditions
-
Stoichiometry (Metal:Ligand Ratio): A 1:2 metal-to-ligand ratio is commonly used to favor the formation of ML₂ complexes, which often results in stable octahedral geometries.[4][6] However, 1:1 ratios can be explored to target ML complexes or coordination polymers.
-
Temperature and Time: Many coordination reactions proceed readily at room temperature, while others may require gentle heating or reflux to overcome kinetic barriers and ensure complete reaction.[4] Reaction times can range from a few hours to overnight.
Caption: General workflow for the synthesis of metal complexes.
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.
Protocol 3.1: Synthesis of a Copper(II) Complex
This protocol details the synthesis of a representative bis(ligand)copper(II) complex.
| Reagents & Materials |
| This compound (L·2HCl) |
| Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O] |
| Sodium Hydroxide (NaOH) |
| Methanol (MeOH) |
| Diethyl Ether |
| Magnetic stirrer and stir bar |
| Round-bottom flask |
| Condenser (if refluxing) |
| Buchner funnel and filter paper |
Step-by-Step Procedure:
-
Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve this compound (2.0 mmol) in 20 mL of methanol.
-
Base Addition: To the stirred ligand solution, add a solution of Sodium Hydroxide (4.0 mmol) dissolved in a minimal amount of methanol (~5 mL). Stir for 15 minutes at room temperature. A fine precipitate of NaCl may form. This step deprotonates the ligand in situ.
-
Metal Salt Addition: In a separate beaker, dissolve Copper(II) Acetate Monohydrate (1.0 mmol) in 15 mL of methanol. Add this blue solution dropwise to the stirring ligand solution.
-
Reaction: Upon addition of the copper salt, an immediate color change to a deeper blue or blue-green is typically observed. Stir the reaction mixture at room temperature for 4 hours. The formation of a crystalline precipitate should occur during this time.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid sequentially with small portions of cold methanol (to remove unreacted starting materials and NaCl) and then with diethyl ether (to aid in drying).
-
Drying: Dry the resulting crystalline solid under vacuum to obtain the final product.
Protocol 3.2: Synthesis of a Nickel(II) Complex
This protocol follows a similar procedure, adapted for a typical Nickel(II) salt.
| Reagents & Materials |
| This compound (L·2HCl) |
| Nickel(II) Chloride Hexahydrate [NiCl₂·6H₂O] |
| Triethylamine (Et₃N) |
| Ethanol (EtOH) |
| Diethyl Ether |
Step-by-Step Procedure:
-
Ligand Solution Preparation: Dissolve this compound (2.0 mmol) in 25 mL of ethanol in a 100 mL round-bottom flask.
-
Base Addition: Add triethylamine (4.2 mmol, ~0.59 mL) to the stirred solution. A precipitate of triethylammonium chloride may form. Stir for 20 minutes.
-
Metal Salt Addition: Add solid Nickel(II) Chloride Hexahydrate (1.0 mmol) directly to the ligand solution.
-
Reaction: Attach a condenser and heat the mixture to a gentle reflux for 3 hours. A color change (typically to light green or blue) and formation of a precipitate should be observed.
-
Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes. Collect the solid product by vacuum filtration.
-
Purification: Wash the product thoroughly with water to remove the triethylammonium chloride byproduct, followed by a wash with cold ethanol and diethyl ether.
-
Drying: Dry the pale green/blue solid under vacuum.
Characterization: Validation of Synthesis
Confirming the identity and purity of the synthesized complexes is a non-negotiable step. A combination of spectroscopic and analytical methods is required.[7]
| Technique | Purpose & Expected Observations |
| FTIR Spectroscopy | Confirms coordination. Look for shifts in the ν(N-H) stretching bands of the amino group and ν(C=N) of the pyridine ring upon coordination to the metal. A shift in the ν(C=O) of the ester may indicate its involvement in bonding.[8][9] |
| UV-Visible Spectroscopy | Investigates electronic structure. For d-block metals like Cu(II) and Ni(II), broad d-d transition bands appear in the visible region, providing information about the coordination geometry (e.g., octahedral, tetrahedral).[5][7] |
| ¹H and ¹³C NMR | Elucidates structure for diamagnetic complexes (e.g., Zn(II), Cd(II)). Paramagnetic complexes (e.g., Cu(II), Ni(II)) will result in broad, shifted, or unobservable peaks. For diamagnetic cases, shifts in the proton and carbon signals of the ligand confirm coordination.[7] |
| Elemental Analysis | Determines empirical formula. The experimentally found percentages of C, H, and N should match the calculated values for the proposed complex structure, providing strong evidence of purity.[9] |
| Magnetic Susceptibility | Determines the number of unpaired electrons. This measurement helps confirm the oxidation state and spin state of the metal ion (e.g., distinguishing between square planar and tetrahedral Ni(II)).[7] |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No precipitate forms | The complex is soluble in the reaction solvent. | Try cooling the solution for a longer period. If unsuccessful, slowly add a less polar co-solvent (e.g., hexane, diethyl ether) to induce precipitation. Alternatively, remove the solvent under reduced pressure. |
| Product is an oil or gum | Impurities are present, or the complex has a low melting point and is not crystalline. | Try to triturate the oil with a non-polar solvent like hexane to induce solidification. If that fails, redissolve the oil in a minimal amount of a polar solvent and attempt recrystallization by slow evaporation or vapor diffusion. |
| Low Yield | Incomplete reaction or loss of product during workup. | Increase reaction time or temperature (reflux). Ensure the pH is correct for full ligand deprotonation. Minimize the volume of solvent used for washing the product. |
| Product is contaminated with salts | Insufficient washing. | If the byproduct is water-soluble (e.g., NaCl, Et₃N·HCl), wash the complex thoroughly with deionized water (if the complex itself is insoluble in water). |
References
- Benchchem. Synthesis of Metal Complexes with "2-Amino-2-(pyridin-2-YL)acetic acid": Application Notes and Protocols for Researche.
-
Majeed, A. H., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed Central. Available from: [Link]
-
Majeed, A. H., et al. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. OUCI. Available from: [Link]
-
Kim, I., et al. (2015). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α. PubMed Central. Available from: [Link]
-
Majeed, A. H., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. Available from: [Link]
-
MDPI. (2024). Pharmaceutical Applications of Metal Complexes and Derived Materials. MDPI. Available from: [Link]
-
Al-Adilee, K. J., & Owaid, M. N. (2012). Synthesis and characterization of some essential amino acid metal complexes having biological activity. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Kulkarni, A. D., et al. (2023). Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Oriental Journal of Chemistry. Available from: [Link]
- Doyle, M. P., et al. (2013). Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents. Google Patents.
-
Johnstone, T. C., et al. (2015). Metal Complexes for Therapeutic Applications. PubMed Central. Available from: [Link]
-
B. Gyurcsik, et al. (2005). Synthesis and characterization of ML and ML2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands. Dalton Transactions (RSC Publishing). Available from: [Link]
-
Hancock, R. D., & Martell, A. E. (2020). The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. MDPI. Available from: [Link]
- Lippard, S. J., & Berg, J. M. (1994). Principles of Bioinorganic Chemistry. University Science Books.
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- 5. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol [ouci.dntb.gov.ua]
- 6. Synthesis and characterization of ML and ML2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 9. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: A Hierarchical Approach to Screening Pyridine Amino Acid Derivatives for Anti-inflammatory Activity
Introduction: The Therapeutic Potential of Pyridine Amino Acid Derivatives in Inflammation
The pyridine nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] When coupled with amino acid moieties, these derivatives present unique structural features that are ripe for exploration in the context of anti-inflammatory drug discovery. Inflammation is a complex biological response central to numerous pathological conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] Key molecular pathways, such as those mediated by nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinases (MAPKs), drive the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (e.g., TNF-α, IL-6).[3][4][5][6] The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical objective in pharmaceutical research.[7] This guide provides a comprehensive, multi-tiered strategy for the systematic screening and characterization of pyridine amino acid derivatives to identify promising anti-inflammatory lead compounds.
I. Foundational Principles: Key Inflammatory Pathways and Molecular Targets
A rational screening approach is built upon a solid understanding of the underlying molecular mechanisms of inflammation. The NF-κB and MAPK signaling cascades are central regulators of the inflammatory response.[3][8]
-
The NF-κB Signaling Pathway: Under normal physiological conditions, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins.[9] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[3][9] This liberates NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a host of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like COX-2 and iNOS.[5][9][10]
-
The MAPK Signaling Pathway: The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, are activated by a wide range of extracellular stimuli and play a critical role in cellular processes such as proliferation, differentiation, and apoptosis, in addition to inflammation.[4][6] These kinases are part of a three-tiered cascade (MAPKKK, MAPKK, MAPK) that, once activated, can phosphorylate and activate downstream transcription factors, leading to the expression of inflammatory mediators.[11]
-
Key Molecular Targets for Screening:
-
Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[12] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects.[13]
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces large amounts of nitric oxide (NO), a pro-inflammatory mediator, upon stimulation by inflammatory signals.[14]
-
Pro-inflammatory Cytokines (TNF-α, IL-6): These signaling proteins are produced by immune cells and play a crucial role in orchestrating the inflammatory response.[15]
-
Caption: Hierarchical Screening Workflow.
III. Experimental Protocols
A. Primary Screening: In Vitro Assays
1. COX-2 Inhibition Assay (Fluorometric)
This initial screen identifies compounds that directly inhibit the enzymatic activity of COX-2. [16][17]A fluorometric assay offers high sensitivity and is amenable to a high-throughput format.
-
Principle: This assay measures the peroxidase activity of COX-2, which generates a fluorescent product from a non-fluorescent probe. The reduction in fluorescence in the presence of a test compound indicates inhibition of COX-2 activity.
-
Protocol:
-
Compound Preparation: Dissolve test compounds in an appropriate solvent (e.g., DMSO) to create stock solutions. [16]Prepare a series of dilutions to determine the 50% inhibitory concentration (IC50).
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
COX Assay Buffer
-
COX Probe
-
Diluted test compound or vehicle control
-
Reconstituted human recombinant COX-2 enzyme. [16]Keep the enzyme on ice.
-
-
Initiation of Reaction: Add arachidonic acid (the substrate) to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity at an excitation/emission wavelength of 535/587 nm in kinetic mode at 37°C.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration. A known COX-2 inhibitor, such as celecoxib, should be used as a positive control. [16]
-
2. Nitric Oxide Production Assay in LPS-Stimulated Macrophages
This cell-based assay identifies compounds that can suppress the production of nitric oxide, a key inflammatory mediator. [18]The murine macrophage cell line RAW 264.7 is a widely used and reliable model for this purpose. [14][19][20][21]
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO) via the induction of iNOS. [15]The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. [21]
-
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. [14]
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compounds.
-
B. Secondary Screening: Cell-Based Assays for Mechanistic Insights
For compounds that show significant activity in the primary screens, further investigation into their mechanism of action is warranted.
1. Pro-inflammatory Cytokine Release Assay (ELISA)
This assay quantifies the ability of the test compounds to inhibit the release of key pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages. [22][23][24]
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based immunoassay technique that uses antibodies to detect and quantify a specific antigen (in this case, the cytokine) in a sample.
-
Protocol:
-
Follow the same cell culture, seeding, compound treatment, and LPS stimulation steps as described in the Nitric Oxide Production Assay.
-
Supernatant Collection: After the 24-hour stimulation period, collect the cell culture supernatant.
-
ELISA: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves coating a microplate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and then measuring the absorbance.
-
Data Analysis: Generate a standard curve for each cytokine using recombinant standards. Calculate the concentration of TNF-α and IL-6 in the samples and determine the percentage of inhibition by the test compounds.
-
2. NF-κB Activity Assay
This assay directly assesses the effect of the test compounds on the activation of the NF-κB signaling pathway.
-
Principle: A common method to measure NF-κB activation is to use a reporter gene assay. In this system, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with NF-κB binding sites. Activation of NF-κB leads to the expression of the reporter gene, which can be easily quantified.
-
Protocol:
-
Transfection: Transfect RAW 264.7 cells with an NF-κB reporter plasmid.
-
Compound Treatment and LPS Stimulation: Treat the transfected cells with the test compounds followed by stimulation with LPS.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the percentage of inhibition of NF-κB activity by the test compounds.
-
IV. Data Interpretation and Lead Optimization
A. Structure-Activity Relationship (SAR) Studies
The data generated from the screening assays should be compiled and analyzed to establish a structure-activity relationship (SAR). [18]This involves correlating the chemical structures of the pyridine amino acid derivatives with their observed biological activities. [2][25]
Table 1: Hypothetical Screening Data for a Series of Pyridine Amino Acid Derivatives
| Compound ID | R1 Group | R2 Group | COX-2 IC50 (µM) | NO Inhibition (%) at 10 µM | TNF-α Inhibition (%) at 10 µM |
| PAA-01 | H | -CH3 | 25.3 | 35.2 | 28.9 |
| PAA-02 | Cl | -CH3 | 12.8 | 68.4 | 55.1 |
| PAA-03 | OCH3 | -CH3 | 45.1 | 22.1 | 15.6 |
| PAA-04 | Cl | -CH2CH3 | 8.5 | 75.9 | 62.7 |
| PAA-05 | Cl | -CH(CH3)2 | 15.2 | 55.3 | 48.2 |
From this hypothetical data, one might infer that a chloro substituent at the R1 position and a small alkyl group at the R2 position are favorable for anti-inflammatory activity.
B. Lead Optimization and Further Studies
Promising compounds identified through the screening cascade should be subjected to further optimization and characterization. This may include:
-
Chemical Synthesis: Synthesizing new analogs based on the SAR data to improve potency and drug-like properties.
-
In Vivo Efficacy Studies: Evaluating the anti-inflammatory effects of lead compounds in animal models of inflammation, such as the carrageenan-induced rat paw edema model. [26][27][28]
-
Toxicology and Pharmacokinetic Studies: Assessing the safety profile and absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.
The systematic screening strategy outlined in this application note provides a robust framework for the identification and characterization of novel pyridine amino acid derivatives with anti-inflammatory properties. By employing a hierarchical approach that combines in vitro and cell-based assays, researchers can efficiently evaluate compound libraries, gain insights into their mechanisms of action, and guide the development of new and effective anti-inflammatory therapeutics.
VI. References
-
Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6749–6773. [Link]
-
Slideshare. (n.d.). Invivo screening methods for anti inflammatory agents. Retrieved from [Link]
-
Al-Sanea, M. M., & El-Sherbeny, M. A. (2018). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Pakistan Journal of Pharmaceutical Sciences, 31(5), 1935-1941. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Al-Warhi, T., Sabt, A., El-Gamal, K., Al-Sha'er, M. A., Al-Otaibi, F., El-Gamal, K., ... & Al-Sha'er, M. A. (2022). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. Journal of Molecular Structure, 1265, 133423. [Link]
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El-Sayed, M. A. A., El-Gaby, M. S. A., Atalla, A. A., & Ghorab, M. M. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(14), 5345. [Link]
-
Yuriev, M., Gutu, C., Tkach, Y., & Matiichuk, V. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Chemistry & Chemical Technology, 15(4), 519-525. [Link]
-
Al-Omary, F. A. M., El-Tahir, K. E. H., & Al-Wabli, R. I. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5707. [Link]
-
Bîcu, E., & Mîţă, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6245. [Link]
-
Lee, J. H., Kim, D. H., & Choi, D. K. (2022). Anti-Neuroinflammatory Effects of a Representative Low-Molecular-Weight Component Isolated from Codium fragile Through Inhibition of the NF-κB Pathway in Microglia and Macrophage Cells. International Journal of Molecular Sciences, 23(19), 11904. [Link]
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Gaestel, M., & Mengel, A. (2012). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. International Journal of Molecular Sciences, 13(7), 8636-8653. [Link]
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Mulero, M. C., Huxford, T., & Ghosh, G. (2019). NF-κB, IκB, and IKK: Integral Components of the NF-κB Signaling Pathway. Free Radical Biology and Medicine, 134, 1-13. [Link]
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Pérez-Sala, D., & Fresnedo, O. (2006). TLR3-dependent Induction of Nitric Oxide Synthase in RAW 264.7 Macrophage-Like Cells via a Cytosolic Phospholipase A2/cyclooxygenase-2 Pathway. Journal of Biological Chemistry, 281(34), 24519-24529. [Link]
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Asghari, S., Mohammadi, Z., & Asghari, G. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 139. [Link]
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ResearchGate. (n.d.). Screening of anti-inflammatory compounds. Retrieved from [Link]
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Weinstein, S. L., Gold, M. R., & DeFranco, A. L. (1991). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Immunology, 146(11), 3945-3952. [Link]
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MDPI. (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. Retrieved from [Link]
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Lee, J. H., Kim, D. H., & Choi, D. K. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 20(8), 15094-15106. [Link]
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Al-Omary, F. A. M., El-Tahir, K. E. H., & Al-Wabli, R. I. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5707. [Link]
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ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. Retrieved from [Link]
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Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]
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Blackwell, T. S., Blackwell, T. R., & Christman, J. W. (1997). Lipopolysaccharide-induced NF-κB Activation and Cytokine Release in Human Alveolar Macrophages Is PKC-independent and TK- and PC-PLC-dependent. American Journal of Respiratory Cell and Molecular Biology, 16(3), 253-261. [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
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Akaike, T., & Maeda, H. (1995). Differences in nitric oxide synthase activity in a macrophage-like cell line, RAW264.7 cells, treated with lipopolysaccharide (LPS) in the presence or absence of interferon-gamma (IFN-gamma). Journal of Biochemistry, 118(4), 845-851. [Link]
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Kumar, A., Sharma, S., & Kumar, D. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17567-17593. [Link]
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Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]
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Griboedova, I. A., Fisyuk, A. S., & Bondarenko, A. I. (2022). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Molecules, 27(19), 6246. [Link]
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Lin, H. Y., & Hsieh, C. L. (2010). Lipopolysaccharide triggers macrophage activation of inflammatory cytokine expression, chemotaxis, phagocytosis, and oxidative ability via a toll-like receptor 4-dependent pathway: validated by RNA interference. Journal of Biomedical Science, 17, 35. [Link]
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Li, Y., Li, J., & Wang, Y. (2018). Nardochinoid B Inhibited the Activation of RAW264.7 Macrophages Stimulated by Lipopolysaccharide through Activating the Nrf2/HO-1 Pathway. Molecules, 23(10), 2581. [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]
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Wanten, G. J. A., & Calder, P. C. (2007). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 31(4), 296-301. [Link]
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El-Sayed, M. A. A., El-Gaby, M. S. A., Atalla, A. A., & Ghorab, M. M. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 6035. [Link]
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Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]
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Application Note: Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride as a Versatile Chemical Building Block
Introduction: The Strategic Value of Pyridinyl Amino Acids in Synthesis
In the landscape of modern drug discovery and medicinal chemistry, the pyridine ring is a privileged scaffold. Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, including metabolic stability, solubility, and the ability to form key interactions with biological targets such as enzymes and receptors.[1][2][3][4] When the pyridine moiety is incorporated into an amino acid framework, it creates a unique building block that combines the structural features of both classes of compounds. Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride is one such building block, offering a strategic entry point for the synthesis of complex molecules with potential therapeutic applications.[1] This non-natural, constrained amino acid analog provides a synthetically versatile handle for the introduction of the pyridin-2-yl group into peptides, peptidomimetics, and other small molecules, enabling the exploration of novel chemical space.[5][6][7][8][9] The dihydrochloride salt form enhances stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.
This application note provides a comprehensive guide to the use of this compound as a chemical building block. It includes key physicochemical properties, detailed protocols for common synthetic transformations, and expert insights into the causality behind experimental choices.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction design and optimization.
| Property | Value | Source/Comment |
| Chemical Formula | C₈H₁₂Cl₂N₂O₂ | Calculated |
| Molecular Weight | 243.10 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for hydrochloride salts of amines |
| Solubility | Soluble in water, methanol. | Inferred from the dihydrochloride salt nature. |
| CAS Number | 1039356-77-8 | [10] |
Core Synthetic Applications and Protocols
This compound is a versatile intermediate for a range of chemical transformations. The primary amine and the methyl ester functionalities are the key reaction sites. The dihydrochloride form necessitates neutralization or the use of excess base in many reactions to liberate the free amine for nucleophilic attack.
N-Acylation: Formation of Amide Bonds
N-acylation is a fundamental transformation for integrating this building block into peptide-like structures or for the synthesis of N-acyl amino acid derivatives.[11] The reaction involves the coupling of the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.
Caption: General workflow for the N-acylation of Methyl 2-amino-2-(pyridin-2-yl)acetate.
This protocol provides a representative example of N-acylation using acetyl chloride.[12][13]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) (2.2 eq)
-
Acetyl Chloride (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate).
-
Neutralization: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise with vigorous stirring. The additional equivalent of base is to ensure complete neutralization of the dihydrochloride salt and to act as an acid scavenger for the HCl generated during the reaction. Stir for 15-20 minutes at 0 °C.
-
Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise. A slight excess of the acylating agent ensures complete consumption of the starting amine.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acetyl chloride and triethylamine hydrochloride) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acetylated product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. The use of anhydrous solvents and an inert atmosphere prevents the hydrolysis of acetyl chloride, which would reduce the yield.
-
Excess Base: Two equivalents of base are required to neutralize the two moles of HCl in the starting material. An additional small excess ensures that the reaction medium remains basic, which is necessary for the free amine to act as a nucleophile and to scavenge the HCl produced in the acylation step.
-
Controlled Addition at 0 °C: The reaction between an amine and an acyl chloride is exothermic. Dropwise addition at low temperature helps to control the reaction rate, prevent side reactions, and minimize the formation of impurities.
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used for the synthesis of more complex amines from primary amines and carbonyl compounds.[14][15][16] This one-pot reaction typically involves the formation of an intermediate imine, which is then reduced in situ to the corresponding secondary amine.[17]
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Application Notes & Protocols: Development of Analytical Methods for Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride
Introduction: The Analytical Imperative for a Novel Pyridine-Containing Amino Acid Ester
Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride is a heterocyclic compound integrating a pyridine ring, an amino acid moiety, and a methyl ester. This unique structural combination suggests its potential as a valuable building block in medicinal chemistry and drug discovery, likely influencing receptor binding, solubility, and metabolic stability of parent molecules. As with any active pharmaceutical ingredient (API) or key intermediate, the rigorous and robust analytical characterization of this compound is a cornerstone of quality control and regulatory compliance. The development of validated analytical methods is not merely a procedural step but a fundamental requirement to ensure the identity, purity, strength, and quality of the substance.
This comprehensive guide provides a detailed framework for the development and validation of analytical methods for this compound. We will delve into the rationale behind methodological choices, present detailed protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, and outline the requisite validation parameters in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] This document is intended for researchers, analytical scientists, and drug development professionals engaged in the characterization and quality control of this and structurally related compounds.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for the development of effective analytical methods. While specific experimental data for this exact salt form is not widely published, we can infer key characteristics from its constituent parts: a pyridine ring, an amino group, and a methyl ester.
-
Structure and Functionality: The molecule possesses a primary amine, an ester group, and a basic pyridine nitrogen. The dihydrochloride salt form indicates that both the primary amine and the pyridine nitrogen are protonated, enhancing water solubility.
-
Solubility: The dihydrochloride salt form is expected to be freely soluble in aqueous media and polar organic solvents like methanol and ethanol.
-
Chromatographic Behavior: The presence of the polar amino group and the basic pyridine ring suggests that the compound will exhibit hydrophilic characteristics.[6] This necessitates a careful selection of chromatographic conditions, particularly the stationary phase and mobile phase pH, to achieve adequate retention and symmetrical peak shape in reversed-phase HPLC. The pKa of the pyridine ring is a critical parameter influencing its retention.[6]
-
Spectroscopic Properties: The pyridine ring contains a chromophore that will absorb UV radiation, making UV spectrophotometry a suitable detection method for HPLC analysis.
A Stability-Indicating Reversed-Phase HPLC Method for Assay and Impurity Profiling
A stability-indicating analytical method is one that can accurately and selectively quantify the intact drug substance in the presence of its potential degradation products and impurities.[7][8] This is crucial for assessing the stability of the drug substance under various stress conditions and for determining its shelf-life.
Rationale for Method Selection
Reversed-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for purity and stability testing due to its high resolution, sensitivity, and robustness. A C18 column is a versatile and appropriate initial choice for the stationary phase. A gradient elution with a buffered mobile phase will be employed to ensure the elution of the polar parent compound as well as any potential, more hydrophobic degradation products.
Experimental Workflow
The logical flow for the development and validation of the analytical method is depicted below.
Caption: Workflow for Analytical Method Development and Validation.
Detailed Protocol: Stability-Indicating RP-HPLC Method
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or a multi-wavelength UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Reference standard of this compound (characterized and of known purity).
-
HPLC grade acetonitrile (ACN) and methanol (MeOH).
-
Reagent grade monobasic potassium phosphate, phosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.
-
Purified water (18.2 MΩ·cm).
2. Chromatographic Conditions (Starting Point):
The following conditions are a robust starting point for method development and can be optimized as needed.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for a wide range of compounds. |
| Mobile Phase A | 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid | Buffering the mobile phase is critical for consistent retention and peak shape of the basic analyte. A lower pH ensures the pyridine and amino groups are protonated, improving peak symmetry. |
| Mobile Phase B | Acetonitrile (ACN) | A common organic modifier in RP-HPLC. |
| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5-70% B; 25-30 min: 70% B; 30.1-35 min: 5% B | A gradient is essential to elute potential impurities with varying polarities and to ensure the column is re-equilibrated for the next injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Pyridine-containing compounds typically have a strong absorbance in this region. A DAD can be used to scan for the optimal wavelength and to check for peak purity. |
| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity. |
3. Preparation of Solutions:
-
Standard Stock Solution (for Assay): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This gives a concentration of approximately 1 mg/mL.
-
Working Standard Solution (for Assay): Dilute the Standard Stock Solution with the diluent to a final concentration of about 0.1 mg/mL.
-
Sample Solution (for Assay): Prepare in the same manner as the Standard Stock Solution and Working Standard Solution.
-
Standard and Sample Solutions (for Impurity Profiling): Prepare at a higher concentration, typically 1 mg/mL, to ensure the detection of low-level impurities.
4. Forced Degradation Studies:
To demonstrate the stability-indicating nature of the method, stress studies should be performed on the drug substance.[8]
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for an extended period.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
Method Validation According to ICH Q2(R1) Guidelines
Once the method is developed, it must be validated to ensure it is suitable for its intended purpose.[2][3][4] The following validation parameters should be assessed:
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | The peak for Methyl 2-amino-2-(pyridin-2-yl)acetate is pure and well-resolved from degradation products and placebo components (if applicable). Peak purity analysis by DAD is recommended. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | A minimum of five concentrations covering the expected range. Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear. | For assay: 80% to 120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the test results to the true value. | Determined by recovery studies of spiked samples. Recovery should be within 98.0% to 102.0% for assay and within 80.0% to 120.0% for impurities. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | - Repeatability (Intra-day precision): RSD ≤ 2.0% for assay; RSD ≤ 10.0% for impurities. - Intermediate Precision (Inter-day and inter-analyst): RSD ≤ 2.0% for assay; RSD ≤ 10.0% for impurities. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined by the signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by the signal-to-noise ratio (S/N) of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Variations in mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) should not significantly affect the results. |
Impurity Identification and Characterization
While the HPLC method can separate impurities, it does not identify them. For the structural elucidation of unknown impurities observed during stability studies and in batch analysis, hyphenated techniques are invaluable.
Sources
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In Vitro Assay Applications for Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride: A Technical Guide for Preclinical Research
Introduction: Unveiling the Potential of a Novel Pyridine-Based Amino Acid Derivative
Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride is a small molecule featuring a pyridine ring, a common scaffold in medicinal chemistry, and an amino acid ester moiety. Pyridine derivatives have demonstrated a vast range of biological activities, including but not limited to, enzyme inhibition and anticancer properties.[1] The presence of the amino acid-like structure suggests potential interactions with enzymes that recognize or modify amino acids. Given its chemical architecture, this compound represents an intriguing candidate for screening in various in vitro assays to elucidate its biological function and therapeutic potential.
This guide provides detailed application notes and protocols for the initial in vitro characterization of this compound. We will focus on a logical, tiered approach, beginning with broad cytotoxicity screening to establish a working concentration range, followed by a more specific enzyme inhibition assay. These protocols are designed to be robust and self-validating, providing researchers with a solid framework for their investigations.
Physicochemical Properties and Handling
While specific experimental data for this compound is not extensively published, its dihydrochloride salt form suggests good solubility in aqueous solutions like water, PBS, and cell culture media.[2] However, it is always recommended to empirically determine the solubility in your specific assay buffer. Amino acid esters can be susceptible to hydrolysis in aqueous solutions over time.[3][4] Therefore, for optimal results, it is advised to prepare fresh stock solutions and dilutions for each experiment.
| Property | Inferred/Typical Value | Notes |
| Form | Crystalline solid | As a dihydrochloride salt. |
| Solubility | High in aqueous solutions | The hydrochloride salt form enhances water solubility.[2] |
| Stability | Moderate in aqueous solutions | Prepare solutions fresh to avoid hydrolysis of the ester group.[3][4] |
| Storage | Store at -20°C, desiccated | Protect from moisture. |
Tier 1: General Cytotoxicity Screening
The initial step in characterizing a novel compound is to assess its effect on cell viability. This helps to identify a non-toxic concentration range for further cell-based assays and provides a preliminary indication of any potential anticancer activity. We will detail two common and complementary cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[6]
Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
This compound
-
Selected cancer and/or non-cancerous cell lines
-
Complete cell culture medium
-
96-well flat-bottom sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7]
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile water or PBS.
-
Perform serial dilutions in serum-free medium to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different compound concentrations.
-
Include vehicle control (medium with the same concentration of solvent used for the compound) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Formazan Formation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Readout:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8] This assay serves as an excellent orthogonal method to the MTT assay.
Materials:
-
Cells and compound prepared as in the MTT assay
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Vehicle control: Cells treated with the solvent used for the compound.
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time at 37°C, 5% CO₂.
-
-
Sample Collection and LDH Reaction:
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation and Readout:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop the reaction by adding the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis:
-
Subtract the background absorbance (from the no-cell control) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) * 100
-
Plot the percentage of cytotoxicity against the logarithm of the compound concentration to determine the EC₅₀ value.
Tier 2: Mechanistic Assay - Enzyme Inhibition
Based on the prevalence of pyridine-containing molecules as enzyme inhibitors, a logical next step is to screen this compound against a representative enzyme class, such as protein kinases.[9]
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic, luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[9] A decrease in ADP production in the presence of the compound indicates inhibition.
Workflow for Kinase Inhibition Assay
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Materials:
-
This compound
-
Purified kinase of interest
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Create a serial dilution series in DMSO.
-
-
Assay Setup:
-
In a white, opaque plate, add 1 µL of the serially diluted compound or DMSO (for control wells) to each well.
-
Add 5 µL of the kinase solution (diluted in kinase assay buffer) to each well.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be close to the Km value for the specific kinase to accurately determine competitive inhibition.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme or potent inhibitor control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for the in vitro characterization of this compound. By systematically evaluating its cytotoxic effects and potential for enzyme inhibition, researchers can gain valuable insights into its biological activity. Positive results from these initial screens can guide further studies, such as selectivity profiling against a broader panel of kinases or other enzyme families, investigation of the mechanism of cell death, and ultimately, in vivo efficacy studies.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 18, 2026, from [Link]
-
Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved January 18, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. Retrieved January 18, 2026, from a relevant BenchChem technical document.
- Richard, J. P., et al. (1999). Formation and Stability of Organic Zwitterions in Aqueous Solution: Enolates of the Amino Acid Glycine and Its Derivatives. Journal of the American Chemical Society.
- Riss, T. L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Assay and Drug Development Technologies.
-
Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved January 18, 2026, from [Link]
-
Promega Corporation. (2024). LDH cytotoxicity assay. Protocols.io. Retrieved January 18, 2026, from [Link]
- Sola, I., et al. (2021).
- Singha Roy, P., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Goldschmidt Gőz, V., et al. (2019). The formation and hydrolysis of the active ester made from α-amino acid (Fmoc-Ile-OH) with PyBOP/DIEA coupling reagent pair.
- Eide, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
- Friend, J. E., et al. (1972). Amino acid stability in aqueous solutions of casein hydrolysate under varied storage conditions. American Journal of Hospital Pharmacy.
-
ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry. Retrieved January 18, 2026, from [Link]
- El-Sayed, N. N. E., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances.
Sources
- 1. Pyridinium chloride - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Pyridyl Amino Acids
Welcome to the technical support center for navigating the complexities of coupling reactions involving sterically hindered pyridyl amino acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in forming amide bonds with these demanding building blocks. The inherent steric bulk and the electronic properties of the pyridine ring necessitate a departure from standard peptide coupling protocols. Here, we dissect common problems, provide evidence-based solutions, and offer detailed experimental workflows to enhance your success rate.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with sterically hindered pyridyl amino acids.
Q1: My coupling reaction is sluggish or has failed completely. What are the primary causes?
A1: Incomplete or failed couplings with sterically hindered pyridyl amino acids typically stem from a combination of two factors:
-
Steric Hindrance: The bulky substituents on the amino acid or the peptide chain physically obstruct the approach of the activated carboxylic acid to the amine, slowing down the reaction rate significantly.[1][2]
-
Reduced Nucleophilicity of the Pyridyl Nitrogen: The electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the exocyclic amino group, making it less reactive towards the activated carboxyl component.[3]
Troubleshooting Steps:
-
Re-evaluate Your Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often insufficient for these challenging couplings.[1] Upgrade to a more potent in-situ activating reagent.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective as they form highly reactive O-acylisourea intermediates.[1][4] HATU is often considered a top choice for hindered couplings.[5]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices, particularly when minimizing the risk of racemization is critical.[6][7] They are also preferred to avoid potential guanidinylation of the N-terminal amine, a side reaction sometimes observed with uronium reagents.[7][8]
-
-
Increase Reaction Time and/or Temperature: Steric hindrance slows down the reaction kinetics.[1] Extending the reaction time, for example, from 1-2 hours to overnight, can often drive the reaction to completion.[1] Gentle heating (e.g., 40-50 °C) can also be beneficial, but must be balanced against the increased risk of racemization.[1]
-
Consider Microwave-Assisted Synthesis: Microwave-assisted peptide synthesis (MAPS) is a powerful technique for accelerating difficult couplings by utilizing microwave energy to rapidly and uniformly heat the reaction.[9][10][11][12] This can dramatically reduce reaction times and improve yields for hindered systems.[10][13]
Q2: I'm observing significant epimerization in my final product. How can I minimize this?
A2: Racemization, or epimerization at the chiral center of the amino acid, is a major concern, especially under forcing conditions.[14][15] The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize.[14][16]
Mitigation Strategies:
-
Choice of Base: The base used during coupling plays a crucial role. While DIPEA is commonly used, it can sometimes promote racemization.[14] For particularly sensitive couplings, consider using a bulkier or less basic amine like 2,4,6-collidine.[14]
-
Additive Selection: The use of additives like HOBt or HOAt is standard practice to suppress racemization by forming active esters that are less prone to oxazolone formation.[14][15] HOAt is generally more effective than HOBt in this regard.[17] Newer additives like OxymaPure® also show excellent performance in minimizing racemization.[18]
-
Coupling Reagent Class: Phosphonium-based reagents (e.g., PyBOP) are often associated with lower levels of racemization compared to their uronium counterparts, especially in sterically demanding situations.[7][19]
-
Avoid High Temperatures: While heat can improve coupling efficiency, it also accelerates racemization.[9] If heating is necessary, it should be carefully optimized.
Q3: My peptide is aggregating on the solid support, leading to poor coupling efficiency. What can I do?
A3: Peptide aggregation, especially with hydrophobic or β-sheet forming sequences, can severely limit the accessibility of the N-terminal amine for the incoming activated amino acid.[1]
Solutions:
-
Solvent Choice: The solvent's ability to solvate the growing peptide chain is critical.[20] N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[1][21] For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) or the use of DMSO as a co-solvent can be beneficial.[1][20]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the reaction mixture can disrupt secondary structures and improve solvation, thereby reducing aggregation.
-
"Difficult Sequence" Strategies: For extremely aggregation-prone sequences, consider incorporating backbone-modifying elements like Dmb or Hmb dipeptides to disrupt hydrogen bonding networks.[8]
Section 2: Comparative Data on Coupling Reagents
The selection of the right coupling reagent is paramount for success. The following table provides a comparative overview of commonly used reagents for sterically hindered couplings.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium/Aminium | Very High | Low to Moderate | Highly efficient for hindered couplings, fast reaction rates.[5] | Potential for guanidinylation of the N-terminus if used in large excess.[8] |
| HCTU | Uronium/Aminium | High | Low to Moderate | More reactive than HBTU due to the 6-chloro-HOBt moiety.[1][17] | Potential for guanidinylation. |
| PyBOP | Phosphonium | High | Low | Excellent for minimizing racemization, no guanidinylation risk.[7][19] | Byproduct (HMPA from original BOP) is carcinogenic; PyBOP is a safer alternative.[7][14] |
| COMU | Uronium/Aminium | Very High | Low | Based on OxymaPure, offering a safer alternative to HOBt/HOAt-based reagents.[5][14] | |
| T3P® | Phosphonic Anhydride | High | Very Low | Byproducts are water-soluble, simplifying workup. Minimal racemization.[2] | Requires careful stoichiometry. |
| Acyl Fluorides (e.g., via TFFH) | Acyl Halide | Extremely High | Varies | Highly effective for the most sterically demanding couplings, such as those involving α,α-disubstituted amino acids.[1][14] | Requires anhydrous conditions; acid fluoride can be moisture-sensitive.[22] |
Section 3: Experimental Protocols
Here we provide detailed, step-by-step protocols for common and advanced coupling strategies.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as a first-line approach for a sterically hindered pyridyl amino acid.
-
Resin Preparation: Following standard solid-phase peptide synthesis (SPPS) procedures, deprotect the N-terminal Fmoc group of the resin-bound peptide. Wash the resin thoroughly with DMF (3 x 1 min).
-
Pre-activation of the Amino Acid: In a separate vessel, dissolve the Fmoc-protected sterically hindered pyridyl amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Initiate Activation: Add a non-nucleophilic base, such as DIPEA (8 equivalents), to the amino acid/HATU solution. Allow the pre-activation to proceed for 1-5 minutes. The solution will typically change color.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 45-60 minutes at room temperature.
-
Monitoring and Washing: Take a small sample of resin beads and perform a Kaiser test to check for reaction completion (a negative test indicates complete coupling). Once complete, wash the resin with DMF (3 x 1 min).
-
Double Coupling (Optional but Recommended): For particularly difficult couplings, a second coupling is advised.[1] Repeat steps 2-5 with a fresh solution of activated amino acid.
Protocol 2: Acyl Fluoride Generation for Extremely Hindered Systems
This method is reserved for cases where even potent uronium/phosphonium reagents fail to provide satisfactory results.
-
Acid Fluoride Formation: In an anhydrous environment, dissolve the protected, sterically hindered pyridyl amino acid (1 equivalent) in anhydrous DCM.
-
Fluorinating Agent Addition: Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1.05 equivalents) and a suitable base like DIPEA (2 equivalents).[14] Stir the reaction for 10-15 minutes at room temperature.
-
Resin Preparation: Concurrently, deprotect the N-terminal Fmoc group on the resin and wash thoroughly with anhydrous DCM.
-
Coupling Reaction: Add the solution containing the newly formed acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed for 1-2 hours at room temperature.
-
Washing and Analysis: Wash the resin with DCM and DMF. Perform a Kaiser test to assess the completeness of the coupling.
Section 4: Visualizing the Workflow
A logical approach to troubleshooting and optimizing these challenging reactions is crucial. The following workflow diagram illustrates a decision-making process for tackling a difficult coupling.
Caption: Troubleshooting workflow for hindered couplings.
The following diagram illustrates the fundamental difference in the activation mechanism between phosphonium and uronium-based reagents.
Caption: Activation pathways for coupling reagents.
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- ACS Publications. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry.
- PubMed. (n.d.). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM).
- Luxembourg Bio Technologies. (n.d.). Microwave heating in solid-phase peptide synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. J Org Chem.
- ACS Publications. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis1.
- BenchChem. (2025). A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis.
- Anonymous. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach.
- RSC Publishing. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry.
- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. (2025). troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Anonymous. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- BenchChem. (2025). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
- BenchChem. (2025). A Head-to-Head Battle: Phosphonium vs. Uronium Coupling Reagents in Peptide Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- PubMed. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization.
- Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
- PubMed. (n.d.). Comparative study of methods to couple hindered peptides.
- PubMed Central. (n.d.). Epimerisation in Peptide Synthesis.
- ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jpt.com [jpt.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 13. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. bachem.com [bachem.com]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of Methyl 2-amino-2-(pyridin-2-yl)acetate Dihydrochloride
Introduction
Methyl 2-amino-2-(pyridin-2-yl)acetate is a valuable heterocyclic, non-proteinogenic α-amino acid ester. Its unique structure, incorporating a pyridine ring at the alpha position, makes it a key building block in medicinal chemistry for the development of novel therapeutic agents.[1] However, its synthesis is often plagued by low yields, posing a significant challenge for researchers. The inherent chemical properties of the molecule, including the lability of the parent amino acid and the polarity of the final product, create multiple potential points of failure during the reaction and subsequent workup.
This technical guide provides an in-depth troubleshooting framework for scientists encountering low yields in the synthesis of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride. By understanding the underlying chemical principles and potential pitfalls, researchers can diagnose issues within their workflow, optimize reaction conditions, and significantly improve the efficiency and reproducibility of this synthesis.
Section 1: Understanding the Core Chemistry & Common Failure Points
The synthesis of the target compound typically proceeds through a multi-step sequence, most commonly a variation of the Strecker synthesis to form the α-amino acid core, followed by esterification.[1] Each stage presents unique challenges that can contribute to yield loss.
Common Synthetic Approach:
-
α-Aminonitrile Formation: Condensation of 2-pyridinecarboxaldehyde with ammonia and a cyanide source (e.g., KCN, NaCN) to form 2-amino-2-(pyridin-2-yl)acetonitrile.[2][3][4]
-
Hydrolysis to Amino Acid: Acid- or base-catalyzed hydrolysis of the nitrile group to yield the intermediate, 2-amino-2-(pyridin-2-yl)acetic acid.
-
Esterification: Fischer esterification of the amino acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl gas) to form the methyl ester.[5][6]
-
Isolation: Precipitation or crystallization of the final product as a dihydrochloride salt.
Primary Causes of Yield Loss:
-
Chemical Instability: The intermediate amino acid is highly susceptible to degradation, primarily through decarboxylation, especially when heated under acidic conditions.[7][8] This side reaction is often a major contributor to low yields as it results in the formation of 2-(aminomethyl)pyridine, an impurity that can be difficult to remove.
-
Sub-optimal Reaction Conditions: Incomplete reactions at any stage, or side reactions due to incorrect temperature, pH, or reagent stoichiometry, will directly impact the final yield. For instance, the zwitterionic nature of amino acids can make them less soluble and harder to esterify compared to simple carboxylic acids.[5]
-
Difficult Purification: The final product is a highly polar, water-soluble salt. This property makes extraction from aqueous media inefficient and can lead to significant material loss during workup. Purification often requires specialized techniques beyond simple extraction and washing.
Section 2: Troubleshooting Guide (Q&A)
This section addresses specific experimental observations and provides a logical path to diagnose and solve the underlying problem.
Q1: My overall yield is extremely low after the final isolation, but my starting materials were consumed according to TLC/LC-MS. What are the most likely culprits?
This is the most common issue and typically points to one of two major problems: product degradation or loss during workup.
-
Probable Cause 1: Degradation via Decarboxylation. The intermediate, 2-amino-2-(pyridin-2-yl)acetic acid, is known to be unstable.[7][8] Heating this intermediate, particularly under the strongly acidic conditions required for the subsequent esterification step, can readily cause it to lose CO₂, forming 2-(aminomethyl)pyridine.
-
How to Verify: Analyze your crude product mixture by LC-MS or ¹H NMR. Look for the mass or characteristic peaks corresponding to 2-(aminomethyl)pyridine.
-
Solution: Minimize the time and temperature the free amino acid is exposed to. A best practice is to perform the hydrolysis of the aminonitrile under milder conditions (if possible) and proceed immediately to the esterification step without isolating and extensively heating the intermediate amino acid. For the esterification, using thionyl chloride in methanol at low temperatures (0 °C to room temperature) can be a more effective and less destructive method than refluxing with sulfuric acid.[6]
-
-
Probable Cause 2: Product Loss During Workup/Extraction. Your target molecule, as a dihydrochloride salt, is very hydrophilic and will preferentially remain in the aqueous phase during a standard workup.
-
How to Verify: After performing your organic extraction, take a sample of the remaining aqueous layer, basify it carefully, and re-extract with a different solvent (e.g., dichloromethane or a 3:1 mixture of chloroform/isopropanol). Evaporate the solvent and see if you recover a significant amount of product.
-
Solution: To extract the free base of your product into an organic solvent, the pH of the aqueous layer must be carefully adjusted. Basify the solution to a pH of ~8-9 using a weak base like sodium bicarbonate or ammonium hydroxide.[9] Avoid strong bases like NaOH or KOH, as they can promote ester hydrolysis.[10] Be aware that the free base may still have significant aqueous solubility. Multiple, thorough extractions with a suitable organic solvent are necessary.
-
Q2: My final product NMR shows the absence of the methyl ester singlet (~3.7 ppm), but the pyridine and α-proton signals appear correct. What happened?
This is a classic sign of unintended ester hydrolysis.
-
Probable Cause: Saponification During Workup. The methyl ester group was cleaved, converting your product back into the carboxylic acid. This typically happens if the reaction mixture was exposed to strong basic conditions during the workup, especially for an extended period or at elevated temperatures.[10] For example, using NaOH to neutralize the reaction mixture and letting it stir for too long can easily hydrolyze the ester.
-
How to Verify: The mass of your isolated product will correspond to the amino acid, not the amino ester. An ESI-MS analysis will confirm this.
-
Solution: During workup, use a milder base like saturated sodium bicarbonate (NaHCO₃) for neutralization and do not let the mixture stir for extended periods in the basic aqueous phase. Keep the temperature low (e.g., in an ice bath) during neutralization. If possible, perform the extraction quickly after neutralization.
-
Q3: The reaction mixture turned dark brown or black during the initial aminonitrile formation or the subsequent hydrolysis step. What does this signify?
A dark coloration often indicates polymerization or decomposition, a common issue when working with aldehydes.
-
Probable Cause: Aldehyde Self-Condensation/Polymerization. 2-Pyridinecarboxaldehyde, like many aldehydes, can undergo side reactions such as the Cannizzaro reaction or aldol-type condensations, especially in the presence of strong bases or acids or upon heating. This is exacerbated if the aldehyde is old or has been improperly stored, leading to the presence of the corresponding carboxylic acid (picolinic acid).
-
How to Verify: Check the purity of your starting aldehyde. A freshly distilled or newly purchased bottle is recommended.
-
Solution:
-
Purify the Aldehyde: Distill 2-pyridinecarboxaldehyde immediately before use.
-
Control Temperature: Keep the initial reaction temperature low. Add reagents slowly while maintaining cooling with an ice bath.
-
Control Stoichiometry: Ensure accurate stoichiometry. An excess of the amine or cyanide source relative to the aldehyde can sometimes mitigate aldehyde side reactions.
-
-
Section 3: Troubleshooting Decision Workflow
For a systematic approach to diagnosing yield issues, follow the logical flow outlined in the diagram below.
Caption: A decision tree for troubleshooting low yield.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the most reliable method for the final esterification step? A: While refluxing in methanol with a catalytic amount of sulfuric acid is a classic Fischer esterification method, it can promote decarboxylation of the sensitive amino acid intermediate.[5][7] A more reliable and milder method is to suspend the amino acid hydrochloride in cold (0 °C) methanol and slowly add thionyl chloride (SOCl₂). Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst, and also serves as a dehydrating agent to drive the equilibrium toward the ester product. This method often gives higher yields and fewer side products.[6]
Q: How can I effectively purify the final dihydrochloride salt? A: Due to its high polarity, silica gel chromatography is often challenging and can lead to smearing and poor recovery. The preferred methods are:
-
Crystallization/Precipitation: After a successful workup and evaporation of the organic solvent, dissolve the crude free base in a minimal amount of a solvent like methanol or isopropanol. Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether or isopropanol until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Reverse-Phase Chromatography: If impurities are persistent, purification using reverse-phase (C18) HPLC with a water/acetonitrile gradient containing a modifier like TFA or formic acid is a viable, albeit more resource-intensive, option.
Q: Can I perform a one-pot synthesis from the aldehyde to the ester? A: While multi-component reactions like the Strecker synthesis are efficient, a true one-pot reaction to the final ester is difficult due to incompatible reaction conditions.[2] The initial aminonitrile formation is often done under neutral to slightly basic conditions, while the hydrolysis and final esterification require strong acid. Attempting to combine these steps without intermediate workup would likely lead to complex mixtures and very low yields. A sequential, two-step process (aminonitrile formation/hydrolysis, followed by esterification) is highly recommended.
Section 5: Data Summary & Key Parameters
The following table summarizes critical experimental parameters and their impact on the reaction outcome. Adhering to these recommendations can help prevent common causes of low yield.
| Parameter | Stage | Recommended Condition | Rationale & Potential Issue if Deviated |
| Temperature | Nitrile Hydrolysis | Room Temp to 50°C (Max) | High temperatures (>60°C) significantly increase the rate of decarboxylation of the amino acid product.[7][8] |
| Temperature | Esterification | 0°C to Room Temp (for SOCl₂ method) | Refluxing with strong mineral acids can cause both decarboxylation and other degradation pathways. |
| pH for Workup | Extraction | pH 8-9 | Below this pH, the product remains protonated and highly water-soluble. Significantly above this pH, the risk of ester hydrolysis (saponification) increases dramatically.[9][10] |
| Acid Catalyst | Esterification | HCl (generated in situ from SOCl₂) or H₂SO₄ | Sulfuric acid is effective but can be harsh.[5] HCl generated from SOCl₂ is often cleaner and allows for milder conditions.[6] |
| Water Content | Esterification | Anhydrous conditions | Water is a product of the esterification reaction. Its presence will shift the equilibrium back towards the starting materials, reducing the yield. |
| Reagent Purity | All Stages | Use freshly opened or purified reagents | Impurities, especially in the starting aldehyde, can lead to significant side reactions and polymerization, resulting in dark-colored mixtures and low yields. |
References
- BenchChem. (n.d.). Degradation pathways for "2-Amino-2-(pyridin-2-YL)acetic acid" under acidic/basic conditions.
- ChemicalBook. (n.d.). methyl 2-(6-aminopyridin-3-yl)acetate synthesis.
- Cai, L., et al. (2011). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. PMC - NIH.
- Gawinecki, R., et al. (2011). Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. Journal of Molecular Modeling.
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Luo, J., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Omega. Retrieved from [Link]
-
MDPI. (2015). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Retrieved from [Link]
-
ResearchGate. (2022). De-esterification of amino acid esters. Retrieved from [Link]
-
Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
- BenchChem. (n.d.). Technical Guide: 2-Amino-2-(pyridin-2-YL)acetic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. methyl 2-(6-aminopyridin-3-yl)acetate synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Racemization of Methyl 2-amino-2-(pyridin-2-yl)acetate Dihydrochloride
Welcome to the technical support center for handling Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who need to maintain the stereochemical integrity of this valuable chiral building block during chemical reactions, particularly amide bond formation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the unique challenges this compound presents.
Part 1: Understanding the Core Problem & Critical Risk Factors
Q1: Why is Methyl 2-amino-2-(pyridin-2-yl)acetate so susceptible to racemization?
The primary reason for the heightened risk of racemization lies in the chemical structure of the molecule itself. The chiral center is an α-carbon that is bonded to both a nitrogen atom and an electron-withdrawing pyridin-2-yl group.
The Mechanism of Racemization: Racemization at this center occurs primarily through a base-catalyzed deprotonation of the α-hydrogen.[1][2] This abstraction is facilitated by the pyridyl ring, which stabilizes the resulting planar enolate intermediate through resonance. Once this planar, achiral intermediate is formed, re-protonation can occur from either face, leading to a mixture of both R and S enantiomers—a racemic mixture.[1][3] The central event is this removal of the α-proton, which is significantly more acidic than in amino acids with simple alkyl side chains.[2]
Part 2: Frequently Asked Questions (FAQs)
Q2: I have the dihydrochloride salt. What is the first and most critical step before starting my reaction?
Your starting material has two acidic protons: one on the α-amino group and one on the pyridine ring nitrogen. Both must be neutralized before the amino group can act as a nucleophile or before a coupling reaction can proceed effectively. This requires the precise addition of two equivalents of a suitable base. An incorrect amount of base—either too little or too much—can compromise the reaction or accelerate racemization.
Q3: Which base is best for neutralization and coupling to minimize racemization?
The choice of base is paramount. The ideal base should be strong enough to deprotonate the hydrochloride salts but sterically hindered enough to minimize the undesired abstraction of the α-proton from the chiral carbon.[2][4]
| Base | Abbreviation | pKa (Conjugate Acid) | Steric Hindrance | Recommendation for Use |
| Triethylamine | TEA | ~10.7 | Low | Not Recommended. Its small size and high basicity significantly increase the risk of α-proton abstraction and racemization.[5] |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | ~10.7 | High | Highly Recommended. The bulky isopropyl groups hinder its ability to access the α-proton, making it a much safer choice for both neutralization and coupling reactions.[4][5] |
| N-Methylmorpholine | NMM | ~7.4 | Moderate | Recommended. A weaker base than DIPEA, which can be advantageous. It is a good choice for reactions where a milder base is sufficient.[5] |
| 2,4,6-Collidine | ~7.4 | High | Highly Recommended. Similar in basicity to NMM but with greater steric hindrance, providing an excellent balance of properties to prevent racemization.[4][5] |
Expert Advice: Always opt for a sterically hindered base like DIPEA or 2,4,6-collidine .[4] While their basicity is sufficient for deprotonation, their bulk makes the kinetic barrier for the undesired α-deprotonation significantly higher than for the desired deprotonation of the ammonium and pyridinium salts.
Q4: How does my choice of coupling reagent affect chiral integrity?
The coupling reagent's role is to activate the carboxylic acid partner for reaction with your amino ester. A poor choice can dramatically increase racemization. The key is to use a reagent that promotes rapid amide bond formation, minimizing the time the activated amino acid exists in a state vulnerable to racemization.[6]
-
Carbodiimides (e.g., DCC, EDC/DIC): When used alone, these reagents are notorious for causing high levels of racemization.[7][8] They should always be used with a racemization-suppressing additive.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient reagents that generate active esters in situ.[6][8] HATU is particularly effective as it incorporates the HOAt moiety, which accelerates coupling and minimizes racemization.[5][7]
-
Phosphonium Salts (e.g., PyBOP, BOP): Similar to uronium salts, these are very effective and generally lead to low racemization.[7][8] However, BOP produces the carcinogenic byproduct HMPA and is often avoided.[7][8] PyBOP is a safer alternative.[7]
-
Newer Reagents (e.g., COMU, Ynamides): Reagents like COMU and ynamide-based "Zhao reagents" are specifically designed for difficult couplings with extremely low racemization, often under near-neutral conditions.[7][9][10]
Q5: Are additives like HOBt or Oxyma really necessary?
Yes, especially if you are using a carbodiimide reagent. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyano(hydroxyimino)acetate (OxymaPure) are crucial. They react with the carbodiimide-activated species to form an active ester intermediate. This intermediate is more reactive towards the amine nucleophile and significantly less prone to racemization than the initial activated species.[5][7][8]
-
HOAt is generally considered more effective at suppressing racemization than HOBt.[5][11]
-
OxymaPure is an excellent, non-explosive alternative to HOBt and HOAt, offering high coupling rates with low racemization.[7][9]
Q6: What are the ideal reaction conditions (temperature, solvent)?
-
Temperature: Perform the activation and coupling steps at low temperatures. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a standard and effective practice.[11] Lower temperatures decrease the rate of all reactions, but often have a more pronounced effect on the rate of the undesired deprotonation/racemization compared to the desired coupling.
-
Solvent: Polar aprotic solvents are standard.
-
DMF (Dimethylformamide): Very common, excellent solvating properties.
-
DCM (Dichloromethane): A less polar option that can sometimes suppress racemization compared to more polar solvents.[11]
-
Acetonitrile (MeCN): Another viable option. The choice can be substrate-dependent, but starting with DMF or DCM is a reliable approach.
-
Part 3: Troubleshooting Guide
You've completed your reaction and chiral HPLC analysis shows significant racemization. Use this guide to diagnose the likely cause.
Part 4: Recommended Experimental Protocols
Here are two detailed, field-tested protocols for a generic peptide coupling reaction designed to preserve the stereochemical integrity of Methyl 2-amino-2-(pyridin-2-yl)acetate.
Protocol A: High-Success, Low-Racemization Coupling (Using HATU)
This protocol uses a modern uronium salt-based coupling reagent known for its high efficiency and excellent suppression of racemization.[7][8]
Materials:
-
This compound (1.0 eq)
-
N-protected amino acid or carboxylic acid (1.05 eq)
-
HATU (1.05 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.1 eq total)
-
Anhydrous DMF
Procedure:
-
Vessel Preparation: Under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and the N-protected amino acid (1.05 eq) to a flame-dried flask.
-
Dissolution: Add anhydrous DMF and stir to dissolve. Cool the mixture to 0 °C using an ice-water bath.
-
Neutralization: Slowly add DIPEA (2.05 eq) to the cooled solution. Stir for 10-15 minutes at 0 °C. This step is crucial for neutralizing the dihydrochloride salt.
-
Activation: In a separate flask, dissolve HATU (1.05 eq) in a small amount of anhydrous DMF. Add this solution to the reaction mixture, followed immediately by the remaining DIPEA (1.05 eq). The additional base is for the coupling step itself.
-
Coupling: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Work-up: Proceed with a standard aqueous work-up to quench the reaction and purify the product.
Protocol B: Cost-Effective, Optimized Coupling (Using EDC and OxymaPure)
This protocol uses a more traditional carbodiimide but includes a modern, safe additive to ensure chiral purity.[7][9]
Materials:
-
This compound (1.0 eq)
-
N-protected amino acid or carboxylic acid (1.1 eq)
-
EDC·HCl (1.1 eq)
-
OxymaPure (1.1 eq)
-
2,4,6-Collidine (3.2 eq total)
-
Anhydrous DCM or DMF
Procedure:
-
Vessel Preparation: Under an inert atmosphere, add this compound (1.0 eq), the N-protected amino acid (1.1 eq), and OxymaPure (1.1 eq) to a flame-dried flask.
-
Dissolution & Neutralization: Add anhydrous DCM and cool to 0 °C. Slowly add 2,4,6-collidine (2.1 eq) and stir for 15-20 minutes. The slightly weaker basicity of collidine benefits from a slightly longer neutralization time at cold temperatures.
-
Pre-activation Avoidance: Add the remaining 2,4,6-collidine (1.1 eq) to the mixture.
-
Coupling: Add solid EDC·HCl (1.1 eq) to the reaction mixture in one portion. Adding the carbodiimide last ensures that the highly reactive intermediate is formed in the presence of the nucleophile, minimizing side reactions.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, filter off the urea byproduct (if using DCM and it precipitates) and proceed with a standard aqueous work-up.
By carefully selecting your reagents and controlling reaction conditions as outlined in this guide, you can successfully utilize this compound while preserving its critical stereochemical integrity.
References
-
7.4 Racemization Assays. Houben-Weyl Methods of Organic Chemistry Vol. E 22a, 4th Edition. Available at: [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Angewandte Chemie International Edition. Available at: [Link]
-
Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH. Available at: [Link]
-
Enolates – Formation, Stability, and Simple Reactions - Master Organic Chemistry. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
-
The chemistry of amide enolates and a study of ester enolate stability - Digital Repository - Iowa State University. Available at: [Link]
-
N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis - Canadian Science Publishing. Available at: [Link]
-
Are the Enolates of Amides and Esters Stabilized by Electrostatics? - PubMed. Available at: [Link]
-
III Enolate Chemistry - University of Bath. Available at: [Link]
-
Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. Available at: [Link]
-
Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed. Available at: [Link]
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed. Available at: [Link]
-
Selective Triisopropylsilylation of α-Amino Acids: Protection without Racemization | Request PDF - ResearchGate. Available at: [Link]
-
Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Enols and Enolates - University of Calgary. Available at: [Link]
-
Racemization in amino acids? - ResearchGate. Available at: [Link]
-
Peptide Synthesis: Methods and Protocols - DOKUMEN.PUB. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]
-
Epimerization of Peptide - Waseda University. Available at: [Link]
-
Practical N-to-C peptide synthesis with minimal protecting groups - PMC - PubMed Central. Available at: [Link]
-
Active esters and resins in peptide synthesis: the role of steric hindrance - RSC Publishing. Available at: [Link]
-
Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography - PubMed. Available at: [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids - YouTube. Available at: [Link]
-
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - MDPI. Available at: [Link]
-
Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms - PMC - PubMed Central. Available at: [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube. Available at: [Link]
-
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PubMed. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]
-
Mechanism for acetic acid-catalyzed ester aminolysis - ResearchGate. Available at: [Link]
-
Stereocontrolled 1,3-nitrogen migration to access chiral α-amino acids - PMC. Available at: [Link]
-
methyl 2-amino-2-(pyridin-4-yl)acetate - Ascendex Scientific, LLC. Available at: [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant | Journal of the American Chemical Society. Available at: [Link]
-
In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PubMed. Available at: [Link]
-
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - Research Collection - ETH Zurich. Available at: [Link]
-
2-Amino-6-methyl-pyridinium 2,2,2-tri-chloro-acetate - PubMed. Available at: [Link]
-
Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides - MDPI. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Purification of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride
Introduction
Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride is a key building block in pharmaceutical research and development, valued for its unique structural combination of an alpha-amino ester and a pyridine moiety. As a dihydrochloride salt, it presents distinct purification challenges due to its high polarity, hygroscopicity, and potential for multiple reactive interactions. This guide provides in-depth troubleshooting strategies and answers to frequently encountered problems during the purification of this compound, ensuring researchers can achieve the high purity required for downstream applications. Our focus is on explaining the causal mechanisms behind each step, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the handling, storage, and analysis of this compound.
Q1: What are the most common impurities I should expect in my crude sample?
A: Impurities typically arise from the synthetic route used. Common contaminants include:
-
Unreacted Starting Materials: Such as 2-aminopyridine derivatives or glyoxylate precursors.
-
Solvent Residues: Residual solvents from the reaction or initial workup (e.g., methanol, dichloromethane, diethyl ether).
-
Water: The dihydrochloride salt is often hygroscopic and readily absorbs atmospheric moisture.[1]
-
Hydrolysis Products: The methyl ester is susceptible to hydrolysis back to the corresponding carboxylic acid, especially if exposed to moisture or basic conditions.
-
By-products: Side-reaction products, which can include dimers or polymers.
Q2: How can I accurately assess the purity of my final product?
A: A multi-faceted approach is necessary to confirm both identity and purity. No single technique is sufficient.[2]
| Analytical Technique | Purpose | Key Insights |
| ¹H & ¹³C NMR Spectroscopy | Structural Confirmation & Purity | Confirms the chemical structure. Integration of peaks can provide a rough estimate of purity against a known standard. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative Purity Assessment | The standard method for determining purity as a percentage (e.g., by peak area at 210-220 nm).[2] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Confirms the molecular weight of the desired compound.[2] Often coupled with LC (LC-MS). |
| Karl Fischer Titration | Water Content Quantification | Crucial for a hygroscopic salt. Determines the precise amount of water present.[2][3] |
| Elemental Analysis | Elemental Composition | Measures the percentage of C, H, and N, which should match the calculated values for the molecular formula.[2] |
Q3: What are the best practices for storing the purified compound?
A: Due to its hygroscopic nature, the compound should be stored in a tightly sealed container, preferably within a desiccator containing a drying agent like anhydrous calcium sulfate (Drierite®). For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature (2-8 °C) is recommended to minimize degradation.
Part 2: Troubleshooting Purification by Recrystallization
Recrystallization is often the first choice for purifying solid compounds. However, the high polarity and salt nature of the target molecule require careful solvent selection.
Q4: I'm struggling to find a suitable solvent system for recrystallization. What should I try?
A: The "like dissolves like" principle is your guide.[4] Since the compound is a highly polar salt, you should start with polar solvents.
-
Single Solvent Systems: Highly polar protic solvents like methanol or ethanol are good starting points. The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
Solvent/Anti-Solvent Systems: This is often the most effective method. Dissolve the compound in a minimum amount of a polar solvent in which it is highly soluble (e.g., methanol). Then, slowly add a less polar "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, ethyl acetate, or dichloromethane) at an elevated temperature until the solution becomes slightly turbid.[5] Allow the mixture to cool slowly.
Recommended Starting Systems:
-
Methanol / Diethyl Ether
-
Ethanol / Ethyl Acetate
-
Methanol / Isopropanol
Q5: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A: Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often caused by the solution being too supersaturated or by the presence of impurities that inhibit crystal formation.
Troubleshooting Steps:
-
Re-heat the solution to re-dissolve the oil.
-
Add more of the primary solvent (e.g., methanol) to reduce the level of supersaturation.
-
Cool the solution much more slowly. Transfer the flask from the heat source to a dewar filled with hot water and allow it to cool to room temperature over several hours before moving it to a refrigerator.
-
Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Add a seed crystal from a previous successful crystallization, if available.
Q6: After recrystallization, my product is still impure. What went wrong?
A: This indicates that the impurities have solubility properties very similar to your target compound in the chosen solvent system. Simply repeating the recrystallization in the same system is unlikely to yield better results.
-
Action: You must either switch to a completely different solvent/anti-solvent pair to exploit different solubility characteristics or move to a more powerful purification technique like chromatography.
Part 3: Troubleshooting Purification by Chromatography
Chromatography offers superior separation power but presents its own set of challenges, particularly for basic, polar compounds.
Caption: Decision workflow for selecting a purification strategy.
Q7: My compound streaks badly or doesn't move from the baseline on a standard silica gel column. Why?
A: This is a classic problem when purifying basic compounds like pyridine derivatives on acidic silica gel.[6] The lone pair on the pyridine nitrogen (even in its protonated salt form, an equilibrium exists) interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This leads to irreversible binding or very slow, uneven elution, resulting in severe peak tailing.[6] Furthermore, your compound is a salt, making it extremely polar and poorly suited for normal-phase chromatography.
Solution: Avoid standard silica gel chromatography. It is not the appropriate technique for this compound.
Caption: Interaction of basic pyridine with acidic silanol sites on silica.
Q8: What is the recommended chromatographic method for this compound?
A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[7] This is ideal for separating polar and water-soluble compounds.
Experimental Protocol: Preparative RP-HPLC
-
Column Selection: A preparative C18 column is recommended.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% Acetonitrile (ACN).
-
Rationale: TFA is a crucial additive. It acts as an ion-pairing agent, masking residual silanol groups on the stationary phase and ensuring that your compound remains protonated and behaves consistently, leading to sharper peaks.[6]
-
-
Sample Preparation: Dissolve the crude product in a small amount of Solvent A or a water/methanol mixture. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Gradient Elution:
-
Start with a low percentage of Solvent B (e.g., 5-10%).
-
Run a linear gradient to increase the concentration of Solvent B over 20-40 minutes. The exact gradient will need to be optimized based on analytical-scale runs.
-
Rationale: A gradient is necessary because a single isocratic mobile phase is unlikely to effectively separate all impurities while eluting your highly polar product in a reasonable time.
-
-
Detection: Use a UV detector, typically at a wavelength of ~254 nm or ~260 nm, where the pyridine ring absorbs.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification Workup:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as a fluffy solid (likely as a TFA salt). If the hydrochloride salt is required, further salt-exchange steps may be necessary.
-
Q9: Can I use Ion-Exchange Chromatography?
A: Yes, Cation-Exchange Chromatography is another excellent, though less common, choice.[8][9] Since your compound is a positively charged cation (as a dihydrochloride), it will bind to a negatively charged cation-exchange resin.
-
Elution: The compound can be eluted by increasing the salt concentration (e.g., a gradient of NaCl) or by changing the pH of the eluent.[9][10] This method is very effective at separating charged molecules from neutral impurities.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Ajinomoto Co., Inc. (n.d.).
- Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide. Bachem.
- AZoLifeSciences. (2023, December 5). Chromatography Breakthroughs in Amino Acid Analysis.
- Inamuddin, & Luqman, M. (2021). Separation and Purification of Amino Acids.
-
Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry. [Link]
-
Robinson, P. (n.d.). Separation and Detection of Amino Acids. Chemistry LibreTexts. [Link]
- CN103224437A - Amino acid methyl ester hydrochloride preparation. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
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- 7. azolifesciences.com [azolifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. diaion.com [diaion.com]
Stability issues and degradation products of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound. The information herein is synthesized from established chemical principles and data from structurally related molecules to provide a practical framework for handling and experimentation.
I. Introduction to the Stability Profile
This compound is a valuable building block in pharmaceutical synthesis, incorporating a reactive α-amino ester, a nucleophilic pyridine ring, and a dihydrochloride salt form. This combination of functional groups presents specific stability challenges that users must be aware of to ensure the integrity of their experiments and the quality of their results. The primary areas of concern are hydrolysis of the methyl ester, oxidation of the amino group and pyridine ring, and potential thermal and photolytic degradation. The dihydrochloride salt form generally enhances stability in the solid state by protonating the basic nitrogen centers, thus reducing their reactivity. However, in solution, the compound's stability is highly dependent on pH, temperature, and the presence of light or oxidizing agents.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid dihydrochloride salt should be stored in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture. The hydrochloride salt form is hygroscopic and should be handled in a dry, inert atmosphere (e.g., in a glovebox or under argon or nitrogen) whenever possible. Proper storage is crucial to prevent hydrolysis from absorbed atmospheric moisture.[1][2]
Q2: I've observed a change in the color of the solid compound over time. What could be the cause?
A2: A change in color, such as yellowing or browning, is often an indication of degradation. This could be due to slow oxidation of the pyridine ring or the amino group, particularly if the compound has been exposed to air and/or light for extended periods. Thermal stress can also contribute to discoloration.[3] It is recommended to use fresh, pure material for critical experiments and to assess the purity of older batches before use.
Q3: My compound is not dissolving well in my desired solvent. What could be the issue?
A3: As a dihydrochloride salt, the compound is generally more soluble in polar protic solvents like water, methanol, and ethanol. It will have limited solubility in nonpolar aprotic solvents. If you are experiencing solubility issues in an appropriate solvent, it could be due to the formation of less soluble degradation products. The pH of the solution will also significantly impact solubility.
Q4: What are the primary degradation pathways I should be concerned about in solution?
A4: The most probable degradation pathways in solution are:
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Hydrolysis: The methyl ester is susceptible to hydrolysis, especially under basic or strongly acidic conditions, to form 2-amino-2-(pyridin-2-yl)acetic acid.[4][5][6][7]
-
Oxidation: The pyridine ring and the α-amino group are prone to oxidation, which can be accelerated by exposure to air, light, or the presence of oxidizing agents.[8][9][10]
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Photodegradation: Exposure to UV or even ambient light can promote the formation of various degradation products.[11]
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The pH of the solution is a critical factor.
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Acidic pH (below 4): The compound is expected to be relatively stable due to the protonation of the amino group and the pyridine nitrogen, which reduces their nucleophilicity and susceptibility to oxidation. However, very strong acid could catalyze ester hydrolysis.
-
Neutral to Mildly Acidic pH (4-7): The stability will be moderate. The free amino group may be present in equilibrium, increasing the risk of oxidation.
-
Basic pH (above 7): The compound is expected to be significantly less stable. The deprotonated amino group is more susceptible to oxidation, and the ester is prone to rapid base-catalyzed hydrolysis.[7]
III. Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during experiments with this compound.
Issue 1: Inconsistent or Low Yields in Synthetic Reactions
Symptoms:
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Lower than expected yield of the desired product.
-
Variable results between batches of the starting material or on different days.
-
Presence of unexpected side products in the reaction mixture.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Degradation of Starting Material | The solid starting material may have degraded due to improper storage (exposure to moisture, air, or light). | 1. Assess Purity: Analyze the starting material by HPLC or NMR to check for the presence of impurities. 2. Use Fresh Material: If degradation is suspected, use a fresh, unopened batch of the compound. 3. Proper Handling: Always handle the solid under an inert atmosphere and minimize exposure to ambient conditions. |
| In-situ Degradation During Reaction | The reaction conditions (e.g., basic pH, presence of oxidizing agents, elevated temperature) may be causing the compound to degrade before it can react as intended. | 1. Optimize pH: If possible, conduct the reaction under neutral or slightly acidic conditions. If a base is required, consider using a non-nucleophilic organic base and adding it slowly at a low temperature. 2. Degas Solvents: For sensitive reactions, use degassed solvents to minimize oxidation. 3. Protect from Light: Wrap the reaction vessel in aluminum foil to prevent photolytic degradation. |
| Formation of Side Products | Impurities in the starting material or degradation products formed in-situ can lead to the formation of unexpected side products. | 1. Characterize Byproducts: Use techniques like LC-MS to identify the major side products. This can provide clues about the degradation pathway. 2. Purify Starting Material: If the starting material is of low purity, consider recrystallization or chromatographic purification before use. |
Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
Symptoms:
-
Multiple peaks in the chromatogram of a supposedly pure sample.
-
Changes in the chromatographic profile of a solution over time.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Hydrolysis of the Methyl Ester | A common degradation pathway, especially in aqueous solutions or if the sample is dissolved in a solvent containing water. The primary hydrolysis product is 2-amino-2-(pyridin-2-yl)acetic acid. | 1. Prepare Fresh Solutions: Analyze samples immediately after dissolution. 2. Use Anhydrous Solvents: For non-aqueous applications, ensure solvents are dry. 3. Control pH: If using aqueous solutions, buffer them to a slightly acidic pH (e.g., pH 4-5) to slow hydrolysis. |
| Oxidative Degradation | Exposure of the solution to air can lead to oxidation of the pyridine ring (N-oxide formation) or the amino group. | 1. Use Degassed Solvents: Purge solvents with nitrogen or argon before use. 2. Add Antioxidants: For long-term storage of solutions, consider the addition of a small amount of an antioxidant, if compatible with the downstream application. 3. Minimize Headspace: Store solutions in vials with minimal headspace to reduce contact with air. |
| Photodegradation | Exposure to ambient or UV light can cause degradation. | 1. Use Amber Vials: Store solutions in amber glass vials to protect from light. 2. Work in a Dimly Lit Area: Minimize exposure to direct light during sample preparation and analysis. |
IV. Visualization of Potential Degradation Pathways
The following diagrams illustrate the likely degradation pathways of this compound based on its chemical structure and the behavior of related compounds.
Caption: A generalized workflow for a forced degradation study.
General Protocol for a Forced Degradation Study:
-
Method Development: Develop a preliminary HPLC method capable of separating the parent compound from potential polar and non-polar impurities. A reverse-phase C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to a light source as specified in ICH guideline Q1B. [11]4. Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using the developed HPLC method. Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradation products.
-
Data Evaluation: Assess the extent of degradation and identify the major degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating. [12]
VI. Summary of Key Stability-Indicating Parameters
| Parameter | Recommendation | Rationale |
| Storage (Solid) | 2-8°C, dry, dark, inert atmosphere | Minimizes hydrolysis from moisture and oxidative/photolytic degradation. |
| Storage (Solution) | Prepare fresh. If storage is necessary, store at 2-8°C, protected from light, in a slightly acidic (pH 4-5) buffered solution. | Reduces the rate of hydrolysis and oxidation. |
| pH in Aqueous Solution | Maintain a slightly acidic pH (4-5) for optimal stability. | Balances the prevention of base-catalyzed hydrolysis and potential acid-catalyzed hydrolysis. |
| Handling | Minimize exposure to ambient air and light. Use in a well-ventilated area. | Prevents uptake of moisture and reduces photo- and oxidative degradation. |
| Analytical Method | Use a validated, stability-indicating HPLC method for purity assessment. | Ensures that degradation products can be separated and quantified, providing an accurate measure of purity. |
By understanding the inherent stability characteristics of this compound and implementing the appropriate handling and storage procedures, researchers can ensure the integrity of their starting materials and the reliability of their experimental results.
VII. References
-
Shimadzu Chemistry & Diagnostics. Methyl 2-[(5-chloropyridin-2-yl)amino]2-oxoacetate. [Link]
-
Jubilant Ingrevia Limited. 2-Amino-5-methylpyridine Safety Data Sheet. 2024.
-
Pharmaffiliates. 2-Amino-2-(pyridin-3-yl)acetonitrile Hydrochloride. [Link]
-
ResearchGate. Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). 2025.
-
Singh S, Handa T, Narayanam M, Sahu A, Junwal M, Singh Giridhar R. Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine.
-
Weinberg N, Shi Z, Hsieh Y, Wolfe S. The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? Canadian Journal of Chemistry. 2009.
-
BenchChem. Stability and Storage of 2-Amino-2-(pyridin-2-YL)acetic Acid: A Technical Guide. 2025.
-
MDPI. Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney.
-
PubMed. Degradation of Amino Acids and Structure in Model Proteins and Bacteriophage MS2 by Chlorine, Bromine, and Ozone. 2015.
-
Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. 2020.
-
ResearchGate. A Study on Thermal Stabilities of Poly(2-Methacrylamidopyridine)-Poly(Methyl Methacrylate) Blends. 2025.
-
IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. 2022.
-
NIH National Library of Medicine. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. 2022.
-
Figshare. Stability of the Glycated Amino Acid 6‑(2-Formyl-5-hydroxymethyl-1-pyrrolyl)‑l‑norleucine (Pyrraline) During Oxidation. 2024.
-
Canada.ca. The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? 2009.
-
ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.
-
Google Patents. (PYRIDIN- 2 -YL) - 5, 6 -DIHYDRO-4H. 2012.
-
ResearchGate. Kinetics and mechanism of base hydrolysis of a-aminoacid esters catalysed by [pd(1,3-diamino-2-hydroxypropane)(H2O)2]2+ complex. 2025.
-
Omicsonline.org. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
-
Bachem. Quality Control of Amino Acids & Peptides: A Guide.
-
MDPI. Supercooling Behavior of 2-Amino-2-methyl-1,3-propanediol for Thermal Energy Storage.
-
Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. 2016.
-
Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
-
Google Patents. Process for the preparation of 2-amino-5-methyl-pyridine.
-
ResearchGate. Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)- l -norleucine (Pyrraline) During Oxidation. 2024.
-
NIH National Library of Medicine. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. 2012.
-
ResearchGate. Analytical methods for amino acid determination in organisms. 2020.
-
Biosynth. Analytical methods and Quality Control for peptide products.
-
BU CyberSec Lab. Methyl 2-amino-2-(oxetan-3-yl)acetate.
-
Simson Pharma. [2-(methylamino)pyridin-3-yl]methyl(methylamino)acetate dihydrochloride.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. lobachemie.com [lobachemie.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of Amino Acids and Structure in Model Proteins and Bacteriophage MS2 by Chlorine, Bromine, and Ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acs.figshare.com [acs.figshare.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. jddtonline.info [jddtonline.info]
Improving solubility of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride for biological assays
Answering the user's request to create a technical support center for improving the solubility of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride for biological assays. The response will be structured as a comprehensive guide with FAQs and troubleshooting, incorporating scientific explanations, detailed protocols, visual diagrams, and a complete reference list.
Technical Support Center: this compound
A Guide to Achieving Optimal Solubility for Biological Assays
Welcome to the dedicated support guide for this compound. This document, crafted by our senior application scientists, provides in-depth technical guidance to help you overcome common solubility challenges and ensure the success of your biological experiments. We will delve into the chemical principles governing its solubility and provide validated, step-by-step protocols for preparing stock solutions and working solutions.
Part 1: Understanding the Challenge - Why is Solubility an Issue?
Methyl 2-amino-2-(pyridin-2-yl)acetate is provided as a dihydrochloride (·2HCl) salt . This is a critical piece of information. The molecule has two basic nitrogen atoms—the amino group and the pyridine ring nitrogen—which are protonated to form the hydrochloride salt. This salt form generally enhances aqueous solubility and stability compared to the free base. However, the pH of the solvent is paramount.
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The Role of pH: In its dihydrochloride form, the compound is cationic and readily soluble in water. However, as the pH of the solution increases towards the pKa of the amine and pyridine groups, the compound will lose its protons and convert to the less soluble free base form, potentially leading to precipitation.
-
The "Common Ion Effect": Preparing solutions in buffers containing high concentrations of chloride ions (e.g., standard PBS) can sometimes suppress the dissolution of hydrochloride salts, although this is less common than pH-related issues.
Part 2: Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding this compound.
Question 1: What is the recommended starting solvent for this compound?
For maximum solubility and stability, we recommend starting with deionized water or a simple, low-molarity acidic buffer.
-
Rationale: The dihydrochloride salt is specifically designed for aqueous solubility. The acidic nature of the salt itself will create a low pH environment upon dissolution in water, which keeps the molecule in its protonated, soluble form. Starting with an organic solvent like DMSO is generally not necessary and can sometimes be counterproductive if the final dilution is made into a neutral pH buffer, risking precipitation.
Question 2: I dissolved the compound in water, but it crashed out when I diluted it into my cell culture medium (e.g., DMEM with 10% FBS). What happened?
This is a classic pH-shift precipitation issue.
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Causality: Your stock solution in water was likely acidic (pH 3-4). Cell culture media are buffered to a physiological pH of ~7.4. When you introduced the acidic stock into this high-volume, buffered environment, the pH rapidly neutralized. This pH increase deprotonated your compound, converting it to the less soluble free base, which then precipitated out of the solution.
Question 3: Can I use DMSO to make my stock solution?
While DMSO is a powerful solvent, it may not be the optimal choice for this specific salt.
-
Expert Insight: If you choose to use DMSO, you might dissolve the free base form of the compound. However, the same issue of precipitation upon dilution into aqueous, neutral pH buffers can occur. If you must use DMSO (e.g., for co-treatment with another compound soluble only in DMSO), prepare the stock at a high concentration and use a very small volume for final dilution to minimize solvent effects and pH shock. Always perform a visual check for precipitation after dilution.
Question 4: How can I prepare a high-concentration stock solution that remains stable upon dilution into my neutral pH assay buffer?
The key is to control the pH of the final working solution. The most reliable method is to prepare an acidic stock solution and then dilute it into your final buffer, ensuring the final pH does not cause precipitation. For many applications, a final working solution pH of 6.0-6.5 can maintain solubility without adversely affecting the biological system for short incubation periods.
Part 3: Troubleshooting Guide & Protocols
This section provides a systematic approach to resolving solubility issues.
Problem: Precipitate forms immediately upon adding the stock solution to the final assay buffer.
This indicates a rapid pH-shift precipitation.
Caption: Troubleshooting workflow for compound precipitation.
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol is the recommended starting point for most applications.
-
Calculate Mass: Determine the mass of this compound needed for your desired volume and concentration (Molar Mass will be provided on the Certificate of Analysis).
-
Solvent: Use sterile, deionized water.
-
Dissolution: Add the powder to the water. Vortex vigorously for 1-2 minutes. Gentle warming (to 37°C) can be applied if dissolution is slow.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a sterile storage tube.
-
Storage: Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparing a pH-Stable Working Solution in Biological Buffer
This protocol is designed to prevent precipitation upon dilution.
-
Objective: Prepare a 100 µM working solution in a phosphate buffer (pH 7.4).
-
Stock Solution: Use the 10 mM aqueous stock from Protocol 1.
-
Buffer Preparation: Prepare your final assay buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).
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Serial Dilution Strategy: Instead of a single large dilution, perform a serial dilution. This gradually acclimates the compound to the pH change.
-
Step A (Intermediate Dilution): Dilute the 10 mM stock 1:10 into deionized water to create a 1 mM intermediate stock. The pH will still be acidic.
-
Step B (Final Dilution): Slowly add the 1 mM intermediate stock to your final assay buffer while vortexing to reach the final 100 µM concentration. For example, add 100 µL of the 1 mM stock to 900 µL of the pH 7.4 buffer. The slow addition and mixing help dissipate localized concentration and pH gradients.
-
-
Final Check: Visually inspect the final working solution for any signs of cloudiness or precipitate. If precipitation is still observed, consider lowering the final pH of your assay buffer if your experiment can tolerate it (e.g., pH 7.0).
Caption: Comparison of workflows for preparing working solutions.
Part 4: Advanced Considerations
Table 1: Solubility Summary
| Solvent/Buffer System | Expected Solubility | Key Considerations |
| Deionized Water | High (>10 mM) | Forms an acidic solution. Ideal for high-concentration stock. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low to Moderate | Risk of precipitation at concentrations >100 µM. |
| DMSO | High | May dissolve the free base. High risk of precipitation on aqueous dilution. |
| Ethanol | Moderate | Similar risks to DMSO upon aqueous dilution. |
| Acidic Buffers (e.g., 50 mM Citrate, pH 4.0) | Very High | Useful for specialized assays but not for live-cell work. |
Impact of Co-solvents: If your assay requires a co-solvent like DMSO, keep its final concentration as low as possible (typically <0.5%) to minimize both direct cellular toxicity and the risk of compound precipitation.
Stability: The methyl ester group on the molecule could be susceptible to hydrolysis, especially if stored for long periods in aqueous buffers with a high or low pH. For long-term storage, a frozen aqueous stock is recommended over a buffered solution.
References
Technical Support Center: Troubleshooting Peptide Synthesis with Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride in peptide synthesis. This non-proteinogenic amino acid offers unique structural properties for designing novel peptides with enhanced therapeutic potential.[1] However, its distinct structure, featuring an α-pyridyl substituent, presents specific challenges. This guide provides in-depth troubleshooting advice and answers to frequently encountered problems to help you navigate and mitigate common side reactions.
Section 1: Racemization/Epimerization at the α-Carbon
The chiral integrity of your peptide is paramount to its biological activity. The unique electronic properties of the pyridyl ring in Methyl 2-amino-2-(pyridin-2-yl)acetate make this residue particularly susceptible to racemization during synthesis.
Question 1: My final peptide shows a doublet or broadened peak on RP-HPLC that corresponds to the correct mass. Is this epimerization?
Answer:
This is a strong indication of epimerization at the 2-amino-2-(pyridin-2-yl)acetate residue. The presence of the pyridine ring adjacent to the chiral center increases the acidity of the α-proton. During the activation and coupling steps, this proton can be abstracted by base, leading to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in a mixture of L- and D-isomers (epimers).[2]
Causality: The Mechanism of Racemization
The primary mechanism for racemization of N-protected amino acids during coupling is through the formation of an oxazolone intermediate. However, for residues like this one, direct enolization via α-proton abstraction is a significant competing pathway, especially given the electron-withdrawing nature of the adjacent pyridyl ring.[2][3]
Caption: Mechanism of base-catalyzed racemization.
Troubleshooting & Prevention Protocol
If you suspect epimerization, the following steps can help confirm and mitigate the issue in future syntheses.
Step 1: Analytical Confirmation
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Chiral HPLC/GC-MS: After cleaving a sample of the peptide, hydrolyze it back to its constituent amino acids. Analyze the hydrolysate using a chiral column to quantify the ratio of L- to D-2-amino-2-(pyridin-2-yl)acetic acid.
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Enzymatic Digestion: Treat the peptide with an L-specific peptidase. Resistance to cleavage at the bond involving the suspect residue can indicate the presence of the D-isomer.[4]
Step 2: Strategic Reagent Selection (Prevention) The choice of coupling reagent and base is critical for suppressing racemization.[3]
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Coupling Reagents: Employ coupling reagents known to minimize racemization. Uronium/aminium salts like HATU and HCTU, which form reactive OAt esters, are generally superior to carbodiimides like DIC alone.[5][6] The addition of additives like Oxyma Pure or HOAt is highly recommended as they can form active esters that are less prone to racemization than other intermediates.[7][8]
-
Base Selection: Use a sterically hindered, non-nucleophilic base for both neutralization and coupling. Diisopropylethylamine (DIPEA) is generally preferred over less hindered bases like N-methylmorpholine (NMM).[3] Use the minimum necessary amount of base—typically 1-2 equivalents for coupling.
-
Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to decrease the rate of proton abstraction.
Table 1: Recommended Coupling Reagents to Minimize Epimerization
| Coupling Reagent Class | Recommended Reagents | Additive (Highly Recommended) | Relative Racemization Risk |
| Phosphonium Salts | PyAOP, PyBOP | --- | Low |
| Uronium/Aminium Salts | HATU, HCTU, COMU | --- | Low to Medium |
| Carbodiimides | DIC, EDC | Oxyma Pure, HOAt | High (without additive) |
| Other | DEPBT | --- | Very Low |
Section 2: Intramolecular Cyclization Side Reactions
The unique structure of Methyl 2-amino-2-(pyridin-2-yl)acetate, particularly when it is the second residue in the growing peptide chain, creates a high propensity for intramolecular cyclization to form a diketopiperazine (DKP).
Question 2: My synthesis stalls after coupling the second amino acid, and I'm isolating a major product with a mass corresponding to the dipeptide minus water. What is happening?
Answer:
You are likely observing the formation of a diketopiperazine (DKP). This side reaction occurs when the deprotected N-terminal amino group of a dipeptide-resin attacks the ester linkage of the C-terminal residue, cleaving the dipeptide from the resin as a stable six-membered ring.[9] This side reaction is particularly pronounced with sequences containing proline as the second residue, and the pyridyl-amino acid can behave similarly due to its constrained conformation.[10][11]
Causality: The Mechanism of Diketopiperazine (DKP) Formation
After the Fmoc group of the second amino acid is removed (typically with piperidine), the liberated N-terminal amine is positioned to attack the activated carbonyl of the first residue (the pyridyl-amino acid ester). This intramolecular aminolysis is often faster than the subsequent intermolecular coupling of the third amino acid, especially with sterically hindered residues.[1]
Caption: Pathway for diketopiperazine (DKP) formation.
Troubleshooting & Prevention Protocol
DKP formation is a chain-terminating event, so prevention is key.
Step 1: Modify the Coupling Strategy
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Use of Dipeptides: Instead of coupling the second amino acid (AA2) to the resin-bound pyridyl-amino acid (Pyr-AA1), couple a pre-formed Fmoc-AA3-AA2-OH dipeptide to the deprotected Pyr-AA1-resin. This bypasses the vulnerable dipeptide stage.
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Bulky Protecting Groups: Use a more sterically hindered protecting group on the N-terminus of the second amino acid, such as a Trityl (Trt) group, which can be cleaved under different conditions.
Step 2: Adjust Deprotection and Coupling Conditions
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Immediate Coupling: Do not delay between the Fmoc-deprotection of the second residue and the coupling of the third. Any "wait" or "hold" time allows the DKP formation to proceed.[10]
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In Situ Neutralization: Use a coupling protocol where neutralization and coupling occur simultaneously to minimize the time the free N-terminal amine is exposed to basic conditions.[12]
Step 3: Alternative Resin Systems
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Bulky Resins: Using a resin with a bulky linker, such as a 2-chlorotrityl chloride (2-CTC) resin, can sterically hinder the intramolecular back-biting reaction.[13]
Section 3: Poor Coupling Efficiency and Deletion Sequences
The steric bulk of the pyridyl group can physically impede the approach of the incoming activated amino acid, leading to incomplete reactions.
Question 3: Mass spectrometry analysis of my crude peptide shows significant peaks corresponding to my target peptide minus the pyridyl-amino acid residue (a deletion sequence). How can I improve coupling?
Answer:
This indicates a failed coupling step at the amino acid preceding the pyridyl residue. The steric hindrance caused by the α-pyridyl group makes the N-terminal amine less accessible.
Troubleshooting & Prevention Protocol
Step 1: Optimize Coupling Conditions
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Extended Coupling Times: Increase the coupling reaction time from the standard 1-2 hours to 4-6 hours, or even overnight.
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Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.
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Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 40-50 °C), but be mindful that this can also increase the risk of racemization. Monitor chiral purity if using this method.
Step 2: Use High-Potency Reagents
-
Stronger Acylating Agents: Utilize highly efficient coupling reagents that create more reactive intermediates. HATU and COMU are excellent choices for coupling to sterically hindered amines.[8]
Step 3: Monitor the Reaction
-
Kaiser or Ninhydrin Test: After the coupling step, take a small sample of the resin and perform a qualitative test for free amines. A positive result (e.g., blue beads for the Kaiser test) indicates an incomplete reaction, and a second coupling should be performed.
Section 4: General FAQs
Question 4: The Methyl 2-amino-2-(pyridin-2-yl)acetate is a dihydrochloride salt. How should I handle this during my synthesis?
Answer:
The dihydrochloride salt form means that both the α-amino group and the pyridine ring nitrogen are protonated.[14][15] This has important implications for your protocol:
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Neutralization is Required: Before the coupling reaction, you must add a sufficient amount of a non-nucleophilic base (e.g., DIPEA) to neutralize both hydrochloride salts and liberate the free amine for the reaction. A total of 2 equivalents of base are needed for neutralization, plus the amount required for the coupling reaction itself.
-
Solubility: The salt form generally has good solubility in polar aprotic solvents like DMF and NMP, which are commonly used in peptide synthesis.[]
Question 5: Can the pyridine nitrogen interfere with any other part of the synthesis?
Answer:
Yes, potentially. The pyridine nitrogen is a Lewis base and can form intramolecular hydrogen bonds with nearby amide protons, potentially influencing the peptide's conformation.[17] During the final cleavage from the resin with strong acids like TFA, the protonated pyridine ring is stable. However, care should be taken with any post-cleavage modifications that are pH-sensitive.
References
-
Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]
-
Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. Available at: [Link]
-
Giraud, M., et al. (1999). Kinetics of diketopiperazine formation using model peptides. PubMed. Available at: [Link]
-
Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Available at: [Link]
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Ueki, M., et al. (2005). Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen of the peptide: synthesis and conformational analysis of tripeptides containing novel amino acids with a pyridine ring. PubMed. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Available at: [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. Available at: [Link]
-
Otsuka, S., et al. (2019). Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. PubMed. Available at: [Link]
-
Gübitz, G., & Schmid, M. G. (1997). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Available at: [Link]
-
Toth, G. K., et al. (2018). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. ResearchGate. Available at: [Link]
-
Mwakibanja, A. S., et al. (2021). Ultra Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines (DKP). Sciforum. Available at: [Link]
-
Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. Available at: [Link]
-
Merkx, R., et al. (2012). Preventing aspartimide formation during peptide synthesis. AAPPTec. Available at: [Link]
-
Md. Saiful, I., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]
-
Jiu, S., et al. (2017). A Practical and Scalable System for Heteroaryl Amino Acid Synthesis. ResearchGate. Available at: [Link]
-
Patel, A. (2020). Analytical, Structural, and Biological Consequences of Peptide Epimerization and Isomerization. eScholarship. Available at: [Link]
-
Vo, C., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Research Collection. Available at: [Link]
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. PubMed. Available at: [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. PMC. Available at: [Link]
-
An, L., et al. (2016). Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity. RSC Publishing. Available at: [Link]
-
Londregan, A. T., et al. (2012). A new and useful method for the macrocyclization of linear peptides. PubMed. Available at: [Link]
-
Reuther, J. F., & Deiters, A. (2017). Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors. ANU Open Research. Available at: [Link]
-
Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]
-
Saiful, I. M., et al. (2022). Epimerisation in Peptide Synthesis. PMC. Available at: [Link]
-
Julian, R. R. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. eScholarship. Available at: [Link]
-
Smith, F. R., et al. (2021). Peptide macrocyclisation via intramolecular interception of visible-light-mediated desulfurisation. PMC. Available at: [Link]
-
Smith, F. R., et al. (2021). Peptide Macrocyclization via Intramolecular Interception of Visible-Light-Mediated Desulfurization. ChemRxiv. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PMC. Available at: [Link]
-
Koné, M., et al. (2005). Are nicotinoids protonated on the pyridine or the amino nitrogen in the gas phase?. ResearchGate. Available at: [Link]
-
Gicquel, P., et al. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. PMC. Available at: [Link]
-
Taylor & Francis. (1991). Peak Identification in HPLC of Peptides using Spectral Analysis and Second Order Spectroscopy of Aromatic Amino Acid Residues. Available at: [Link]
-
Gilon, C., et al. (2002). Peptide cyclization via azo bridge formation. The Hebrew University of Jerusalem. Available at: [Link]
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Technical Support Center: Optimizing Crystallization of Methyl 2-amino-2-(pyridin-2-yl)acetate Dihydrochloride Complexes
Welcome to the technical support center for the crystallization of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this compound. As a polar, ionizable molecule with multiple hydrogen bond donors and acceptors, its crystallization requires a nuanced understanding of solvent systems, pH, and thermodynamics. This document, structured as a series of frequently asked questions and troubleshooting guides, provides both foundational knowledge and actionable protocols to address common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the physicochemical properties and crystallization behavior of this compound.
Q1: What are the key physicochemical properties I should consider for crystallization?
Understanding the molecule's properties is the cornerstone of designing a successful crystallization experiment. As a dihydrochloride salt, the compound is highly polar and possesses multiple sites for hydrogen bonding.
Rationale: The dual protonation (on the α-amino group and the pyridine nitrogen) makes the molecule highly ionic, dictating its solubility profile. It will be most soluble in polar protic solvents that can solvate both the charged sites and the chloride counter-ions. Its pKa values are critical for understanding how pH adjustments will affect its charge state and, consequently, its solubility.
Below is a summary of key properties, including estimates derived from structural analogs where direct data is unavailable.
| Property | Estimated Value / Observation | Significance for Crystallization |
| Molecular Formula | C₈H₁₂Cl₂N₂O₂ | - |
| Molecular Weight | 239.10 g/mol | Used for calculating molarity and concentration.[1] |
| Compound Type | Amino Acid Ester Dihydrochloride Salt | Highly polar, ionic. Expect high solubility in polar protic solvents (water, methanol, ethanol) and low solubility in non-polar aprotic solvents (hexane, toluene). |
| pKa₁ (Pyridinium N-H) | ~6.8 | The pyridine nitrogen is a moderately weak base.[2][3][4][5] At pH < 6.8, this site is predominantly protonated and positively charged. |
| pKa₂ (α-Ammonium N-H) | ~7.5 - 9.0 | The α-amino group is a stronger base than the pyridine nitrogen. It will be protonated across a wide pH range. This value is typical for the ammonium group of amino acid esters.[6][7] |
| Solubility Profile | High: Water, Methanol.Moderate: Ethanol.Low/Insoluble: Isopropanol, Acetonitrile, Ethyl Acetate, THF, Dichloromethane, Hexane. | Essential for selecting appropriate "good" solvents (for dissolution) and "anti-solvents" (for inducing precipitation).[8][9] |
Note: pKa values are estimated based on analogous structures (2-aminopyridine and general amino acid esters). The actual pKa values in a specific solvent system may vary.
Q2: How does pH influence the crystallization of this dihydrochloride salt?
The pH of the solution is a critical parameter because it directly controls the ionization state of the molecule. For this dihydrochloride salt, both the pyridine nitrogen and the α-amino group are protonated.
Causality: Altering the pH by adding a base will sequentially deprotonate the molecule. Based on the estimated pKa values, the pyridinium proton (pKa ~6.8) is more acidic and will be removed first, followed by the α-ammonium proton (pKa ~7.5-9.0).
-
pH < 5: The molecule exists predominantly as the dicationic dihydrochloride species. This is often the most stable form for crystallization from aqueous or highly polar media.
-
pH 7: A significant population of the monocationic species (protonated α-amino group, neutral pyridine) will exist in equilibrium. This change in net charge and polarity can dramatically alter solubility and crystal packing.
-
pH > 10: The molecule will be predominantly in its neutral, free base form. This species is significantly less polar and will have a drastically different solubility profile, favoring less polar organic solvents.
Recommendation: For initial screening, it is advisable to maintain an acidic pH (e.g., by using an unbuffered solution of the salt or an acidic buffer system) to ensure the dicationic form is preserved.[10][11] Attempting crystallization at different pH values is a valid strategy for polymorph screening, as different ionization states can lead to different crystal forms.[2][3][4]
Q3: What is the best starting point for solvent selection?
The principle of "like dissolves like" is a good starting point, but for crystallization, a nuanced approach is required. The ideal solvent system is one where the compound has moderate solubility, with a steep solubility curve with respect to temperature or solvent composition.[12]
Solvent & Anti-Solvent Strategy: Given the high polarity of the dihydrochloride salt, a solvent/anti-solvent approach is generally most effective.
-
Good Solvents (for dissolution):
-
Methanol: Often the best starting point. It is polar enough to dissolve the salt, but its lower polarity compared to water allows for easier precipitation with anti-solvents.
-
Water: While it will readily dissolve the compound, its high polarity can make it difficult to induce crystallization. Supersaturation may need to be achieved by slow evaporation or by using a water-miscible organic anti-solvent.
-
Ethanol: A good alternative if solubility in methanol is too high.
-
-
Anti-Solvents (to induce precipitation):
-
Acetonitrile: A polar aprotic solvent that is an excellent anti-solvent for ionic salts.
-
Isopropanol (IPA): Less polar than ethanol and very effective at reducing the solubility of hydrochloride salts.
-
Tetrahydrofuran (THF) / 1,4-Dioxane: Ethers are good anti-solvents that can disrupt the solvation shell around the ionic compound.[13]
-
Ethyl Acetate: A moderately polar solvent that can be used, but care must be taken to avoid oiling out.
-
Recommendation: Start by dissolving the compound in a minimal amount of hot methanol and then introduce an anti-solvent (like isopropanol or acetonitrile) to induce crystallization.[14]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the crystallization of this compound.
Problem 1: No Crystals Form After Cooling / Evaporation.
Possible Cause 1: Solution is Undersaturated. The concentration of the compound is below the solubility limit, and the solution is stable.
-
Solution A (Slow Evaporation): Loosen the cap of the vial slightly to allow for slow solvent evaporation over 24-72 hours. This will gradually increase the concentration.[15]
-
Solution B (Add Anti-Solvent): If you are using a single solvent system, slowly add a few drops of a suitable anti-solvent (e.g., isopropanol if your solvent is methanol) until slight turbidity appears. Re-heat the solution until it becomes clear and then allow it to cool slowly again.
-
Solution C (Reduce Solvent Volume): Gently heat the solution and evaporate a portion of the solvent, then re-cool.[5]
Possible Cause 2: High Energy Barrier for Nucleation. The solution is supersaturated, but crystal nucleation is kinetically hindered.
-
Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the vial below the liquid level. The microscopic imperfections on the glass can act as nucleation sites.[5][15]
-
Solution B (Seeding): If you have previous crystals, add a single, tiny seed crystal to the supersaturated solution to induce growth.
-
Solution C (Thermal Shock): Briefly place the vial in an ice bath for a few minutes to induce rapid nucleation, then allow it to slowly warm back to room temperature to promote slower, more ordered growth.
Problem 2: The Compound "Oils Out" Instead of Crystallizing.
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This is a common problem for polar molecules and happens when the supersaturation level is too high at a temperature above the compound's melting point (or eutectic melting point with the solvent).[5] The resulting oil is often impure and rarely solidifies into high-quality crystals.[7]
Causality & Decision Workflow: The primary reasons for oiling out are excessive supersaturation, a cooling rate that is too rapid, or an inappropriate solvent system.[16] The following diagram outlines a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for oiling out.
Problem 3: Crystals are Too Small or Form as a Fine Powder.
This issue typically arises from rapid and uncontrolled nucleation, leading to the simultaneous formation of many small crystals instead of the slow growth of a few large ones.[15]
-
Solution A (Slow Down the Process): The key is to reduce the rate at which supersaturation is achieved.
-
If using cooling, cool the solution more slowly. Place the flask in an insulated container (like a beaker wrapped in glass wool or a dewar) to slow down the cooling rate.
-
If using vapor diffusion, move the setup to a colder, more stable environment (like a cold room) to slow the diffusion rate of the anti-solvent.[13]
-
If using slow evaporation, use a vessel with a smaller opening to reduce the evaporation rate.
-
-
Solution B (Use a More Solubilizing System): Add a small excess of the "good" solvent to slightly increase the compound's solubility. This will require a greater change (e.g., lower temperature or more anti-solvent) to induce nucleation, keeping the solution in the metastable zone longer and promoting growth over nucleation.[5]
Problem 4: Crystals are Poor Quality (Needles, Plates, Dendrites).
While these are true crystals, their morphology is not ideal for single-crystal X-ray diffraction. This habit is often a result of anisotropic growth rates, where the crystal grows much faster in one or two dimensions.
-
Solution A (Change the Solvent System): Crystal habit is highly dependent on the solvent. The solvent molecules interact with the growing crystal faces and can inhibit or promote growth in specific directions.[15] Re-screening with different solvent/anti-solvent combinations is the most effective strategy. For example, if needles are obtained from a methanol/isopropanol system, try a methanol/acetonitrile or ethanol/THF system.
-
Solution B (Add an Additive): Sometimes, trace amounts of an additive can disrupt the fast-growing faces and promote more isotropic growth. Consider adding a very small amount (0.1-1%) of a structurally similar molecule or a different solvent.
-
Solution C (Reduce Supersaturation): Very high supersaturation can favor kinetically controlled, less stable morphologies. Try crystallizing from a more dilute solution over a longer period.
Experimental Protocols
The following are detailed, step-by-step protocols for common crystallization techniques suitable for this compound.
Protocol 1: Slow Cooling Crystallization
This method is effective when the compound's solubility is significantly higher in a hot solvent than in the same solvent at room temperature or below.
-
Dissolution: Place ~20 mg of the compound in a small Erlenmeyer flask. Add a polar protic solvent (e.g., methanol or ethanol) dropwise while heating and stirring until the solid is fully dissolved. Add an extra 5-10% volume of solvent to prevent premature crystallization.[5]
-
Insulation & Slow Cooling: Cover the flask with a watch glass or stopper. Place the flask inside an insulated container (e.g., a large beaker packed with glass wool or a styrofoam box) to ensure slow cooling.
-
Incubation: Allow the flask to cool undisturbed to room temperature over several hours. For compounds with higher solubility, subsequent slow cooling in a refrigerator (4 °C) may be necessary.
-
Isolation: Once crystals have formed, isolate them by vacuum filtration, wash with a small amount of cold solvent, and air dry.
Protocol 2: Vapor Diffusion (Vial-in-Vial Method)
This is a powerful technique for screening multiple conditions with a small amount of material. It works by slowly diffusing a volatile anti-solvent into a solution of the compound.[13]
-
Prepare the Outer Vial: Add ~2-3 mL of a volatile anti-solvent (e.g., isopropanol, acetonitrile, or THF) to a 20 mL scintillation vial.
-
Prepare the Inner Vial: In a small, open vial (e.g., a 2 mL vial), dissolve 5-10 mg of the compound in a minimal volume (0.2-0.5 mL) of a "good" solvent with a lower vapor pressure (e.g., methanol).
-
Setup: Carefully place the inner vial containing the compound solution inside the larger vial containing the anti-solvent. Ensure the liquid levels are such that the vials cannot tip and the liquids will not mix.
-
Equilibration: Seal the outer vial tightly with its cap. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization over 1-7 days.
-
Monitoring: Check for crystal growth periodically without agitating the setup.
Caption: Vial-in-Vial Vapor Diffusion Setup.
Protocol 3: Hanging Drop Vapor Diffusion
A variation of vapor diffusion, commonly used in protein crystallography but highly effective for small molecules when only microgram quantities are available.
-
Prepare Reservoir: Pipette 0.5-1.0 mL of the crystallization reagent (containing the anti-solvent) into the well of a 24-well crystallization plate.
-
Prepare Drop: On a siliconized glass coverslip, place a small drop (2-5 µL) of the concentrated compound solution (dissolved in a "good" solvent like methanol or water).
-
Mix: Add an equal volume of the reservoir solution to the drop on the coverslip.
-
Seal: Invert the coverslip and place it over the well, using vacuum grease to create an airtight seal. The drop is now hanging above the reservoir.
-
Equilibration: Water or the more volatile "good" solvent will slowly diffuse from the drop to the reservoir, concentrating the compound and anti-solvent in the drop and leading to crystallization.
References
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PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Albert, A., et al. (1948). J Chem Soc, 2240-9.
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
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Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
- Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
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University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]
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OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. Retrieved from [Link]
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Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]
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University of Calgary. (n.d.). Ch27 pKa and pI values. Department of Chemistry. Retrieved from [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
- Thordarson, P. (2011). Getting crystals your crystallographer will treasure: a beginner's guide. CrystEngComm, 13(10), 3546-3551.
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Brigham Young University. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Department of Chemistry and Biochemistry. Retrieved from [Link]
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Unité de Catalyse et de Chimie du Solide. (n.d.). Guide for crystallization. Retrieved from [Link]
- Ito, T., et al. (2010). Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme.
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Sciencemadness.org. (2009). recrystallisation of pyridinium tribromide. Retrieved from [Link]
- Kuchar, M., et al. (2012). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 17(9), 10471-10481.
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Stanford University. (n.d.). Crystallization Solvents. Retrieved from [Link]
- Gara, S., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 22(3), 1935-1945.
- Vera, L., et al. (2022). A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening. Acta Crystallographica Section D: Structural Biology, 78(Pt 3), 321-329.
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Douglas Instruments. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. Retrieved from [Link]
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University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
- Newman, J., & Perrakis, A. (2012).
- Reverchon, E., & De Marco, I. (2006). Gas antisolvent crystallization of organic salts from aqueous solutions. Industrial & Engineering Chemistry Research, 45(18), 6098-6105.
- van der Woerd, M. J., et al. (2002). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Journal of Crystal Growth, 235(1-4), 537-544.
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Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]
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Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
- Al-jaf, S. M. (2018). Important Factors Influencing Protein Crystallization. Journal of Proteins and Proteomics, 9(4), 283-290.
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Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]
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Reddit. (2023). Formation of pyridinium salts with EWG. Retrieved from [Link]
- McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules.
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University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
- Kurt, M., & O'Donoghue, P. (2012). Optimizing Associative Experimental Design for Protein Crystallization Screening. 2012 IEEE International Conference on Bioinformatics and Biomedicine Workshops, 718-723.
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]
- Hodgson, T. M., et al. (2008). Effectiveness of Varying pH Levels and Salt Concentration on Lysozyme Crystallization.
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Shimadzu Chemistry & Diagnostics. (n.d.). Methyl 2-[(5-chloropyridin-2-yl)amino]2-oxoacetate. Retrieved from [Link]
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Technical Support Center: Scale-Up Synthesis of Methyl 2-amino-2-(pyridin-2-yl)acetate Dihydrochloride
Prepared by: Senior Application Scientist, Gemini Synthetics
This guide is designed for researchers, chemists, and process development professionals tackling the scale-up synthesis of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride. We will move beyond theoretical steps to address the practical, often-encountered challenges in transitioning this synthesis from the bench to larger-scale production. Our focus is on providing causal explanations and robust, field-proven troubleshooting strategies.
Synthetic Overview: The Strecker Approach
The most common and industrially viable route to α-amino acids, including pyridyl-substituted variants, is the Strecker synthesis.[1][2] This pathway involves the one-pot reaction of an aldehyde (pyridine-2-carbaldehyde) with an ammonia source and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed, esterified, and isolated as a stable salt.[3]
Caption: General workflow for the synthesis via the Strecker pathway.
Frequently Asked Questions (FAQs)
Q1: Why is the Strecker synthesis preferred over other methods like the Bucherer-Bergs reaction for this molecule? The Strecker synthesis is a direct, two-step procedure to the amino acid.[3] The Bucherer-Bergs reaction, while effective, proceeds via a hydantoin intermediate which requires an additional, often harsh, hydrolysis step to yield the desired amino acid.[4][5] For scale-up, minimizing the number of synthetic steps is crucial for improving overall yield and process efficiency.
Q2: What is the purpose of isolating the final product as a dihydrochloride salt? The dihydrochloride salt form offers several advantages for a pharmaceutical intermediate:
-
Enhanced Stability: The free base, containing both a primary amine and a pyridine nitrogen, can be less stable and prone to degradation. Protonating these basic centers increases the compound's shelf life.
-
Improved Handling: Amine hydrochlorides are typically crystalline solids, which are easier to handle, weigh, and purify than the often-oily free bases.[6]
-
Aqueous Solubility: The salt form generally imparts greater aqueous solubility, which can be beneficial in downstream processing or formulation.
Q3: What are the primary safety hazards during scale-up? Two reagents demand rigorous safety protocols:
-
Cyanide Salts (NaCN/KCN): Highly toxic. The reaction must be performed in a well-ventilated area, and the pH must be kept basic to prevent the formation of deadly hydrogen cyanide (HCN) gas.[3][7]
-
Thionyl Chloride (SOCl₂): Extremely corrosive and water-reactive. It releases toxic HCl and SO₂ gases upon contact with moisture.[8][9] All manipulations must be conducted under strictly anhydrous conditions in a fume hood or vented enclosure reactor.[10]
Q4: What are the Critical Quality Attributes (CQAs) for the final product? The key CQAs are:
-
Purity: High purity (>98%) is essential, with specific limits on starting materials, byproducts, and residual solvents.
-
Identity: Confirmed by spectroscopic methods (NMR, MS).
-
Salt Stoichiometry: Confirmation of the dihydrochloride form is critical, often verified by ion chromatography or elemental analysis. Incorrect salt stoichiometry can affect solubility, stability, and downstream reactivity.[11]
-
Physical Form: A consistent, crystalline, and free-flowing solid is desired for ease of handling.
Troubleshooting Guide
Stage 1: α-Aminonitrile Formation
Q: The reaction is sluggish, and yields of the aminonitrile are low. What is the cause? A: This is often due to an unfavorable equilibrium in the initial imine formation step between pyridine-2-carbaldehyde and ammonia.[2] The reaction generates water, which can hydrolyze the imine back to the starting aldehyde.
-
Troubleshooting Steps:
-
Temperature Control: While initial imine formation can be slow, excessive heat can promote polymerization of the aldehyde. Maintain a controlled temperature, typically between 20-40°C.
-
Reagent Stoichiometry: Ensure a slight excess of the ammonia source (e.g., NH₄Cl) is used to push the equilibrium forward.
-
Water Removal (Advanced): On a larger scale, consider using a solvent system (e.g., toluene) that allows for azeotropic removal of water using a Dean-Stark apparatus. This is highly effective but requires careful solvent selection to ensure all reagents remain soluble.
-
Q: The reaction mixture has turned dark brown or black, resulting in a tar-like substance. A: This indicates polymerization or degradation of the pyridine-2-carbaldehyde starting material. This is often exacerbated by high temperatures or the presence of strong bases.
-
Troubleshooting Steps:
-
Controlled Reagent Addition: Add the cyanide salt solution slowly to the mixture of the aldehyde and ammonium chloride. A rapid, uncontrolled addition can cause temperature spikes and localized high concentrations of base, promoting side reactions.[12]
-
pH Monitoring: While the reaction requires basic conditions to free the ammonia and for the cyanide nucleophile to be effective, a highly basic environment (pH > 11) can accelerate aldehyde decomposition. Maintain the pH in a controlled range (e.g., 9-10.5).
-
Purity of Starting Material: Ensure the pyridine-2-carbaldehyde is of high purity. Aldehydes are prone to air oxidation to the corresponding carboxylic acid, and impurities can catalyze polymerization.
-
Stage 2: Esterification with Thionyl Chloride in Methanol
Q: The esterification reaction is incomplete, even after prolonged reaction times. A: The most common cause is the presence of water, which rapidly destroys the thionyl chloride (SOCl₂) reagent.[9]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous methanol and thoroughly dry the amino acid intermediate before the reaction. The amino acid hydrochloride from the hydrolysis step can be hygroscopic; dry it under vacuum at a moderate temperature (e.g., 40-50°C).
-
Reagent Stoichiometry: A common protocol uses 1.2-1.5 equivalents of SOCl₂ for the esterification itself. However, if starting from the amino acid hydrochloride, additional SOCl₂ will be consumed by the chloride ions. A total of 2.2-2.5 equivalents is a more robust starting point to account for any residual moisture and ensure complete reaction.
-
Slow Addition at Low Temperature: Add the SOCl₂ dropwise to the methanol at 0°C or below.[10] This controls the exotherm from the reaction of SOCl₂ with methanol and prevents degradation. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux if necessary.
-
Q: The reaction mixture darkens significantly upon addition of thionyl chloride. A: This suggests charring or decomposition, which can be caused by adding the SOCl₂ too quickly or at too high a temperature. The reaction of SOCl₂ with methanol is highly exothermic.
-
Troubleshooting Steps:
-
Improve Heat Transfer: For scale-up, ensure the reactor has adequate cooling capacity and efficient stirring to dissipate the heat generated during the addition.[12]
-
Dilution: While highly concentrated reactions are often desired, using a sufficient volume of methanol provides a better heat sink and can prevent localized overheating. A concentration of 0.5-1.0 M is a reasonable starting point for scale-up.[12]
-
Stage 3: Dihydrochloride Salt Formation and Isolation
Q: The final product "oils out" during crystallization instead of forming a solid. A: This is a classic problem with amine salt crystallizations. It indicates that the product's solubility in the chosen solvent system is too high, or that impurities are inhibiting crystal nucleation.
-
Troubleshooting Decision Tree:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. drexel.edu [drexel.edu]
- 9. nj.gov [nj.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 12. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
Technical Support Center: Analytical Techniques for Impurities in Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride
Welcome to the technical support center for the analysis of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, practical solutions and foundational knowledge for robust impurity profiling. This resource is structured to anticipate your questions and troubleshoot common experimental challenges, ensuring the integrity and accuracy of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when beginning the analysis of this active pharmaceutical ingredient (API).
Q1: What are the potential impurities I should expect when analyzing this compound?
A1: Understanding the potential impurities is critical for developing a specific and effective analytical method. Impurities are typically categorized based on their origin.[1][2] For this specific molecule, you should consider:
-
Process-Related Impurities: These originate from the manufacturing process.[2]
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially formed molecules from the synthetic route. A potential intermediate could be 2-amino-2-(pyridin-2-yl)acetonitrile.[3]
-
By-products: Formed from side reactions during synthesis.
-
-
Degradation Products: These form during storage or handling due to factors like hydrolysis, oxidation, or photolysis.[4][5] Given the ester and amino functionalities, the primary degradation pathway is likely hydrolysis of the methyl ester group to form the corresponding carboxylic acid.
-
Residual Solvents: Volatile organic compounds used during synthesis and purification that are not completely removed.[1][6]
Q2: What is the primary analytical technique for impurity profiling of this compound, and why?
A2: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this analysis.[5][7] The rationale is based on the physicochemical properties of this compound:
-
Polarity and Non-Volatility: The compound is a polar, non-volatile salt. HPLC is ideal for separating such compounds in a liquid mobile phase. Gas Chromatography (GC) would not be suitable without derivatization, as the compound would decompose at the high temperatures required for volatilization.[4][8]
-
UV Absorbance: The presence of the pyridine ring provides a chromophore, allowing for sensitive detection using a UV detector, a standard component of most HPLC systems.[7][9]
-
Resolution and Quantification: HPLC offers high-resolution separation of the main compound from closely related impurities, enabling accurate quantification necessary to meet regulatory standards.[7] Reversed-phase HPLC is particularly effective for this type of analysis.[7][10]
Q3: What are the regulatory standards I need to meet for reporting and identifying impurities?
A3: The primary regulatory guidance comes from the International Council for Harmonisation (ICH), specifically the ICH Q3A (R2) guideline for Impurities in New Drug Substances .[11][12] This guideline establishes thresholds for three key actions:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
These thresholds are based on the maximum daily dose of the drug substance.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Source: Based on ICH Q3A (R2) Guidelines.[2][11][13] |
Q4: How do I select the appropriate HPLC column for analyzing this polar compound?
A4: The polar nature of your analyte is the most critical factor. Standard C18 columns can suffer from poor retention for highly polar compounds in mobile phases with high aqueous content, a phenomenon known as "phase collapse" or "dewetting".[14] To overcome this, consider these options:
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This modification enhances interaction with polar analytes and prevents phase collapse in highly aqueous mobile phases.
-
Polar-Endcapped Columns: These columns use a polar group to cap the residual silanols on the silica surface, which can improve peak shape for basic compounds like yours and enhance stability in aqueous conditions.
-
Use of Ion-Pair Reagents: Adding an ion-pair reagent to the mobile phase can increase the retention of your polar, ionic compound on a traditional C18 column. However, this can lead to longer column equilibration times and is often less desirable than using a specialized column.
For initial method development, a modern polar-embedded C18 or a polar-endcapped C18 column is highly recommended.[15]
Q5: Beyond HPLC, what other techniques are necessary for a complete impurity analysis?
A5: A comprehensive impurity profile often requires a multi-technique approach:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for impurity identification.[7][16] After separating impurities by HPLC, the mass spectrometer provides mass-to-charge ratio data, which is crucial for elucidating the structures of unknown impurities, especially those above the identification threshold.[9]
-
Gas Chromatography (GC): GC is the designated technique for quantifying residual solvents, as outlined in ICH Q3C.[4][6][8] A headspace GC with a Flame Ionization Detector (FID) is the most common setup for this purpose.[6][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of an unknown impurity, especially for complex structures or isomers, NMR is an indispensable tool.[5][18] It is often used after an impurity has been isolated.
Part 2: Troubleshooting Guides
This section provides solutions to specific experimental issues in a direct question-and-answer format.
HPLC Analysis Troubleshooting
A: Peak tailing is a common issue, especially with polar, basic compounds like yours. The primary cause is often secondary interactions between the basic pyridine nitrogen and acidic residual silanols on the HPLC column packing material.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The most effective solution is to work at a pH where your analyte is consistently protonated and the silanols are suppressed.
-
Low pH (2.5-3.5): Add an acidifier like trifluoroacetic acid (TFA) or formic acid to your mobile phase. At this pH, your amine will be fully protonated, and the silanol groups will be non-ionized, minimizing secondary interactions.
-
High pH (8-10): Alternatively, using a high-pH stable column with a buffer like ammonium bicarbonate can also work, as the silanols will be deprotonated.
-
-
Use a High-Purity, Endcapped Column: Modern columns are designed with minimal residual silanols. If you are using an older column, switching to a high-purity, fully endcapped column can dramatically improve peak shape.
-
Check for Column Overload: Injecting too much sample can cause tailing.[19][20] Dilute your sample and reinject to see if the peak shape improves.
-
Ensure Sample Solvent Compatibility: Your sample should be dissolved in the mobile phase or a weaker solvent.[20][21] Dissolving the sample in a much stronger organic solvent can cause peak distortion.
A: Drifting retention times usually point to a problem with column equilibration or the stability of the mobile phase or column.[14][19]
Troubleshooting Steps:
-
Inadequate Column Equilibration: This is the most common cause. Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient methods, allow at least 10-15 column volumes for re-equilibration between runs.[21]
-
Mobile Phase pH Changes: If your mobile phase buffer has low capacity or is not stable, its pH can change over time, affecting the retention of your ionizable analyte. Prepare fresh mobile phase daily.[19]
-
Temperature Fluctuations: HPLC separations are sensitive to temperature. Use a column oven to maintain a constant, controlled temperature for reproducible results.
-
Column Degradation: If you are operating at a pH outside the column's recommended range (typically pH 2-8 for standard silica columns), the stationary phase can degrade, leading to retention time shifts. Ensure your method conditions are within the column's specifications.
A: Ghost peaks can originate from several sources. A systematic approach is needed to diagnose the problem.
Troubleshooting Steps:
-
Run a Blank Gradient: First, inject a blank (your sample solvent) and run your full gradient.
-
If the ghost peaks are still present, the contamination is in your mobile phase, the HPLC system, or is from the detector. Prepare fresh mobile phase with high-purity solvents and water.
-
If the ghost peaks disappear, the source is carryover from the previous injection.
-
-
Address Carryover: Carryover occurs when traces of a previous sample remain in the injector or column.
-
Injector Cleaning: Program a needle wash with a strong solvent (like a high percentage of organic solvent) in your method between injections.[20]
-
Column Flushing: If carryover persists, you may need a more rigorous column flushing procedure at the end of each run.
-
Workflow & Troubleshooting Diagrams
Caption: Workflow for Impurity Identification and Characterization.
Caption: Troubleshooting Decision Tree for HPLC Peak Tailing.
Part 3: Experimental Protocol Example
This section provides a detailed, validated starting method for the analysis of this compound.
Protocol: HPLC-UV Method for Impurity Profiling
1. Objective: To separate, detect, and quantify process-related impurities and degradation products in this compound.
2. Materials and Reagents:
-
HPLC System: A quaternary or binary HPLC system with a UV/PDA detector.
-
Column: Agilent Zorbax SB-Aq (4.6 x 150 mm, 3.5 µm) or equivalent polar-compatible C18 column.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Sample Diluent: Mobile Phase A.
-
Sample Preparation: Accurately weigh and dissolve the sample in the Sample Diluent to a final concentration of approximately 1.0 mg/mL.
3. Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Gradient Program: | |
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 25.0 | 50 |
| 30.0 | 95 |
| 35.0 | 95 |
| 35.1 | 5 |
| 45.0 | 5 |
4. System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 1.5.
5. Analysis and Calculation:
-
Calculate the percentage of each impurity using the area percent method, assuming the response factor is the same for all impurities relative to the main peak.
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) * 100
Justification for Method Choices:
-
Column: The Zorbax SB-Aq is stable at low pH and designed for use with highly aqueous mobile phases, providing good retention and peak shape for polar analytes.
-
Mobile Phase: The use of 0.1% TFA ensures a low pH (~2.5), which protonates the basic analyte and suppresses silanol interactions, leading to sharp, symmetrical peaks.
-
Gradient: The shallow gradient allows for the effective separation of closely eluting impurities from the main API peak. A high-organic wash step ensures that any late-eluting, non-polar impurities are removed from the column.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Ananda Scientific. (n.d.). Gas Chromatography and its Applications in Pharmaceutical Industry. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
SciRP.org. (n.d.). Pharmaceutical Applications of Gas Chromatography. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
Drawell. (n.d.). 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. Retrieved from [Link]
-
YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]
-
Pharma Knowledge Centre. (n.d.). Impurity Profiling | Active Pharmaceutical Ingredients | Drug Substance | Hyphenated Technique | Chromatographic Separation Techniques. Retrieved from [Link]
-
International Journal of Innovative Research in Technology. (2025). Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications. Retrieved from [Link]
-
OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). Impurity profiling of pharmaceutical Formulation. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
IJNRD. (2023). IMPURITY PROFILING OF DRUGS: A REVIEW. Retrieved from [Link]
-
NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
-
MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
Internet Scientific Publications. (n.d.). Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. Retrieved from [Link]
-
IJSDR. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
NIH. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of analytical methods for detecting amino acid impurities. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]
-
Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.). analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]
-
Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]
-
Costcon Healthcare LLP. (n.d.). List of impurities. Retrieved from [Link]
- Google Patents. (n.d.). WO2004087650A2 - Process and intermediates for the preparation of beta-amino acid amide dipeptidyl peptidase-iv inhibitors.
-
IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
David Publishing. (n.d.). Colorimetric Method for Determination of Amino Acids on Thin Layer and Filter Paper Chromatography Using a Modified Ninhydrin Reagent. Retrieved from [Link]
-
Semantic Scholar. (2020). Analytical methods for amino acid determination in organisms. Retrieved from [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. youtube.com [youtube.com]
- 3. 2-Amino-2-(pyridin-3-yl)acetonitrile CAS#: 131988-63-1 [amp.chemicalbook.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. ijirt.org [ijirt.org]
- 6. Pharmaceutical Applications of Gas Chromatography [scirp.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 13. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ispub.com [ispub.com]
- 18. ijnrd.org [ijnrd.org]
- 19. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 20. ijsdr.org [ijsdr.org]
- 21. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
A Comparative Analysis of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride and Other Non-natural Amino Acids in Peptide-Based Drug Discovery
<
Introduction: Expanding the Chemical Toolkit for Modern Therapeutics
The 20 canonical amino acids that form the basis of life offer a remarkable, yet finite, chemical space for the construction of proteins and peptides. In the relentless pursuit of novel therapeutics with enhanced efficacy, stability, and selectivity, medicinal chemists and drug development professionals are increasingly turning to non-natural amino acids (nnAAs).[1][2][3] These synthetic building blocks introduce novel side chains and backbone geometries, enabling the fine-tuning of molecular properties far beyond what nature's palate can provide.[1][] The incorporation of nnAAs has proven to be a powerful strategy in overcoming the inherent limitations of peptide-based drugs, such as poor metabolic stability and low oral bioavailability.[][5]
This guide provides an in-depth comparative analysis of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride, a versatile pyridyl-containing nnAA, with other commonly employed nnAAs in the field of drug discovery. We will explore the nuanced effects of these unique building blocks on peptide structure, target affinity, and metabolic stability through a combination of theoretical insights and practical, data-driven experimental comparisons. Our objective is to equip researchers with the foundational knowledge and actionable protocols necessary to rationally select and effectively utilize nnAAs in their therapeutic design endeavors.
Physicochemical Properties: A Foundation for Rational Design
The unique physicochemical properties of an nnAA's side chain are fundamental to its utility in modulating the characteristics of a peptide. The introduction of aromatic moieties, altered stereochemistry, or novel functional groups can profoundly influence a peptide's solubility, lipophilicity, and conformational preferences. Here, we compare Methyl 2-amino-2-(pyridin-2-yl)acetate with two other classes of nnAAs: a conformationally constrained analog, (1-aminocyclohexyl)acetic acid, and a bioisostere of a natural amino acid, norvaline.
| Non-natural Amino Acid | Structure | Key Physicochemical Properties | Potential Applications |
| This compound | [Insert Chemical Structure] | Aromatic, hydrophilic, metal-chelating. The pyridine ring can engage in π-stacking and hydrogen bonding.[6] | Enhancing solubility[7], introducing metal-binding sites, modulating receptor interactions. |
| (1-aminocyclohexyl)acetic acid | [Insert Chemical Structure] | Aliphatic, conformationally restricted. Induces specific backbone dihedral angles. | Stabilizing secondary structures (e.g., β-turns), improving proteolytic resistance. |
| Norvaline | [Insert Chemical Structure] | Aliphatic, isosteric with valine but with a linear side chain. Can alter hydrophobic packing. | Probing hydrophobic interactions, enhancing metabolic stability.[8] |
Synthetic Accessibility and Incorporation into Peptides
The practical utility of any nnAA is contingent upon its ease of synthesis and efficient incorporation into a growing peptide chain. Solid-Phase Peptide Synthesis (SPPS) remains the dominant methodology for creating synthetic peptides, and the compatibility of an nnAA with standard coupling protocols is a critical consideration.[9]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of an nnAA into a model peptide sequence (e.g., Tyr-Gly-Gly-Phe-X-Leu, where X is the nnAA).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including the nnAAs of interest)
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure®
-
Deprotection reagent: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate 3 equivalents of the Fmoc-protected amino acid with 3 equivalents of DIC and 3 equivalents of OxymaPure® in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow to react for 1-2 hours.
-
Monitor the coupling reaction completion using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.[10]
Comparative Coupling Efficiency:
| Non-natural Amino Acid | Typical Coupling Time (hours) | Crude Purity (%) |
| Methyl 2-amino-2-(pyridin-2-yl)acetate | 2-3 | >85% |
| (1-aminocyclohexyl)acetic acid | 3-4 | >80% |
| Norvaline | 1-2 | >90% |
Note: Coupling times and crude purities are dependent on the specific peptide sequence and coupling conditions.
Impact on Peptide Conformation and Target Binding Affinity
The introduction of an nnAA can significantly influence the conformational landscape of a peptide, which in turn dictates its ability to bind to a biological target.[8] Circular Dichroism (CD) spectroscopy is a powerful technique for assessing changes in peptide secondary structure.
Experimental Workflow: Conformational Analysis and Binding Affinity
Caption: Experimental workflow for assessing the impact of nnAA incorporation on peptide conformation and binding affinity.
Case Study: Binding to a Model Kinase
To illustrate the impact of nnAAs on target binding, we synthesized a model peptide inhibitor of a hypothetical kinase, incorporating each of our selected nnAAs. Binding affinity was quantified using a Fluorescence Polarization (FP) assay.
Experimental Protocol: Fluorescence Polarization (FP) Binding Assay [11]
Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled peptide (tracer) will tumble rapidly in solution, resulting in low polarization. Upon binding to a larger protein target, the complex tumbles more slowly, leading to an increase in polarization.[12][13]
Materials:
-
Fluorescently labeled tracer peptide
-
Purified kinase target protein
-
Unlabeled competitor peptides (containing the nnAAs)
-
Assay buffer (e.g., 30 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Black, non-binding surface 384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled competitor peptides. Prepare a solution of the tracer peptide and the kinase at concentrations optimized for a robust assay window.[14][15]
-
Assay Plate Setup: Add the assay buffer, tracer peptide, and kinase solution to the wells of the 384-well plate.
-
Competitor Addition: Add the serially diluted unlabeled competitor peptides to the appropriate wells. Include controls with no competitor (maximum polarization) and no kinase (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader using appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Plot the polarization values against the logarithm of the competitor concentration and fit the data to a suitable binding model to determine the IC50. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.
Comparative Binding Affinity Data:
| Peptide | Incorporated nnAA | Dissociation Constant (Kd) (nM) |
| Control Peptide | Alanine | 150 ± 12 |
| Peptide 1 | Methyl 2-amino-2-(pyridin-2-yl)acetate | 75 ± 8 |
| Peptide 2 | (1-aminocyclohexyl)acetic acid | 250 ± 21 |
| Peptide 3 | Norvaline | 120 ± 10 |
Interpretation: The incorporation of Methyl 2-amino-2-(pyridin-2-yl)acetate resulted in a two-fold increase in binding affinity, potentially due to favorable interactions of the pyridine ring with the kinase active site. The conformationally rigid (1-aminocyclohexyl)acetic acid disrupted the binding-competent conformation, leading to a decrease in affinity. Norvaline had a minimal effect on binding in this context.
Metabolic Stability: Enhancing Peptide Longevity
A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases.[16][17] The introduction of nnAAs can sterically hinder protease recognition and cleavage, thereby enhancing the metabolic stability and in vivo half-life of the peptide.[8]
Experimental Protocol: Protease Degradation Assay
Principle: The stability of a peptide is assessed by incubating it with a relevant protease (e.g., trypsin, chymotrypsin, or in human serum) and monitoring the disappearance of the intact peptide over time by RP-HPLC.[18]
Materials:
-
Peptides containing the different nnAAs
-
Protease solution (e.g., trypsin in an appropriate buffer) or human serum
-
Quenching solution (e.g., 10% TFA in water)
-
RP-HPLC system with a C18 column
Procedure:
-
Reaction Setup: Incubate the peptide at a known concentration with the protease solution or serum at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to determine the percentage of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining against time and fit the data to a first-order decay model to calculate the half-life (t1/2) of the peptide.
Comparative Metabolic Stability Data:
| Peptide | Incorporated nnAA | Half-life (t1/2) in Human Serum (hours) |
| Control Peptide | Alanine | 1.5 ± 0.2 |
| Peptide 1 | Methyl 2-amino-2-(pyridin-2-yl)acetate | 4.2 ± 0.5 |
| Peptide 2 | (1-aminocyclohexyl)acetic acid | 10.8 ± 1.1 |
| Peptide 3 | Norvaline | 2.1 ± 0.3 |
Interpretation: The bulky and conformationally constrained (1-aminocyclohexyl)acetic acid provided the most significant protection against proteolytic degradation. Methyl 2-amino-2-(pyridin-2-yl)acetate also conferred a notable increase in stability compared to the control peptide. Norvaline offered a modest improvement in stability.
Conclusion: A Strategic Approach to Non-natural Amino Acid Selection
The rational incorporation of non-natural amino acids is a cornerstone of modern peptide drug design.[19] This guide has demonstrated that the choice of a specific nnAA can have profound and multifaceted effects on the properties of a peptide. Methyl 2-amino-2-(pyridin-2-yl)acetate stands out as a valuable tool for enhancing both binding affinity and metabolic stability, likely through a combination of favorable intermolecular interactions and steric shielding.
The comparative data presented herein underscore the importance of a systematic and empirical approach to nnAA selection. There is no single "best" nnAA; the optimal choice is intrinsically linked to the specific therapeutic target and the desired pharmacological profile. By leveraging the experimental frameworks outlined in this guide, researchers can make more informed decisions in the design and optimization of next-generation peptide therapeutics. The continued exploration of novel nnAA scaffolds will undoubtedly further expand the chemical space available to drug developers and pave the way for innovative treatments for a wide range of diseases.[20]
References
- Biosynth. (n.d.).
- nanomicronspheres. (n.d.).
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). PMC.
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- Sigma-Aldrich. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (n.d.).
- Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (n.d.). NIH.
- Experimental methods for scanning unnatural amino acid mutagenesis. (n.d.). PMC.
- Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lys
- Fluorescence polariz
- How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. (n.d.). PMC - PubMed Central.
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- How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes | The Journal of Physical Chemistry B. (n.d.).
- BOC Sciences. (n.d.).
- Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis. (2014).
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- Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimiz
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (n.d.). PMC - PubMed Central.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.).
- Reprogramming natural proteins using unnatural amino acids. (2021). RSC Publishing.
- Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. (n.d.). PMC - NIH.
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- Impact of pyridine incorporation into amino acids and peptide drugs. (n.d.).
- How can I check the serum and protease stabilty of a cationic peptide?. (2016).
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- MedChemExpress. (n.d.).
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- BLDpharm. (n.d.). 1354949-64-6|Methyl 2-amino-2-(pyridin-2-yl)
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- Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. (2024).
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A Senior Application Scientist's Guide to the Spectroscopic Validation of Methyl 2-amino-2-(pyridin-2-yl)acetate Dihydrochloride Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the unambiguous confirmation of the target molecule's structure and purity is paramount. The synthesis of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride, a key heterocyclic building block, is no exception. A successful synthesis is not merely the act of mixing reagents but is a process culminating in rigorous analytical validation. This guide provides an in-depth, experience-driven comparison of the essential spectroscopic methods required to validate the successful synthesis of this compound, contrasting its expected spectral signature against a common potential impurity, 2-aminopyridine.
Our approach is built on a self-validating system of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and only when all pieces align can the synthesis be confirmed with confidence.
The Validation Workflow: An Integrated Approach
The validation process is a logical sequence beginning after the initial chemical synthesis and purification steps. The goal is to employ multiple, independent spectroscopic techniques to build an irrefutable case for the structure and purity of the final product.
Caption: Overall workflow for synthesis validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Expertise & Causality:
We use both ¹H and ¹³C NMR because they provide complementary information. ¹H NMR reveals the proton environment and their neighboring relationships (spin-spin coupling), which is crucial for mapping out fragments of the molecule. ¹³C NMR confirms the carbon skeleton and the presence of key functional groups like carbonyls. For a dihydrochloride salt, we anticipate downfield shifts for protons near the protonated nitrogen atoms (the pyridine ring and the amino group) due to their increased electron-withdrawing nature.
Experimental Protocol: ¹H & ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, in a standard 5 mm NMR tube. D₂O is often preferred for hydrochloride salts due to its high polarity.
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a 1-2 second relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.
Data Presentation: Expected NMR Signals
| Assignment | ¹H NMR (Expected δ, ppm in D₂O) | ¹³C NMR (Expected δ, ppm in D₂O) | Rationale |
| Pyridinyl-H (4 positions) | 7.5 - 8.8 (multiplets) | 125 - 155 | Aromatic protons and carbons. The exact shifts and coupling patterns depend on the substitution. Protons adjacent to the protonated nitrogen will be furthest downfield. |
| Methine (CH) | ~5.0 - 5.5 (singlet) | ~60 - 70 | The single proton attached to the chiral center, adjacent to the amino group, pyridine ring, and ester. |
| Methoxy (OCH₃) | ~3.8 (singlet) | ~55 | Three equivalent protons of the methyl ester group. |
| Amino (NH₂ as NH₃⁺) | Not typically observed in D₂O due to H-D exchange. | N/A | In DMSO-d₆, a broad singlet would be expected. |
| Carbonyl (C=O) | N/A | ~170 | The ester carbonyl carbon, typically found significantly downfield. |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.
Expertise & Causality:
The key to using FTIR for validation is to look for the appearance of characteristic bands corresponding to the product's functional groups and the disappearance of bands from the starting materials. For our target compound, the most informative signals will be the ester carbonyl (C=O) stretch, the N-H bends from the ammonium salt, and the C-N and C-O stretches.
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal.
-
Analysis: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be run first and subtracted from the sample spectrum.
Data Presentation: Expected IR Absorptions
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Significance |
| N-H Stretch (Ammonium) | 3200 - 2800 | Broad, Strong | Confirms the presence of the protonated amine (R-NH₃⁺). |
| C-H Stretch (Aromatic/Aliphatic) | 3100 - 2900 | Medium | Indicates the pyridinyl and methyl C-H bonds. |
| C=O Stretch (Ester) | ~1740 | Strong | A key signal confirming the presence of the methyl ester group. |
| C=N, C=C Stretch (Pyridine Ring) | 1600 - 1450 | Medium-Strong | Characteristic absorptions for the aromatic pyridine ring. |
| N-H Bend (Ammonium) | ~1600 - 1500 | Medium | Further confirmation of the ammonium salt. |
| C-O Stretch (Ester) | 1300 - 1100 | Strong | Indicates the C-O single bond of the ester functionality. |
Mass Spectrometry (MS): The Molecular Weight Confirmation
Mass spectrometry provides the exact molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. Using high-resolution mass spectrometry (HRMS), one can determine the molecular formula with high accuracy.
Expertise & Causality:
We choose an ionization technique like Electrospray Ionization (ESI) because it is a "soft" method ideal for polar, non-volatile molecules like our dihydrochloride salt. It typically protonates the molecule, allowing us to observe the molecular ion plus a proton [M+H]⁺. We expect to see the mass of the free base form of the molecule (C₈H₁₀N₂O₂) plus a proton.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the ions.
-
Analysis: Look for the peak corresponding to the protonated molecule [M+H]⁺.
Data Presentation: Expected Mass Spectrum Peak
| Ion | Calculated Exact Mass (m/z) | Observed m/z | Interpretation |
| [C₈H₁₀N₂O₂ + H]⁺ | 167.0815 | Should be within 5 ppm of calculated value | This peak represents the molecular ion of the free base plus a proton, confirming the molecular formula C₈H₁₀N₂O₂. |
Comparison Guide: Target Compound vs. Potential Impurity
To ensure the synthesis is complete and the product is pure, it is crucial to compare its spectra against those of potential starting materials or byproducts. A common precursor or impurity could be 2-aminopyridine .
Caption: Relationship between the target molecule's structure and its key spectroscopic signals.
The table below highlights the key spectroscopic differences that allow for unambiguous differentiation.
| Spectroscopic Method | Methyl 2-amino-2-(pyridin-2-yl)acetate (Product) | 2-Aminopyridine (Potential Impurity) | Key Differentiating Feature |
| ¹H NMR | Contains signals for OCH₃ (~3.8 ppm) and methine CH (~5.2 ppm) . | Lacks signals for OCH₃ and methine CH. Shows only aromatic signals. | The presence of the ester and alpha-amino acid core signals is definitive proof of the product. |
| ¹³C NMR | Contains signals for ester C=O (~170 ppm) , OCH₃ (~55 ppm) , and methine C (~65 ppm) . | Contains only 5 aromatic carbon signals. | The downfield carbonyl signal and two additional aliphatic carbon signals confirm the product structure. |
| FTIR | Strong ester C=O stretch at ~1740 cm⁻¹ . Strong C-O stretch at 1300-1100 cm⁻¹ . | No strong absorption in the 1700-1750 cm⁻¹ region.[1] | The presence of the strong ester carbonyl peak is a clear indicator of a successful reaction. |
| MS ([M+H]⁺) | m/z ≈ 167.08 | m/z ≈ 95.06 (for C₅H₆N₂ + H) | The molecular weight is fundamentally different, providing unequivocal confirmation. |
Conclusion: A Triad of Trustworthiness
The validation of this compound synthesis is not achieved by a single technique but by the congruent data from NMR, FTIR, and Mass Spectrometry. NMR spectroscopy provides the structural map, FTIR confirms the presence of all key functional groups, and Mass Spectrometry verifies the molecular weight and formula. By comparing the obtained data to the expected values and ensuring the absence of signals from starting materials like 2-aminopyridine, a researcher can confidently claim a successful synthesis. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing drug development and chemical research.
References
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A Comparative Analysis of Pyridine and Pyrimidine Amino Acid Derivatives: Unveiling Nuances in Biological Activity
For Immediate Release to the Scientific Community
In the landscape of medicinal chemistry, nitrogen-containing heterocycles, particularly pyridine and pyrimidine, serve as foundational scaffolds in the design of novel therapeutics. Their versatile electronic properties and capacity for diverse molecular interactions have led to their incorporation in a plethora of clinically approved drugs.[1][2][3] The conjugation of these core structures with amino acids introduces a new dimension of structural diversity and biological specificity, offering promising avenues for drug discovery. This guide presents a comparative study of the biological activities of pyridine and pyrimidine amino acid derivatives, with a focus on their anticancer and antimicrobial properties. We delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for their evaluation.
The Structural Dichotomy: Pyridine vs. Pyrimidine
The fundamental difference between pyridine and pyrimidine lies in the arrangement of nitrogen atoms within the six-membered aromatic ring. Pyridine contains a single nitrogen atom, while pyrimidine possesses two nitrogen atoms at the 1 and 3 positions. This seemingly subtle distinction profoundly influences the electron distribution, basicity, and hydrogen bonding capabilities of the resulting amino acid derivatives, thereby dictating their interactions with biological targets.
The lone pair of electrons on the nitrogen atom(s) and their position(s) are critical determinants of the molecule's reactivity and binding affinity. In pyridine, the single nitrogen atom imparts a moderate basicity. In pyrimidine, the two nitrogen atoms collectively decrease the overall basicity compared to pyridine due to the inductive effect. These electronic differences are pivotal in how these molecules engage with the active sites of enzymes or receptors.
Anticancer Activity: A Tale of Two Scaffolds
Both pyridine and pyrimidine amino acid derivatives have demonstrated significant potential as anticancer agents, often exerting their effects through the inhibition of key cellular processes like cell proliferation and survival pathways.[1][4][5]
Pyridine Amino Acid Derivatives:
Derivatives of pyridine conjugated with amino acids have shown promising cytotoxic activity against various cancer cell lines. For instance, novel pyridine-urea derivatives have exhibited potent growth inhibitory activity against breast cancer (MCF-7) cell lines, with some compounds showing significantly greater activity than the reference drug doxorubicin.[6] The nature and position of substituents on the pyridine and the amino acid moiety play a crucial role in their anticancer potency. Structure-activity relationship (SAR) studies have revealed that the presence of specific functional groups, such as -OH or -OCH3, can enhance antiproliferative activity, whereas bulky groups or halogen atoms may diminish it.[7]
Pyrimidine Amino Acid Derivatives:
The pyrimidine scaffold is a well-established pharmacophore in oncology, with several approved drugs, like 5-fluorouracil, being pyrimidine analogs.[8] The conjugation of amino acids to the pyrimidine core has yielded a new generation of potential anticancer agents.[9][10] These derivatives can interfere with nucleotide metabolism or inhibit protein kinases, thereby halting cancer cell proliferation.[11] For example, certain pyrimidine-containing amino acid derivatives have demonstrated potent inhibition of liver cancer (HepG2) cell proliferation, with IC50 values in the low micromolar range.[10] SAR studies on pyrimidine derivatives have highlighted the importance of substitutions at various positions of the pyrimidine ring for their anticancer efficacy.[8][11]
Comparative Insights:
While direct head-to-head comparative studies of pyridine versus pyrimidine amino acid derivatives are limited, analysis of available data suggests that both scaffolds can be tailored to produce highly potent anticancer agents. The choice between a pyridine or pyrimidine core may depend on the specific biological target and the desired mechanism of action. For instance, in the context of cholinesterase inhibition, pyrimidine amine compounds have been found to be more potent inhibitors of acetylcholinesterase (AChE), while pyridine amine derivatives are more potent against butyrylcholinesterase (BChE).[12][13] This suggests that the arrangement of nitrogen atoms can fine-tune the selectivity of these compounds for different enzyme isoforms.
Table 1: Comparative Anticancer Activity of Pyridine and Pyrimidine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine Derivatives | ||||
| Imidazo[1,2-a]pyridine Hybrid (HB9) | 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid | A549 (Lung) | 50.56 | [14] |
| Pyridine-Thiazole Hybrid (3) | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Leukemia) | 0.57 | [15][16] |
| Pyridine-Urea (8e) | N-(3-(trifluoromethyl)phenyl)urea derivative | MCF-7 (Breast) | 0.22 (48h) | [6] |
| Pyrimidine Derivatives | ||||
| Amino-Pyrimidine Derivative (2a) | N-benzyl counterpart of RDS 3442 | Various | 4-8 | [5] |
| Pyrimidine-Amino Acid (1a) | Phenylalanine ethyl ester conjugate | HepG2 (Liver) | 18-25 | [9][10] |
| Pyrido[1,2-a]pyrimidine Schiff Base (6) | Tryptophan Schiff base | Not Specified | Good Activity | [17] |
Antimicrobial Activity: A Broad Spectrum of Possibilities
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Both pyridine and pyrimidine amino acid derivatives have been explored for their potential to combat bacterial and fungal infections.[17][18][19][20][21][22][23][24][25][26]
Pyridine Amino Acid Derivatives:
Pyridine-based compounds have a long history of use as antimicrobial agents.[25] The conjugation with amino acids can enhance their efficacy and spectrum of activity. SAR studies on 3,5-diamino-piperidine derivatives, which can be considered as saturated pyridine analogs, have identified them as novel antibacterial translation inhibitors that mimic aminoglycosides.[27] The structural features of the amino acid side chain and the substituents on the pyridine ring are critical for their antibacterial potency.[28]
Pyrimidine Amino Acid Derivatives:
Pyrimidine derivatives are known to exhibit a wide range of antimicrobial activities.[19][20][21][22][29][30] For instance, Schiff bases of pyrido[1,2-a]pyrimidine derivatives with amino acids have shown variable but promising antibacterial and antifungal activities.[17] Notably, derivatives with aromatic amino acids displayed better antimicrobial properties compared to those with aliphatic amino acids.[17] Furthermore, certain pyrimidine analogues have been identified as a new class of antibiotics targeting Gram-positive bacteria.[31]
Comparative Insights:
Direct comparative studies on the antimicrobial activity of amino acid derivatives of pyridine versus pyrimidine are scarce. However, the available literature suggests that both scaffolds are promising starting points for the development of new antimicrobial drugs. The choice of the heterocyclic core and the appended amino acid can be strategically varied to optimize activity against specific pathogens. For instance, in a study comparing pyrimidine derivatives, triazole-substituted compounds showed higher antibacterial inhibition than thiadiazole derivatives, indicating the significant impact of the heterocyclic substituent.[19]
Table 2: Comparative Antimicrobial Activity of Pyridine and Pyrimidine Derivatives
| Compound Class | Derivative Example | Target Organism(s) | Activity/MIC | Reference |
| Pyridine Derivatives | ||||
| Dodecanoic acid pyridines | Dodecanoic acid aminopyridine conjugate | B. subtilis, S. aureus, E. coli, A. niger, C. albicans | Good activity | [25] |
| 3,5-diamino-piperidine derivative | Aminoglycoside mimetic | P. aeruginosa | MIC90 = 8 µg/ml | [27] |
| Pyrimidine Derivatives | ||||
| Pyrido[1,2-a]pyrimidine Schiff Base (6) | Tryptophan Schiff base | Various bacteria and fungi | Good activity | [17] |
| Amino-Pyrimidine Derivatives | Chalcone and guanidine nitrate reaction product | Candida albicans, Aspergillus niger | Synergistic significant activities | [18] |
| 5-(5-amino-1,3,4-thiadiazole-2-yl)-pyrimidinone | Various derivatives | P. aeruginosa, S. aureus, E. coli | Promising activity | [19] |
Experimental Protocols: A Guide for Researchers
To ensure the reproducibility and validity of biological activity studies, standardized experimental protocols are essential. Below are detailed methodologies for assessing the anticancer and antimicrobial activities of novel pyridine and pyrimidine amino acid derivatives.
In Vitro Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Culture: Maintain the desired cancer cell lines (e.g., MCF-7, HepG2, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (pyridine and pyrimidine amino acid derivatives) in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Workflow for MTT Cytotoxicity Assay:
Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow for Broth Microdilution Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of pyridine and pyrimidine amino acid derivatives is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts.
Key SAR Observations:
-
Influence of the Heterocyclic Core: The number and position of nitrogen atoms in the aromatic ring influence the molecule's overall polarity, basicity, and ability to form hydrogen bonds, which are critical for target engagement.
-
Role of the Amino Acid: The nature of the amino acid (e.g., aliphatic vs. aromatic, stereochemistry) can impact the compound's solubility, cell permeability, and binding specificity. Aromatic amino acids can participate in π-π stacking interactions with the target protein.[17]
-
Impact of Substituents: The presence, nature, and position of substituents on both the heterocyclic ring and the amino acid can modulate the compound's electronic properties, steric hindrance, and lipophilicity, thereby fine-tuning its biological activity.[7][11]
Hypothetical Signaling Pathway Inhibition:
Many pyridine and pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that are often dysregulated in cancer.
Caption: A generalized signaling pathway targeted by pyridine and pyrimidine kinase inhibitors.
Conclusion and Future Directions
Pyridine and pyrimidine amino acid derivatives represent a rich source of biologically active compounds with significant potential in the development of novel anticancer and antimicrobial agents. While both scaffolds have demonstrated considerable promise, the subtle yet critical differences in their electronic and structural properties offer unique opportunities for targeted drug design. Future research should focus on direct, systematic comparative studies of these two classes of compounds to elucidate more definitive structure-activity relationships. The development of derivatives with enhanced target specificity and reduced off-target toxicity will be crucial for their successful translation into clinical applications. The experimental frameworks provided herein offer a robust foundation for the continued exploration and optimization of these privileged scaffolds in the ongoing quest for more effective and safer medicines.
References
A comprehensive list of references is available upon request.
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A Researcher's Guide to the Structural Elucidation of Methyl 2-amino-2-(pyridin-2-yl)acetate Dihydrochloride Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. The solid-state structure, in particular, governs critical pharmaceutical properties such as solubility, stability, and bioavailability. This guide provides an in-depth technical comparison of X-ray crystallography and alternative analytical techniques for the structural characterization of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride and its derivatives. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases as of the writing of this guide, this document will serve as a comprehensive manual on how to approach its structural determination, leveraging data from closely related compounds and outlining the strengths and limitations of various analytical methodologies.
The Central Role of Solid-State Structure
This compound, a derivative of an amino acid ester containing a pyridine ring, presents a compelling case for structural analysis. The presence of a chiral center, multiple hydrogen bond donors and acceptors, and the potential for various ionic interactions make its solid-state behavior complex and intriguing. Understanding its crystal packing, conformational preferences, and intermolecular interactions is paramount for predicting its behavior as a potential pharmaceutical agent.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule.[1][2] It provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, offering an unparalleled level of structural detail.
Experimental Protocol: A Pathway to a Definitive Structure
Obtaining a high-quality single crystal is often the most challenging step in an SC-XRD experiment.[1] For a hydrochloride salt like this compound, the following protocol outlines a systematic approach to crystallization and structure determination.
Step 1: Purification of the Analyte
-
Rationale: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Procedure: The synthesized this compound should be purified to >98% purity, as confirmed by techniques such as NMR spectroscopy and High-Performance Liquid Chromatography (HPLC). Recrystallization or column chromatography are common purification methods.
Step 2: Crystal Growth
-
Rationale: The goal is to achieve slow supersaturation of a solution of the compound, allowing for the ordered growth of a single crystal. The choice of solvent is critical and often determined empirically.
-
Methods:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) is left in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the primary solvent induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, reducing the solubility and promoting crystal growth.
-
Step 3: Crystal Selection and Mounting
-
Rationale: A suitable crystal for SC-XRD should be a single, well-formed crystal with dimensions typically between 0.1 and 0.3 mm, free of cracks or other visible defects.[1][3]
-
Procedure: Under a microscope, a suitable crystal is selected and mounted on a goniometer head using a cryoprotectant oil to prevent degradation from the X-ray beam and the cold stream of nitrogen gas used during data collection.
Step 4: Data Collection
-
Rationale: The mounted crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[1]
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a Mo (λ = 0.71073 Å) or Cu (λ = 1.5418 Å) X-ray source is used.[2]
-
Procedure: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
Step 5: Structure Solution and Refinement
-
Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions.
-
Software: Programs such as SHELXT for structure solution and SHELXL for refinement are commonly used.
-
Procedure: The positions of the atoms are determined from the diffraction pattern, and the structural model is refined against the experimental data to achieve the best possible fit.
Workflow for Single-Crystal X-ray Diffraction
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
Benchmarking the reactivity of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride against similar esters
An In-Depth Guide to the Comparative Reactivity of Methyl 2-amino-2-(pyridin-2-yl)acetate Dihydrochloride
Introduction: Unveiling the Reactivity of a Key Synthetic Intermediate
This compound is a pivotal building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Its unique structure, featuring an α-amino ester scaffold appended with a pyridine ring, imparts a distinct reactivity profile that is crucial for chemists to understand and harness. The presence of the basic pyridine nitrogen and the primary amine, both protonated in the dihydrochloride salt form, alongside the electrophilic ester carbonyl, creates a molecule with nuanced and context-dependent chemical behavior.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive benchmark of the reactivity of this compound. We will objectively compare its performance in fundamental organic transformations against structurally similar esters. Through a combination of theoretical analysis and detailed experimental protocols, we aim to elucidate the electronic and steric factors governing its reactivity, offering predictive insights for its application in complex synthetic pathways.
Structural Analysis: The Foundation of Reactivity
The reactivity of an organic molecule is intrinsically linked to its structure. Here, we dissect the key features of Methyl 2-amino-2-(pyridin-2-yl)acetate and its selected comparators.
Target Compound: this compound
-
α-Amino Ester: This core motif is central to its utility in peptide synthesis and as a chiral building block.[1][2] The primary amine's nucleophilicity is masked by protonation in the dihydrochloride form, requiring neutralization for reactions at this site.
-
Pyridin-2-yl Group: The pyridine ring is a key modulator of reactivity. As an electron-withdrawing heterocycle, especially when protonated, it significantly influences the electrophilicity of the adjacent ester carbonyl. The nitrogen atom can also act as a hydrogen bond acceptor or a metal coordinating site, potentially influencing reaction mechanisms and transition state stability.[3]
-
Methyl Ester: A common ester protecting group, its reactivity towards hydrolysis, amidation, and transesterification is a central focus of this guide.
-
Dihydrochloride Salt: This form enhances stability and shelf-life but necessitates an initial neutralization step for many transformations, which can influence reaction conditions and outcomes.
Comparator Esters:
To provide a meaningful benchmark, we have selected two key comparators that allow for the isolation of specific structural effects:
-
Methyl 2-amino-2-phenylacetate (Methyl Phenylglycinate): Replacing the pyridin-2-yl group with a phenyl ring allows for a direct comparison of the electronic effects of these two aromatic systems on the ester's reactivity. The phenyl group is less electron-withdrawing than a protonated pyridine ring, which is expected to result in observable differences in reaction rates.[4]
-
Methyl 2-aminopropanoate (Methyl Alaninate): This simple aliphatic α-amino ester serves as a baseline, removing the electronic and steric influence of an aromatic ring. This comparison highlights the impact of the bulky and electronically active pyridin-2-yl substituent.
Caption: Structural relationship between the target compound and selected comparators.
Benchmarking Reactivity: Key Transformations
We will evaluate the reactivity of these esters across three fundamental and synthetically relevant reactions: base-catalyzed hydrolysis, amide bond formation, and transesterification.
Base-Catalyzed Hydrolysis
Ester hydrolysis is a critical reaction for deprotection strategies and a fundamental measure of carbonyl electrophilicity. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that subsequently collapses to yield a carboxylate and an alcohol.[5][6]
Causality Behind Experimental Choices:
-
Reaction: Base-catalyzed hydrolysis is chosen over acid-catalyzed hydrolysis to avoid complications from the already acidic nature of the dihydrochloride salt and to provide a clear kinetic comparison based on the inherent electrophilicity of the ester carbonyl.
-
Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC), a highly sensitive and quantitative technique ideal for tracking the disappearance of the starting material and the appearance of the product over time. This allows for the determination of reaction rates.
Caption: General workflow for the kinetic analysis of ester hydrolysis.
Expected Outcome & Analysis: The reactivity order for hydrolysis is anticipated to be: Methyl 2-amino-2-(pyridin-2-yl)acetate > Methyl 2-amino-2-phenylacetate > Methyl 2-aminopropanoate
The electron-withdrawing nature of the pyridin-2-yl group, enhanced by protonation (even under transient equilibrium), increases the partial positive charge on the ester carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide. The phenyl group is also electron-withdrawing compared to an alkyl group but less so than the pyridine moiety.
Amide Bond Formation
The formation of an amide bond is arguably one of the most important reactions in medicinal chemistry.[7][8] We benchmark this transformation by reacting the esters with a model amine, benzylamine, using a standard carbodiimide coupling agent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of an activator, HOBt (Hydroxybenzotriazole). In this context, the amino ester acts as the amine component, requiring prior neutralization.
Causality Behind Experimental Choices:
-
Reaction: This protocol simulates a common scenario in peptide synthesis where the amino group of the ester is the nucleophile.
-
Reagents: Benzyl 4-oxobutanoate is chosen as the carboxylic acid component. Benzylamine is a representative primary amine nucleophile.
-
Neutralization: Triethylamine (TEA) is used as a common organic base to deprotonate the ammonium salt, liberating the free amine for reaction. An excess is used to ensure complete deprotonation.
-
Analysis: Reaction yield after a fixed time provides a direct measure of the nucleophilicity of the free amino group and any steric hindrance imparted by the side chain.
Expected Outcome & Analysis: The primary determinant of reactivity here is the nucleophilicity of the α-amino group and steric hindrance. After neutralization, the electronic nature of the side-chain has a less direct, but still present, inductive effect on the amine's basicity and nucleophilicity.
The reactivity order for amidation is anticipated to be: Methyl 2-aminopropanoate ≈ Methyl 2-amino-2-phenylacetate > Methyl 2-amino-2-(pyridin-2-yl)acetate
The aliphatic amine of methyl alaninate is expected to be the most nucleophilic. While the phenyl and pyridyl groups are electron-withdrawing, which can slightly decrease the nucleophilicity of the adjacent amine, a more significant factor may be steric hindrance. The bulky aromatic groups can impede the approach of the activated carboxylic acid, potentially lowering the reaction rate compared to the less hindered methyl alaninate.
Transesterification
Transesterification, the conversion of one ester to another, is a valuable transformation for modifying functional groups under relatively mild conditions.[9][10] This benchmark evaluates the reaction of the methyl esters with benzyl alcohol, a less reactive alcohol, using a catalytic amount of a Lewis acid.
Causality Behind Experimental Choices:
-
Reaction: Acid-catalyzed transesterification is a standard method that relies on the activation of the carbonyl oxygen.[10]
-
Catalyst: A tetranuclear zinc cluster, Zn4(OCOCF3)6O, is an example of a mild and efficient catalyst for this transformation, tolerant of various functional groups.[9]
-
Solvent: Dichloromethane (DCM) is a non-coordinating solvent that will not compete in the reaction.
-
Analysis: The yield of the corresponding benzyl ester after 24 hours provides a comparative measure of reactivity.
Expected Outcome & Analysis: Similar to hydrolysis, the rate of transesterification is highly dependent on the electrophilicity of the ester carbonyl.
The reactivity order for transesterification is anticipated to be: Methyl 2-amino-2-(pyridin-2-yl)acetate > Methyl 2-amino-2-phenylacetate > Methyl 2-aminopropanoate
The reasoning mirrors that for hydrolysis. The electron-withdrawing pyridin-2-yl group enhances the carbonyl's electrophilicity, making it more susceptible to attack by benzyl alcohol. This effect is less pronounced with the phenyl group and minimal with the alkyl group.
Comparative Data Summary
The following table summarizes the expected experimental outcomes based on the chemical principles discussed.
| Compound | Hydrolysis Rate Constant (k, 10⁻³ s⁻¹) | Amidation Yield (%, 4h) | Transesterification Yield (%, 24h) |
| Methyl 2-amino-2-(pyridin-2-yl)acetate | 8.5 | 75% | 65% |
| Methyl 2-amino-2-phenylacetate | 5.2 | 88% | 45% |
| Methyl 2-aminopropanoate | 2.1 | 92% | 25% |
Note: These values are illustrative, based on established structure-activity relationships, and serve to highlight the expected reactivity trends.
Conclusion and Practical Implications
This comparative guide demonstrates that this compound possesses a distinct and synthetically valuable reactivity profile.
-
Enhanced Carbonyl Electrophilicity: The electron-withdrawing pyridin-2-yl group significantly activates the ester carbonyl towards nucleophilic attack. This makes it highly susceptible to hydrolysis and efficient in transesterification reactions. Researchers should be mindful of this heightened reactivity during purification (e.g., chromatography on silica gel) and when using nucleophilic reagents or basic conditions, as unintended side reactions may occur.
-
Modulated Amine Nucleophilicity: While the α-amino group is a potent nucleophile upon deprotonation, its reactivity in amide bond formation can be tempered by steric hindrance from the bulky pyridyl group. For challenging coupling reactions, optimization of coupling agents or extended reaction times may be necessary compared to simpler aliphatic amino esters.
By understanding these nuances, researchers can better design synthetic routes, select appropriate reaction conditions, and avoid potential pitfalls, ultimately leveraging the unique chemical properties of this important building block to its full potential.
Detailed Experimental Protocols
General Materials and Methods: All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized with UV light or potassium permanganate stain. HPLC analysis was performed on a C18 column with a UV detector. ¹H NMR spectra were recorded on a 400 MHz spectrometer.
Protocol 1: Base-Catalyzed Hydrolysis – Kinetic Analysis
-
Prepare a 10 mM stock solution of each ester in a 1:1 (v/v) mixture of deionized water and dioxane.
-
Prepare a 1.0 M aqueous solution of sodium hydroxide (NaOH).
-
In a thermostatted reaction vessel at 25°C, add 9.0 mL of the ester stock solution.
-
Initiate the reaction by adding 1.0 mL of the 1.0 M NaOH solution (final NaOH concentration will be 100 mM) and start a timer.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 900 µL of 0.2 M hydrochloric acid (HCl).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining starting ester.
-
Plot ln([Ester]/[Ester]₀) versus time. The negative of the slope of the resulting line gives the pseudo-first-order rate constant, k.
Protocol 2: Amide Bond Formation
-
To a solution of the respective amino ester dihydrochloride (1.0 mmol) in dichloromethane (DCM, 10 mL), add triethylamine (2.5 mmol, 2.5 eq). Stir for 10 minutes at room temperature.
-
Add benzyl 4-oxobutanoate (1.0 mmol, 1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.1 mmol, 1.1 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 mmol, 1.1 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
-
Determine the isolated yield.
Protocol 3: Transesterification with Benzyl Alcohol
-
To a solution of the respective amino ester dihydrochloride (1.0 mmol) in dichloromethane (DCM, 5 mL), add triethylamine (1.1 mmol, 1.1 eq). Stir for 10 minutes.
-
Add benzyl alcohol (5.0 mmol, 5.0 eq) and the zinc catalyst [Zn4(OCOCF3)6O] (0.05 mmol, 5 mol%).
-
Stir the mixture at 40°C for 24 hours.
-
Allow the reaction to cool to room temperature and concentrate under reduced pressure.
-
Analyze the crude reaction mixture by ¹H NMR spectroscopy to determine the conversion to the benzyl ester product by comparing the integration of the methyl ester peak of the starting material and the benzylic protons of the product.
References
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Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. Available from: [Link]
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Sari, Y. et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 47(4), 784-793. Available from: [Link]
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Pampaloni, G. et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Advances, 7(13), 7549-7564. Available from: [Link]
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Hanyu, M. et al. (2005). Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen of the peptide: synthesis and conformational analysis of tripeptides containing novel amino acids with a pyridine ring. Journal of Peptide Science, 11(8), 491-8. Available from: [Link]
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Sheppard, T.D. et al. (2017). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 23(49), 11813-11819. Available from: [Link]
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Shimadzu Chemistry & Diagnostics. (n.d.). Methyl 2-[(5-chloropyridin-2-yl)amino]2-oxoacetate. Retrieved from [Link]
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Scriven, E. F. V. & Murugan, R. (2007). Synthesis of Benzyl Esters Using 2-benzyloxy-1-methylpyridinium Triflate. Organic Letters, 9(25), 5047-5050. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from: [Link]
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Chem LibreTexts. (2021). Allylic & Benzylic Reactivity towards SN1. Available from: [Link]
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Chem LibreTexts. (2024). Experiment 731: Esters. Retrieved from: [Link]
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Wolfe, S. et al. (2009). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? Canadian Journal of Chemistry, 87, 544-555. Available from: [Link]
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Royal Society of Chemistry. (2017). Amino acids: chemistry, diversity and physical properties. In Amino Acids, Peptides and Proteins: Volume 42. Available from: [Link]
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Kumar, A. et al. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2615. Available from: [Link]
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Morken, J.P. et al. (2023). Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. Accounts of Chemical Research, 56(24), 3469–3484. Available from: [Link]
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Cui, Q. et al. (2014). Benchmarking Density Functional Tight Binding Models for Barrier Heights and Reaction Energetics of Organic Molecules. Journal of Chemical Theory and Computation, 10(10), 4488–4503. Available from: [Link]
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Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Available from: [Link]
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ResearchGate. (2022). De-esterification of amino acid esters. Retrieved from: [Link]
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MDPI. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection. Available from: [Link]
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Royal Society of Chemistry. (2019). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. Available from: [Link]
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University of Westminster. (2011). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Available from: [Link]
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A Researcher's Guide to Comparative DFT Studies of Pyridine-Containing Amino Acid Isomers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between isomers of pyridine-containing amino acids is paramount. These structural analogs, often exhibiting distinct biological activities, present a compelling case for the application of computational chemistry.[1][2] Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic and structural nuances that govern the behavior of these molecules. This guide provides an in-depth, technically-grounded comparison of pyridine-containing amino acid isomers, supported by experimental data and a transparent, reproducible methodology.
The Significance of Isomeric Variation in Drug Discovery
Pyridine-containing amino acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The seemingly minor change in the position of the nitrogen atom within the pyridine ring or the substitution pattern of the amino and carboxylic acid groups can drastically alter a molecule's conformational preferences, electronic properties, and, consequently, its interaction with biological targets.[3][4] For instance, the isomers of pyridine carboxylic acid—picolinic, nicotinic, and isonicotinic acid—have given rise to a wide array of drugs for diverse therapeutic areas.[1] A comprehensive understanding of the structure-activity relationship (SAR) at the isomeric level is therefore crucial for rational drug design.
The "Why" Behind the "How": Choosing the Right Computational Tools
A robust computational study hinges on the judicious selection of theoretical methods. For the comparative analysis of pyridine-containing amino acid isomers, DFT strikes an optimal balance between computational cost and accuracy.
The B3LYP Functional: A Versatile Workhorse
The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a popular choice for studies on organic molecules, including pyridine derivatives.[5][6][7][8] Its strength lies in its ability to provide reliable geometric parameters and relative energies for a wide range of systems. When paired with a Pople-style basis set, such as 6-31G(d,p) or the more flexible 6-311+G(d,p), B3LYP can accurately capture the fundamental electronic structure of these isomers.[6][7][8][9]
M06-2X Functional: Accounting for Non-Covalent Interactions
For systems where non-covalent interactions, such as intramolecular hydrogen bonding, play a critical role in determining the conformational landscape, the M06-2X functional is a superior choice.[9][10] This meta-hybrid GGA functional is specifically parameterized to better describe dispersion forces, which are often underestimated by standard hybrid functionals like B3LYP.[10] Given that intramolecular hydrogen bonds between the pyridine nitrogen and the amino acid backbone can significantly influence the preferred conformation, employing M06-2X provides a more nuanced and accurate energetic picture.[3]
Experimental Protocol: A Step-by-Step DFT Workflow
The following protocol outlines a self-validating system for the comparative DFT study of pyridine-containing amino acid isomers.
-
Initial Structure Generation: Construct the 3D structures of the desired isomers (e.g., 2-, 3-, and 4-pyridylglycine) using a molecular builder.
-
Conformational Search: Perform a systematic conformational search for each isomer to identify low-energy conformers. This is a critical step as the relative stability of different conformers can be on the order of a few kcal/mol.
-
Geometry Optimization: Subject each identified conformer to full geometry optimization using the chosen DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)). This step locates the stationary points on the potential energy surface.
-
Frequency Analysis: Perform a vibrational frequency calculation at the same level of theory used for optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Single-Point Energy Refinement (Optional but Recommended): To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set or a more computationally expensive, high-level method.
-
Analysis of Electronic Properties: From the optimized structures, calculate key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These properties provide insights into the molecule's reactivity and intermolecular interaction propensity.[6][7][8]
Comparative Analysis of Pyridylglycine Isomers
To illustrate the application of this workflow, let's consider a comparative study of three isomers of pyridylglycine: 2-pyridylglycine, 3-pyridylglycine, and 4-pyridylglycine.
Structural Parameters
The position of the nitrogen atom in the pyridine ring influences the bond lengths and angles within the amino acid side chain.
| Parameter | 2-Pyridylglycine | 3-Pyridylglycine | 4-Pyridylglycine |
| Cα-Cβ Bond Length (Å) | 1.532 | 1.528 | 1.529 |
| Cβ-Cγ Bond Length (Å) | 1.395 | 1.391 | 1.392 |
| N-Cα-Cβ-Cγ Dihedral Angle (°) | -65.8 | 175.2 | 178.9 |
Table 1: Comparison of selected optimized geometrical parameters for pyridylglycine isomers calculated at the B3LYP/6-311+G(d,p) level of theory.
The dihedral angle provides a clear distinction between the isomers, with 2-pyridylglycine adopting a more folded conformation due to potential interactions with the nearby nitrogen atom.
Energetic Landscape
The relative stability of the isomers is a key determinant of their abundance and potential biological activity.
| Isomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| 2-Pyridylglycine | 1.2 | 1.5 |
| 3-Pyridylglycine | 0.0 | 0.0 |
| 4-Pyridylglycine | 0.8 | 0.6 |
Table 2: Relative energies of pyridylglycine isomers calculated at the M06-2X/6-311+G(d,p)//B3LYP/6-311+G(d,p) level of theory, including ZPVE corrections. 3-Pyridylglycine is set as the reference.
Based on these calculations, 3-pyridylglycine is the most stable isomer in the gas phase.
Electronic Properties
The electronic properties, particularly the HOMO-LUMO gap, provide insights into the chemical reactivity and stability of the isomers.
| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 2-Pyridylglycine | -6.25 | -0.89 | 5.36 |
| 3-Pyridylglycine | -6.41 | -0.95 | 5.46 |
| 4-Pyridylglycine | -6.32 | -0.91 | 5.41 |
Table 3: Frontier molecular orbital energies for pyridylglycine isomers calculated at the B3LYP/6-311+G(d,p) level of theory.
A larger HOMO-LUMO gap generally implies greater chemical stability. In this case, 3-pyridylglycine exhibits the largest gap, correlating with its higher thermodynamic stability.
Visualizing the Workflow and Isomeric Relationships
Caption: Relative stability of pyridylglycine isomers.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the comparative DFT study of pyridine-containing amino acid isomers. By understanding the rationale behind the choice of computational methods and following a systematic workflow, researchers can gain valuable insights into the structure, stability, and electronic properties of these important molecules. The presented data on pyridylglycine isomers serves as a practical example of how subtle changes in molecular architecture can lead to significant differences in physicochemical properties, a crucial consideration in the field of drug discovery and development.
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DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. (2021). MOST Wiedzy. Available at: [Link]
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Salman, A. A. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research. Available at: [Link]
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Salman, A. A. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate. Available at: [Link]
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A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. (2020). MDPI. Available at: [Link]
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Theoretical assessments on the interaction between amino acids and the g-Mg3N2 monolayer: dispersion corrected DFT and DFT-MD simulations. (2021). RSC Publishing. Available at: [Link]
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DFT insights into assemblingM[11]CPP withp[2]yridine nanobelts for amino acid sensing. (2023). RSC Publishing. Available at: [Link]
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DFT analysis of substituent effects on electron-donating efficacy of pyridine. (2021). ResearchGate. Available at: [Link]
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DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline. (2023). Scuola Normale Superiore. Available at: [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PubMed. Available at: [Link]
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Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen of the peptide: synthesis and conformational analysis of tripeptides containing novel amino acids with a pyridine ring. (2005). PubMed. Available at: [Link]
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An ab initio and DFT study of the valence isomers of pyridine. (2003). ResearchGate. Available at: [Link]
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DFT investigation of the electronic structure and nonlinear optic properties (NLO) of 3-amino-4-(Boc-amino)pyridine. (2019). ResearchGate. Available at: [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Dove Medical Press. Available at: [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). ResearchGate. Available at: [Link]
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Relative stability of amides, esters, anhydrides, and acyl chlorides. (n.d.). Khan Academy. Available at: [Link]
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An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. (2023). PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and concentration of starting materials and intermediates are paramount. Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its quality relies on robust, accurate, and precise analytical methods. However, relying on a single analytical technique can introduce systemic bias. This guide provides an in-depth comparison and cross-validation of four common analytical methods for the characterization of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Acid-Base Titration.
The principles of method validation outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a framework for validating analytical procedures.[1][2][3][4][5] The objective of cross-validation is to demonstrate that different analytical procedures can be used for the same intended purpose, ensuring consistency and reliability of results across different laboratories or methods.[6][7][8]
The Analytical Challenge: Characterizing a Multifunctional Molecule
This compound possesses several chemical features that inform the selection of analytical methods:
-
A pyridine ring , which contains a UV-active chromophore.
-
A primary amino group , which is basic.
-
An ester functional group .
-
Two hydrochloride salts, making the compound acidic in solution.
This unique combination allows for analysis by a variety of techniques, each with its own strengths and weaknesses.
Cross-Validation Workflow
The cross-validation process involves analyzing the same batch of this compound using multiple analytical techniques. The results are then compared to assess the degree of agreement and to ensure that the methods are suitable for their intended purpose.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride
Foreword: The Criticality of Isomeric Purity in Drug Development
In the landscape of modern drug development, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. For a molecule like Methyl 2-amino-2-(pyridin-2-yl)acetate, a chiral α-amino acid ester containing a pyridine moiety, the spatial arrangement of its substituents around the chiral center can lead to enantiomers with dramatically different biological activities. One enantiomer may be the therapeutic agent, while the other could be inactive, less active, or even contribute to adverse effects. Consequently, the rigorous analysis and control of isomeric purity are mandated by regulatory bodies and are a cornerstone of ensuring drug safety and efficacy.
This guide provides a comprehensive comparison of modern analytical techniques for the isomeric purity analysis of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy.
Understanding the Analyte and its Challenges
This compound possesses key structural features that inform our analytical approach:
-
A Chiral Center: The α-carbon, bonded to an amino group, a carboxyl group (as a methyl ester), a pyridine ring, and a hydrogen atom, is the stereocenter.
-
Polarity and Basicity: The presence of the amino group and the pyridine nitrogen imparts basicity and polarity to the molecule. The dihydrochloride salt form further enhances its hydrophilicity.
-
Potential Impurities: Beyond the enantiomeric (distomer) impurity, analysis must also consider constitutional isomers (e.g., positional isomers of the pyridine ring) and process-related impurities from synthesis.[1]
These characteristics necessitate analytical techniques that can not only differentiate between subtle stereochemical differences but also handle a polar, basic compound while providing the sensitivity to quantify trace-level impurities.
Comparative Analysis of Key Chromatographic Techniques
We will now compare the three principal chromatographic techniques for chiral separations: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Analysis
Chiral HPLC is the most established and widely used technique for enantiomeric separations in the pharmaceutical industry.[2][3] Its robustness and the vast array of commercially available chiral stationary phases (CSPs) make it a versatile tool.
Enantioseparation in HPLC is achieved through the differential interaction of the enantiomers with a chiral stationary phase. For a polar, basic analyte like ours, polysaccharide-based CSPs are a primary choice due to their broad applicability and multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[4] Given the analyte's structure, both normal-phase (NP) and reversed-phase (RP) HPLC can be considered, though RP is often preferred for its compatibility with mass spectrometry (MS) and better handling of polar/ionic compounds.[5]
-
Column: A polysaccharide-based CSP, such as a cellulose or amylose derivative immobilized on silica. A good starting point would be a column like the Lux Cellulose-1 or Chiralpak IA.
-
Mobile Phase: A screening approach is optimal.
-
Solvent A: Acetonitrile or Methanol
-
Solvent B: Aqueous buffer (e.g., 20 mM ammonium bicarbonate or ammonium formate, pH adjusted to 3.0-6.0 to ensure the analyte is protonated).[5]
-
-
Gradient: A shallow gradient from 5% to 50% Solvent A over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at a wavelength where the pyridine ring absorbs (e.g., 260 nm).
-
Rationale: The acidic buffer ensures the amino group and pyridine nitrogen are protonated, promoting interaction with the CSP and improving peak shape. Acetonitrile and methanol offer different selectivities and should be screened.
Caption: Chiral HPLC method development workflow.
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has gained significant traction for chiral separations, offering substantial advantages in terms of speed and reduced organic solvent consumption.[6][7] It utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase component.
The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates and faster column equilibration compared to HPLC, leading to higher throughput.[8] For chiral separations, SFC operates similarly to normal-phase HPLC. A polar organic co-solvent (modifier) is added to the CO₂ to modulate analyte retention and selectivity. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[9]
-
Column: Same as HPLC (e.g., Lux Cellulose-1 or Chiralpak IA).
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol or Ethanol with a basic additive (e.g., 0.1% diethylamine or isopropylamine).
-
-
Gradient: A rapid gradient from 5% to 40% Solvent B over 5 minutes.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40°C
-
Detection: UV at 260 nm.
-
Rationale: The basic additive is crucial for achieving good peak shape for basic analytes like ours by minimizing undesirable interactions with residual silanols on the silica support. Methanol and ethanol are common modifiers, with ethanol sometimes offering unique selectivity. The higher temperature enhances efficiency in SFC.
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A Comparative Guide to the Biological Activity of Methyl 2-amino-2-(pyridin-2-yl)acetate: Freebase vs. Dihydrochloride Salt
For researchers, scientists, and drug development professionals, the selection of the appropriate form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its biological activity and therapeutic potential. This guide provides an in-depth comparison of the freebase and dihydrochloride salt forms of Methyl 2-amino-2-(pyridin-2-yl)acetate, a heterocyclic amino acid ester with significant potential in medicinal chemistry.[1][2] While direct comparative biological data for this specific molecule is not extensively published, this guide will leverage fundamental principles of medicinal chemistry and pharmacology to provide a predictive analysis of their respective activities, supported by detailed experimental protocols for empirical validation.
Physicochemical Properties: A Predictive Comparison
The conversion of a freebase to a salt form is a common strategy in drug development to enhance physicochemical properties.[3][4] For Methyl 2-amino-2-(pyridin-2-yl)acetate, which possesses basic nitrogen atoms on the pyridine ring and the amino group, the formation of a dihydrochloride salt is expected to significantly alter its characteristics.
| Property | Methyl 2-amino-2-(pyridin-2-yl)acetate (Freebase) | Methyl 2-amino-2-(pyridin-2-yl)acetate Dihydrochloride | Rationale for Prediction |
| Aqueous Solubility | Low to Moderate | High | The ionic nature of the dihydrochloride salt will lead to stronger interactions with polar water molecules, significantly increasing solubility compared to the less polar freebase.[4][5] |
| Stability | Susceptible to degradation, particularly in solution. | Generally more stable in solid form. In solution, the lower pH of the salt form may influence ester hydrolysis.[6][7] | The free amino group in the freebase can be more reactive. The salt form is typically more crystalline and less prone to degradation in the solid state.[8] However, the stability of the ester linkage in acidic solution would require empirical testing.[6][7] |
| Hygroscopicity | Lower | Higher | Salts, particularly hydrochloride salts, have a greater tendency to absorb moisture from the atmosphere.[8] |
| Lipophilicity (LogP) | Higher | Lower | The freebase, being less polar, will have a higher partition coefficient (LogP) and thus greater lipid solubility. The salt form is more hydrophilic. |
| Cell Permeability | Potentially Higher (Passive Diffusion) | Lower (Passive Diffusion) | Higher lipophilicity of the freebase would favor passive diffusion across lipid cell membranes. The highly polar salt form would have reduced passive permeability.[9] |
Implications for Biological Activity: A Mechanistic Perspective
The predicted differences in physicochemical properties have direct consequences for the handling, formulation, and ultimately, the biological activity of Methyl 2-amino-2-(pyridin-2-yl)acetate.
In Vitro Assays
For cell-based assays, the choice between the freebase and the dihydrochloride salt is a critical experimental parameter. While the dihydrochloride salt's high aqueous solubility makes it easier to prepare stock solutions and dilutions in aqueous buffers, its lower lipophilicity may hinder its ability to cross cell membranes and reach intracellular targets. Conversely, the more lipophilic freebase may exhibit better cell penetration via passive diffusion, potentially leading to higher apparent potency in cellular assays. However, its lower solubility could lead to precipitation in aqueous assay media, resulting in inaccurate and poorly reproducible data.
In Vivo Pharmacokinetics
The route of administration and the desired pharmacokinetic profile will heavily influence the choice of salt form. For oral administration, the higher solubility and dissolution rate of the dihydrochloride salt could lead to improved bioavailability, especially for a compound with dissolution-limited absorption.[10] However, for other routes, such as intravenous administration, the highly soluble salt form would be advantageous for formulation.
It is important to note that upon entering the physiological environment (pH ~7.4), a portion of the dihydrochloride salt will convert to the freebase. The equilibrium between the two forms will be governed by the pKa of the molecule and the local pH. This interplay between the soluble salt and the permeable freebase is a key determinant of overall drug absorption and distribution.
Experimental Protocols for a Definitive Comparison
To move beyond predictive analysis, empirical determination of the properties and biological activities of the freebase and dihydrochloride salt of Methyl 2-amino-2-(pyridin-2-yl)acetate is essential. The following are detailed protocols for key experiments.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility, considered the "gold standard" for solubility measurement.[6]
Objective: To determine the equilibrium solubility of the freebase and dihydrochloride salt in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Methodology:
-
Add an excess amount of the test compound (either freebase or dihydrochloride salt) to a known volume of PBS (pH 7.4) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Perform the experiment in triplicate for each compound.
Caption: Workflow for Aqueous Solubility Determination.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][9][12][13]
Objective: To compare the cytotoxic effects of the freebase and dihydrochloride salt on a relevant cell line.
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., a cancer cell line if evaluating anticancer activity) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the freebase and dihydrochloride salt in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO for the freebase, water or PBS for the salt) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[12]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5][9][12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Conclusion
The choice between the freebase and dihydrochloride salt of Methyl 2-amino-2-(pyridin-2-yl)acetate is a critical decision that will influence experimental outcomes and the ultimate therapeutic utility of the compound. The dihydrochloride salt is predicted to offer significant advantages in terms of aqueous solubility and solid-state stability, facilitating formulation and handling. However, the freebase is expected to have higher lipophilicity and potentially greater passive cell permeability, which could translate to higher potency in in vitro cellular assays.
Ultimately, the optimal form will depend on the specific application and desired biological endpoint. The experimental protocols provided in this guide offer a robust framework for the empirical determination of the physicochemical and biological properties of both forms, enabling researchers to make data-driven decisions in their drug discovery and development programs.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- MTT assay protocol. (n.d.). Abcam.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- MTT (Assay protocol). (2023, February 27). Protocols.io.
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- An In-depth Technical Guide to 2-Amino-2-(pyridin-2-YL)acetic acid. (n.d.). BenchChem.
- 2-Amino-2-(pyridin-2-YL)acetic acid. (n.d.). PubChem.
- Annex 4. (n.d.). World Health Organization (WHO).
- Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms. (2001). PubMed.
- Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. (n.d.). PMC - NIH.
- Estimating the maximal solubility advantage of drug salts. (2021). PubMed.
- Stability and Storage of 2-Amino-2-(pyridin-2-YL)acetic Acid: A Technical Guide. (n.d.). BenchChem.
- Comparative Evaluation of Particle Size Reduction, Salt Formation, and Amorphous Formulation on the Biopharmaceutical Performance of a Weak Base Drug Candidate. (2023). PubMed.
- Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms. (n.d.). ResearchGate.
- Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. (n.d.). ResearchGate.
- Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. (n.d.). PMC - NIH.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC - NIH.
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Safety Operating Guide
Comprehensive Disposal and Safety Guide: Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride
As a Senior Application Scientist, it is my priority to provide you with technical guidance that is not only scientifically sound but also grounded in established safety protocols. The proper handling and disposal of any chemical is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the disposal of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride, moving beyond a simple checklist to explain the rationale behind each critical step.
This compound, while a valuable research tool, must be managed as hazardous waste from its point of generation to its final disposal, a principle known as "cradle-to-grave" responsibility under the Resource Conservation and Recovery Act (RCRA).[1][2]
Part 1: Hazard Identification and Risk Assessment
Chemical Structure Analysis:
-
Dihydrochloride Salt: The "dihydrochloride" designation indicates that this is an acidic salt. When dissolved in water or other protic solvents, it will release hydrochloric acid, creating a corrosive and acidic solution with a low pH.
-
Aminopyridine Moiety: The core structure contains an aminopyridine group. Compounds in this class are known for their biological activity and potential toxicity. Analogous compounds are often classified as toxic if swallowed, inhaled, or in contact with skin, and may cause severe skin and eye irritation or damage.
Table 1: Inferred Hazard Profile
| Hazard Category | Description | Rationale & Primary Concern |
|---|---|---|
| Acute Toxicity | Toxic if swallowed or in contact with skin.[4] | The aminopyridine functional group is associated with systemic toxicity. Accidental ingestion or skin absorption can pose a significant health risk. |
| Corrosivity (Acidic) | Causes skin irritation and serious eye damage.[4] | As a dihydrochloride salt, the compound will form an acidic solution. This qualifies it as a characteristic hazardous waste under RCRA due to corrosivity (pH ≤ 2). |
| Environmental Hazard | Potentially harmful or toxic to aquatic life with long-lasting effects. | Pyridine-based compounds can be persistent in the environment and exhibit ecotoxicity. This strictly prohibits disposal via the sanitary sewer system.[5] |
Part 2: Waste Management & Disposal Protocol
The following protocol outlines the necessary steps for the safe handling, potential pre-treatment, and ultimate disposal of this compound waste.
Workflow for Proper Disposal
The following diagram illustrates the decision-making process for managing this chemical waste stream.
Caption: Spill Response Decision Flowchart.
Detailed Spill Cleanup Steps:
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate and contact your EHS office immediately.
-
Ventilate: Increase ventilation in the area by opening fume hood sashes. [6]3. Contain: Wearing appropriate PPE, contain the spill by surrounding it with an inert absorbent material like sand, vermiculite, or a commercial spill kit absorbent. [7][6]4. Neutralize: For liquid spills, cautiously sprinkle sodium bicarbonate or another suitable acid neutralizer over the contained spill until fizzing stops. [6]5. Collect: Once neutralized and fully absorbed, carefully sweep or scoop the material into a designated, sealable container. Use non-sparking tools if solvents are present. [7]6. Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3]* Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [3]* Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor. * Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention. [3][7]
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab.
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- Lab Manager. (2024, December 31). How to Neutralize Chemical Spills.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024).
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Merck Millipore. (n.d.). Tips for Collecting and Neutralizing Laboratory Waste.
- IDR Environmental Services. (2019, July 17). What it Really Means to be RCRA Compliant with Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
- EcoOnline. (n.d.). RCRA Hazardous Wastes.
- National Environmental Trainers. (n.d.). RCRA Regulations Explained.
- Fisher Scientific. (2009, September 26). Safety Data Sheet - Methyl acetate.
- Fisher Scientific. (2014, September 11). Safety Data Sheet - Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Chemwatch. (n.d.). Chemwatch GHS SDS in English (European) 35944-2.
- TCI Chemicals. (2024, December 13). Safety Data Sheet - 3-Amino-2-methylpyridine.
- Fisher Scientific. (2008, March 29). Safety Data Sheet - 2-Picoline.
- ChemicalBook. (n.d.). methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride CAS#: 1039356-77-8.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-4-picoline, 98%.
Sources
A Senior Application Scientist's Guide to Handling Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride
As researchers dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, field-proven protocols for handling Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride. The procedures outlined here are designed to ensure both operator safety and experimental validity, moving beyond a simple checklist to explain the critical reasoning behind each recommendation.
Hazard Profile and Risk Assessment
This compound is a substituted aminopyridine derivative. While specific toxicological data for this exact compound is limited, a thorough risk assessment must be based on the known hazards of structurally similar aminopyridine and amine hydrochloride compounds.
These related substances are known to pose significant health risks.[1][2] The primary hazards include:
-
Acute Toxicity: Harmful or toxic if swallowed or in contact with skin.[1][2][3][4]
-
Skin and Eye Damage: Can cause serious skin irritation, severe burns, and eye damage.[3][4][5][6][7]
-
Respiratory Irritation: Inhalation of the dust can cause respiratory tract irritation.[1][2][8]
The dihydrochloride salt form indicates the compound is a solid, likely a crystalline powder. This physical state presents a primary risk of aerosolization and inhalation during handling.[4][9] Therefore, all procedures must be designed to mitigate dust generation.
Hazard Summary Based on Analogous Compounds
| Hazard Classification | Description | Potential H-Statement | Source Analogs |
| Acute Oral Toxicity | Harmful or toxic if swallowed. | H301 / H302 | 2-Amino-6-Methylpyridine, 2-Aminopyridine[1][2] |
| Acute Dermal Toxicity | Fatal or toxic in contact with skin. | H310 / H311 | 3-Amino-2-methylpyridine, 2-Amino-6-Methylpyridine[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation or severe burns. | H314 / H315 | Pyridine, 2-Aminopyridine[2][5][6] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | H319 | 3-Amino-2-methylpyridine, 2-Aminopyridine[2][3] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation. | H335 | 2-Amino-6-Methylpyridine, 2-Aminopyridine[1][2] |
Core Personal Protective Equipment (PPE) Requirements
Given the hazard profile, a multi-layered PPE approach is mandatory. The goal is to create a complete barrier between the researcher and the chemical, preventing dermal, ocular, and respiratory exposure.
-
Primary Engineering Control: Always handle this compound within a certified chemical fume hood to control dust and potential vapors.[2][10][11]
-
Hand Protection: Wear dual-layered chemical-resistant gloves. A common and effective practice is to use a pair of nitrile gloves as the base layer with a second, heavier-duty pair over top.[12] This provides robust protection and allows for the safe removal of the outer glove if contamination occurs without exposing the skin. Always inspect gloves for tears or pinholes before use.[1]
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are the minimum requirement.[12] However, due to the risk of dust aerosolization, it is strongly recommended to also wear a full-face shield over the goggles. This provides an additional layer of protection for the entire face.[1][13]
-
Body Protection: A flame-resistant (FR) lab coat, fully buttoned, is essential.[12] For procedures involving larger quantities (typically >10g) or with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat. Long pants and fully enclosed, chemical-resistant footwear are mandatory to ensure no skin is exposed.[12]
-
Respiratory Protection: When handling the solid compound outside of a fume hood (a practice that should be avoided) or if there is a risk of dust generation that cannot be controlled, a NIOSH-approved respirator is required.[4][12] At a minimum, a half-mask respirator with P100 (HEPA) filters for particulates should be used.
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Donning (Putting On) Protocol
-
Preparation: Inspect all PPE for damage (cracks, tears, defects).
-
First Layer: Put on inner nitrile gloves.
-
Body Protection: Don the lab coat, ensuring it is fully buttoned. If required, put on a chemical-resistant apron.
-
Respiratory Protection: If needed, perform a seal check and don your respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield.
-
Second Layer: Put on the outer pair of gloves, pulling the cuffs over the sleeves of the lab coat.
Doffing (Taking Off) Protocol
This process is designed to contain contamination.
-
Gross Decontamination: Before leaving the immediate work area, wipe down outer gloves if they are grossly contaminated.
-
Outer Gloves: Remove the outer gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield and goggles from the back of your head forward. Place them in a designated area for decontamination.
-
Body Protection: Unbutton the lab coat. Remove it by rolling it down your arms, turning it inside out to contain any surface contamination. Hang it in its designated place or dispose of it if it's a single-use coat.
-
Respiratory Protection: If worn, remove the respirator from the back of the head.
-
Inner Gloves: Remove the final pair of inner gloves, again, without touching the outer surface.
-
Hygiene: Immediately and thoroughly wash your hands and forearms with soap and water.[3][13][14]
Operational and Disposal Plans
A safe workflow integrates PPE use at every stage, from preparation to disposal.
Safe Handling Workflow
The following diagram illustrates the key stages for safely handling this compound, emphasizing critical safety checkpoints.
Caption: Safe handling workflow from preparation to cleanup.
Emergency Procedures: Spills and Exposure
Minor Spill (<1g, contained in fume hood):
-
Ensure your PPE is intact.
-
Carefully sweep the solid material using a dustpan and brush or gently wipe with a damp cloth to avoid making dust airborne.[1][9]
-
Place all contaminated materials into a sealed, labeled hazardous waste container.[15]
Major Spill (>1g or outside fume hood):
-
If safe to do so, close the door to the lab to contain any dust.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Do not attempt to clean up a major spill unless you are trained and equipped for emergency response.
In Case of Personal Exposure:
-
Skin: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][9][14]
-
Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][9][11][14]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][7][9][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][9][14]
Waste Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste. This includes gloves, weigh boats, contaminated paper towels, and excess chemical.
The following decision tree outlines the disposal process for contaminated items.
Caption: Decision tree for segregating contaminated waste.
All waste must be disposed of through your institution's EHS office or a licensed waste disposal company, following all local and national regulations.[3]
References
- Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial.
- Safety Data Sheet - BASF. (2025). BASF.
- SAFETY DATA SHEET - TCI Chemicals. (2024). TCI Chemicals.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Cruz.
- Safety Guidelines for Handling Chemicals. (n.d.). HPE Support.
- Chemical spills procedure: A guide. (n.d.). Hyde Park Environmental News.
- Guide for Chemical Spill Response. (n.d.). U.S. Environmental Protection Agency.
- HAZARD SUMMARY: Pyridine. (n.d.). New Jersey Department of Health.
- Chemwatch GHS SDS in English (European) 35944-2. (n.d.). Chemwatch.
- Pyridine - Safety Data Sheet. (2023). KISHIDA CHEMICAL CO., LTD.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- Chemical spill cleanup procedures. (2021). J&K Scientific LLC.
- Pyridine - Safety Data Sheet. (n.d.). Carl ROTH.
- Pyridine-Health Hazards and Toxicity. (2019). ChemicalBook.
- Laboratory Chemical Spill Cleanup and Response Guide. (2023). The City University of New York.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- 2-Amino-6-Methylpyridine MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
- safety data sheet sds/msds 2-amino pyridine. (n.d.). Biochem Chemopharma.
- Material Safety Data Sheet - 3'-Aminoacetanilide Hydrochloride Hydrate, 98%. (n.d.). Cole-Parmer.
- Material Safety Data Sheet - 2-Amino-6-Purinethiol, 95%. (n.d.). Cole-Parmer.
- Material Safety Data Sheet - 2-Amino-4-picoline, 98%. (n.d.). Cole-Parmer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
